Product packaging for cis,cis-Dimethyl muconate(Cat. No.:CAS No. 692-91-1)

cis,cis-Dimethyl muconate

Cat. No.: B15192753
CAS No.: 692-91-1
M. Wt: 170.16 g/mol
InChI Key: PXYBXMZVYNWQAM-GLIMQPGKSA-N
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Description

cis,cis-Dimethyl muconate (C 8 H 10 O 4 ) is the dimethyl ester of cis,cis-muconic acid, a valuable bio-based platform chemical derived from renewable resources like sugars and lignin . This compound serves as a key precursor in the synthesis of unsaturated polyesters and performance-advantaged cyclic monomers, positioning it at the forefront of sustainable polymer research. Its primary research value lies in its conjugated diene structure, which enables diverse functionalization pathways for creating novel bio-based materials. In polymer science, this compound is a foundational monomer for enzymatic synthesis of well-defined, unsaturated polyesters . Using enzyme catalysts like Candida antarctica Lipase B (CALB), researchers can polymerize it with various aliphatic diols under mild conditions to produce polyesters with unreacted alkene functionality in the backbone . These unsaturated polyesters exhibit excellent thermal stability and their retained double bonds allow for subsequent chain extension, copolymerization, or functionalization, making them suitable for advanced applications such as unsaturated polyester resins and photosensitive coatings . Beyond direct polymerization, this compound is a critical intermediate in producing cyclic monomers. Through isomerization to its trans,trans-isomer—catalyzed by iodine or optimized in solvent systems like dimethyl sulfoxide (DMSO) with water—it becomes a reactive diene for Diels-Alder cycloadditions . This reaction with ethylene, for example, provides a route to biobased terephthalic acid (for PET production) and novel, monounsaturated cyclic diacids that can be copolymerized into polymers like Nylon-6,6 to tailor their thermal and mechanical properties . The efficient isomerization and subsequent conversion are therefore essential for synthesizing both commodity and specialty chemicals from biomass . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B15192753 cis,cis-Dimethyl muconate CAS No. 692-91-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

692-91-1

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

dimethyl (2Z,4Z)-hexa-2,4-dienedioate

InChI

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4-

InChI Key

PXYBXMZVYNWQAM-GLIMQPGKSA-N

Isomeric SMILES

COC(=O)/C=C\C=C/C(=O)OC

Canonical SMILES

COC(=O)C=CC=CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to cis,cis-Dimethyl Muconate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-Dimethyl muconate, with the IUPAC name dimethyl (2Z,4Z)-hexa-2,4-dienedioate, is a diester derivative of cis,cis-muconic acid. It belongs to the class of muconates, which are dicarboxylic acids and their esters. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to be a valuable resource for professionals in research and development. While extensive data exists for the more stable trans,trans isomer due to its role as a biomarker for benzene exposure and its applications in polymer synthesis, specific experimental data for the pure cis,cis isomer is less commonly reported. This guide compiles the available information and highlights areas where data is limited.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a six-carbon chain with two conjugated double bonds, both in the cis (or Z) configuration. A methyl ester group is attached to each end of the carbon chain.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name dimethyl (2Z,4Z)-hexa-2,4-dienedioate[1]
CAS Number 692-91-1[1]
Molecular Formula C₈H₁₀O₄[1]
SMILES COC(=O)/C=C\C=C/C(=O)OC[1]
InChI InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4-[1]

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of pure this compound are not extensively documented in readily available literature. The data presented below is a combination of computed values and qualitative descriptions. For comparison, properties of the parent compound, cis,cis-muconic acid, and other isomers are mentioned where relevant.

Table 2: Physicochemical Properties of this compound

PropertyValue/Description
Molecular Weight 170.16 g/mol [1]
Appearance Described generally for dimethyl muconate isomers as a colorless liquid or solid.[2]
Melting Point Specific experimental value for the pure cis,cis isomer is not readily available. For comparison, cis,cis-muconic acid has a melting point of 194-195 °C.[3]
Boiling Point Not readily available.
Solubility Generally soluble in organic solvents such as methanol and ethanol.[2] Quantitative data is not readily available. For context, cis,cis-muconic acid is soluble in DMSO (28 mg/mL).[4]
XLogP3 0.9 (Computed)[1]
Hydrogen Bond Donor Count 0 (Computed)
Hydrogen Bond Acceptor Count 4 (Computed)
Rotatable Bond Count 5 (Computed)

Spectral Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of this compound. While specific spectra are not widely published, the expected spectral features can be inferred.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the ester groups and the vinylic protons of the diene system. The coupling constants between the vinylic protons would be indicative of the cis configuration of the double bonds.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the double bonds, and the methyl carbons. PubChem indicates the availability of a ¹³C NMR spectrum.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester functional groups (typically around 1720-1740 cm⁻¹) and C=C stretching of the conjugated diene. PubChem indicates the availability of a vapor phase IR spectrum.[1]

Experimental Protocols

Synthesis of a Mixture of Dimethyl Muconate Isomers

A common method for the synthesis of dimethyl muconate involves the esterification of cis,cis-muconic acid. This process typically yields a mixture of isomers.

Protocol:

  • Suspend cis,cis-muconic acid (5.0 g, 35.2 mmol) in methanol (150 mL).[5]

  • Add a catalytic amount of concentrated sulfuric acid (0.3 mL).[5]

  • Reflux the mixture for 18 hours.[5]

  • After cooling the mixture to room temperature, concentrate it under vacuum.[5]

  • Dissolve the residue in ethyl acetate.[5]

  • Extract the organic phase with a saturated aqueous solution of sodium carbonate, followed by a brine wash.[5]

  • Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture of dimethyl muconates (cis,cis and cis,trans).[5]

Purification: The resulting mixture of isomers can be separated using techniques like column chromatography.[2]

Chemical Reactions and Pathways

This compound, like its parent acid, can undergo isomerization to the more stable cis,trans and trans,trans isomers, particularly in the presence of heat or catalysts.[5] This isomerization is a key step in the production of bio-based polymers, as the trans,trans isomer is a valuable monomer.

Below is a diagram illustrating the synthesis of a dimethyl muconate isomer mixture from cis,cis-muconic acid.

Synthesis Synthesis of Dimethyl Muconate Isomers ccMA cis,cis-Muconic Acid Reflux Reflux (18h) ccMA->Reflux MeOH Methanol (CH3OH) MeOH->Reflux H2SO4 H2SO4 (catalyst) H2SO4->Reflux Mixture Mixture of cis,cis- and cis,trans- Dimethyl Muconate Reflux->Mixture Purification Purification (e.g., Column Chromatography) Mixture->Purification ccDMM This compound Purification->ccDMM ctDMM cis,trans-Dimethyl Muconate Purification->ctDMM

Caption: Synthesis workflow for dimethyl muconate isomers.

Conclusion

This compound is a key chemical intermediate whose properties and synthesis are of interest in the context of bio-based chemical production. While its basic structural features are well-defined, there is a notable lack of specific, publicly available experimental data for the pure cis,cis isomer regarding its physicochemical properties and detailed spectral characteristics. The provided information, compiled from available resources, serves as a foundational guide for researchers. Further experimental investigation is necessary to fully characterize this compound and facilitate its broader application in scientific and industrial settings.

References

Synthesis of cis,cis-Dimethyl Muconate from Muconic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis,cis-dimethyl muconate from cis,cis-muconic acid, a bio-based platform chemical with significant potential in the polymer and pharmaceutical industries. This document details a preferred synthetic methodology that preserves the cis,cis-isomerism, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway diagrams.

Introduction

cis,cis-Muconic acid is a dicarboxylic acid that can be produced from renewable feedstocks through microbial fermentation. Its diester, this compound, is a valuable monomer for the synthesis of specialty polymers and a versatile building block in organic synthesis. A significant challenge in the preparation of this compound is the propensity of the cis,cis-isomer of muconic acid to isomerize to the more thermodynamically stable trans,trans-isomer under typical esterification conditions, such as heating in the presence of an acid catalyst. This guide focuses on a synthetic route that circumvents this issue by employing a methylation agent under basic conditions, thereby preserving the desired cis,cis-stereochemistry.

Synthetic Pathway and Mechanism

The direct esterification of cis,cis-muconic acid to this compound can be effectively achieved using dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base, such as sodium hydroxide (NaOH). This method avoids the acidic conditions and high temperatures that promote isomerization.

The reaction proceeds through a nucleophilic substitution mechanism. The base deprotonates the carboxylic acid groups of muconic acid to form the more nucleophilic carboxylate anions. These carboxylate ions then attack the methyl groups of dimethyl sulfate, a potent methylating agent, leading to the formation of the dimethyl ester and the sulfate anion as a byproduct.

Esterification_Mechanism cluster_reactants Reactants cluster_products Products muconic_acid cis,cis-Muconic Acid muconate_dianion cis,cis-Muconate Dianion muconic_acid->muconate_dianion Deprotonation naoh NaOH (Base) dimethyl_sulfate Dimethyl Sulfate intermediate_monoester Monoester Intermediate dimethyl_muconate This compound muconate_dianion->intermediate_monoester Nucleophilic Attack (First Esterification) intermediate_monoester->dimethyl_muconate Nucleophilic Attack (Second Esterification) na2so4 Na₂SO₄ h2o H₂O

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from cis,cis-muconic acid using the dimethyl sulfate method. While acid-catalyzed methods often result in isomer mixtures, this protocol is designed to maximize the yield of the cis,cis-isomer.

ParameterValueReference
Starting Material Purified cis,cis-muconic acid[1]
Reagents Sodium hydroxide (5.0 M aqueous solution), Dimethyl sulfate[1]
Stoichiometry (Muconic Acid:NaOH:Dimethyl Sulfate) 1 : 3.0 : 2.75[1]
Reaction Temperature Room Temperature[1]
Yield Not explicitly quantified in the reference, but the procedure is presented as a direct synthesis method. Acid-catalyzed methods can yield mixtures with up to 90% total diester, but with significant isomerization.[2][1]
Purity The protocol is designed for the direct synthesis of the cis,cis-isomer, implying high isomeric purity. Further purification may be required.[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound, adapted from the literature.[1]

Materials and Equipment
  • cis,cis-Muconic acid (purified)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Deionized water

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • NMR spectrometer for product characterization

Synthesis Procedure

Synthesis_Workflow start Start suspend_ma Suspend 10.0 g (70.4 mmol) of cis,cis-muconic acid in 42.2 ml of 5.0 M NaOH (aq) start->suspend_ma add_dms Add 18.4 ml (194 mmol) of dimethyl sulfate suspend_ma->add_dms stir Stir rapidly at room temperature add_dms->stir monitor Monitor reaction (e.g., by TLC or LC-MS) stir->monitor workup Perform aqueous workup (details not specified in source) monitor->workup extract Extract with an organic solvent workup->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify the crude product (e.g., by chromatography) concentrate->purify characterize Characterize the product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Preparation of the Muconate Salt: In a suitable reaction vessel, suspend 10.0 g (70.4 mmol) of purified cis,cis-muconic acid in 42.2 ml of a 5.0 M aqueous solution of sodium hydroxide (211 mmol, 3.0 equivalents). Stir the mixture at room temperature.[1]

  • Addition of Dimethyl Sulfate: After 15 minutes of stirring, add 18.4 ml (194 mmol, 2.75 equivalents) of dimethyl sulfate to the suspension.[1]

  • Reaction: Stir the resulting mixture rapidly at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up and Extraction (General Procedure): Upon completion of the reaction, quench any unreacted dimethyl sulfate (caution: dimethyl sulfate is toxic and should be handled with appropriate safety measures). A typical quench involves the careful addition of an aqueous ammonia solution. Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product may be purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations for this compound
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the methyl ester protons. The coupling constants between the vinyl protons are characteristic of the cis-configuration.
¹³C NMR The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the vinyl carbons, and the methyl carbons of the ester groups.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (170.16 g/mol ).
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester functional groups and the C=C stretching of the alkene moieties.

Conclusion

The synthesis of this compound from cis,cis-muconic acid can be successfully achieved while preserving the desired stereochemistry by employing dimethyl sulfate as a methylating agent under basic conditions. This method avoids the isomerization issues commonly encountered with acid-catalyzed esterifications. The provided experimental protocol offers a reliable starting point for the laboratory-scale synthesis of this valuable monomer. Proper characterization of the final product is crucial to confirm its identity and isomeric purity. This synthetic approach opens avenues for the utilization of bio-derived cis,cis-muconic acid in the development of novel polymers and fine chemicals.

References

An In-depth Technical Guide to the Physical Properties of cis,cis-Dimethyl Muconate and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of cis,cis-dimethyl muconate and its geometric isomers, cis,trans-dimethyl muconate and trans,trans-dimethyl muconate. This document is intended to serve as a valuable resource for researchers and professionals involved in chemistry, material science, and drug development by consolidating key data and experimental methodologies.

Introduction

Dimethyl muconates are diesters of muconic acid, a dicarboxylic acid with a conjugated diene system. The three geometric isomers, cis,cis, cis,trans, and trans,trans, exhibit distinct physical properties due to their different spatial arrangements. These differences are critical for their application in various fields, including polymer synthesis and as precursors for other valuable chemical entities. This guide focuses on the quantitative physical data, spectroscopic characteristics, and experimental protocols for the synthesis and characterization of these isomers.

Physical Properties

The physical properties of the dimethyl muconate isomers are summarized in the tables below for easy comparison.

General Properties
PropertyThis compoundcis,trans-Dimethyl Muconatetrans,trans-Dimethyl Muconate
Molecular Formula C₈H₁₀O₄C₈H₁₀O₄C₈H₁₀O₄
Molecular Weight 170.16 g/mol [1]170.16 g/mol 170.16 g/mol
IUPAC Name dimethyl (2Z,4Z)-hexa-2,4-dienedioate[1]dimethyl (2Z,4E)-hexa-2,4-dienedioatedimethyl (2E,4E)-hexa-2,4-dienedioate
Thermal Properties
PropertyThis compoundcis,trans-Dimethyl Muconatetrans,trans-Dimethyl Muconate
Melting Point 73.5 °C75 °C157-158 °C
Boiling Point Data not availableData not available250.8 °C at 760 mmHg[2]
Solubility

Quantitative solubility data for the dimethyl muconate isomers is limited. However, qualitative descriptions and some specific values are available. trans,trans-Dimethyl muconate is known to have low solubility in methanol, which facilitates its purification by precipitation[3]. The cis,trans isomer is noted to have higher solubility in organic solvents compared to the cis,cis and trans,trans isomers.

SolventThis compoundcis,trans-Dimethyl Muconatetrans,trans-Dimethyl Muconate
Methanol SolubleSoluble~1.5 g/L[3]
Ethanol SolubleSolubleData not available
Dimethyl Sulfoxide (DMSO) SolubleSolubleSoluble
Ethyl Acetate SolubleSolubleData not available
Tetrahydrofuran (THF) SolubleSolubleData not available
Toluene Sparingly solubleSparingly solubleVery slightly soluble

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the dimethyl muconate isomers.

¹H NMR Spectroscopy
IsomerSolventChemical Shifts (δ) in ppm
cis,cis CDCl₃7.89 (dd, 2H), 5.99 (dd, 2H), 3.75 (s, 6H)
cis,trans CDCl₃7.45-7.25 (m, 1H), 6.50-6.20 (m, 2H), 5.90-5.70 (m, 1H), 3.76 (s, 3H), 3.70 (s, 3H)
trans,trans CDCl₃7.32 (dd, 2H), 6.20 (dd, 2H), 3.78 (s, 6H)[4]
¹³C NMR Spectroscopy
IsomerSolventChemical Shifts (δ) in ppm
cis,cis Data not availableData not available
cis,trans Data not availableData not available
trans,trans CD₃OD167.1, 141.6, 128.4, 51.6[2]
Infrared (IR) Spectroscopy
IsomerKey Absorption Peaks (cm⁻¹)
cis,cis Data not available
cis,trans Data not available
trans,trans Data not available
Mass Spectrometry
Isomerm/z of Top Peak
cis,cis 111[1]
cis,trans Data not available
trans,trans Data not available

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and isomerization of dimethyl muconate isomers.

Synthesis of a Mixture of cis,cis- and cis,trans-Dimethyl Muconate

This procedure is adapted from the esterification of cis,cis-muconic acid.

Materials:

  • cis,cis-Muconic acid (ccMA)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 5.0 g (35.2 mmol) of cis,cis-muconic acid in 150 mL of methanol in a round-bottom flask.[4]

  • Add a catalytic amount of concentrated sulfuric acid (0.3 mL).[4]

  • Reflux the mixture for 18 hours.[4]

  • After cooling to room temperature, concentrate the mixture under vacuum.[4]

  • Dissolve the residue in ethyl acetate.[4]

  • Extract the organic phase with a saturated aqueous solution of sodium carbonate, followed by a brine wash.[4]

  • Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture of cis,cis- and cis,trans-dimethyl muconates.[4]

Isomerization to trans,trans-Dimethyl Muconate

This protocol describes the iodine-catalyzed isomerization of a mixture of dimethyl muconate isomers to the trans,trans form.

Materials:

  • Crude mixture of cis,cis- and cis,trans-dimethyl muconates

  • Methanol (MeOH)

  • Iodine (I₂)

Procedure:

  • Dissolve 4.50 g of the crude dimethyl muconate mixture in 125 mL of methanol.[4]

  • Add a catalytic amount of iodine.[4]

  • Heat the mixture to reflux for 64 hours.[4]

  • Cool the reaction mixture in an ice bath to precipitate the trans,trans-dimethyl muconate.[4]

  • Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain pure trans,trans-dimethyl muconate.[4]

Visualization of Isomer Interconversion

The following diagram illustrates the synthesis and isomerization pathway from cis,cis-muconic acid to the various dimethyl muconate isomers.

G cluster_synthesis Synthesis & Isomerization cis_cis_MA cis,cis-Muconic Acid ester_mix Mixture of cis,cis- and cis,trans-Dimethyl Muconate cis_cis_MA->ester_mix MeOH, H₂SO₄ (Esterification) cis_cis_DM This compound ester_mix->cis_cis_DM Purification cis_trans_DM cis,trans-Dimethyl Muconate ester_mix->cis_trans_DM Purification cis_cis_DM->cis_trans_DM Heat/Acid trans_trans_DM trans,trans-Dimethyl Muconate cis_cis_DM->trans_trans_DM I₂ Catalyst (Isomerization) cis_trans_DM->trans_trans_DM I₂ Catalyst (Isomerization)

Synthesis and interconversion of dimethyl muconate isomers.

References

A Technical Guide to cis,cis-Dimethyl Muconate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis,cis-Dimethyl muconate, a derivative of the bio-based platform chemical muconic acid, is a compound of growing interest in chemical synthesis and materials science. This technical guide provides an in-depth overview of its chemical identity, synthesis, and key data, tailored for researchers, scientists, and professionals in drug development. While its direct applications in pharmaceuticals are still emerging, its role as a versatile building block in organic synthesis warrants attention.

Chemical Identity and Properties

CAS Number: 692-91-1[1]

IUPAC Name: dimethyl (2Z,4Z)-hexa-2,4-dienedioate[1]

Synonyms: (Z,Z)-Muconic acid dimethyl ester, UNII-95YVN99DE3[1]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₀O₄[1]
Molecular Weight170.16 g/mol [1]
InChIInChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4-[1]
InChIKeyPXYBXMZVYNWQAM-GLIMQPGKSA-N[1]
Canonical SMILESCOC(=O)C=CC=CC(=O)OC
Isomeric SMILESCOC(=O)/C=C\C=C/C(=O)OC
XLogP30.9[1]
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass170.05790880 Da[1]
Monoisotopic Mass170.05790880 Da[1]
Topological Polar Surface Area52.6 Ų[1]
Heavy Atom Count12
Complexity191[1]

Synthesis of this compound

The primary route to this compound is through the esterification of its parent diacid, cis,cis-muconic acid. cis,cis-Muconic acid itself is accessible through biotechnological routes, making its derivatives part of a sustainable chemical value chain.

Experimental Protocol: Synthesis of a Mixture of Dimethyl Muconates (cis,cis and cis,trans)

This protocol is adapted from a method for the synthesis of trans,trans-dimethyl muconate, where a mixture of cis,cis and cis,trans isomers is the initial product.

Materials:

  • cis,cis-Muconic acid (ccMA, ≥97.0%)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Carbonate (Na₂CO₃) aqueous solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 5.0 g (35.2 mmol) of cis,cis-muconic acid in 150 mL of methanol in a round-bottom flask.[2]

  • Add a catalytic amount of concentrated sulfuric acid (0.3 mL).[2]

  • Reflux the mixture for 18 hours.[2]

  • After cooling to room temperature, concentrate the mixture under vacuum.[2]

  • Dissolve the residue in ethyl acetate.[2]

  • Wash the organic phase with a saturated aqueous solution of sodium carbonate, followed by brine.[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture of dimethyl muconates (cis,cis and cis,trans).[2]

Note: For applications requiring pure this compound, further purification by chromatography would be necessary. Isomerization to the more stable trans,trans isomer can occur, particularly under heating or acidic conditions.

Spectroscopic Data

Table 2: Spectroscopic Data for Related Compounds

CompoundMethodSolventChemical Shifts (ppm) / Key SignalsSource
cis,cis-Muconic acid¹H NMR (600 MHz)CD₃OD7.84-7.86, 5.96-5.99[3]
trans,trans-Dimethyl muconate¹H NMR (400 MHz)Chloroform-d7.32 (dd, 2H), 6.20 (dd, 2H), 3.78 (s, 6H)[2]

Applications in Research and Drug Development

The primary application of muconic acid and its esters, including this compound, is in the polymer industry for the synthesis of biodegradable polymers and other bio-based plastics.[2] Its unsaturated backbone provides a site for further functionalization, making it a versatile monomer.

In the context of drug development and medicinal chemistry, the direct applications of this compound are not yet well-established in publicly available literature. However, its structure, featuring a conjugated diene and two ester functionalities, makes it a potentially useful scaffold or intermediate for the synthesis of more complex molecules with biological activity. The diene moiety can participate in Diels-Alder reactions, allowing for the construction of cyclic systems.

Visualizations

Biosynthetic Pathway of cis,cis-Muconic Acid

cis,cis-Muconic acid, the precursor to this compound, can be produced from renewable feedstocks through engineered microbial pathways. The shikimate pathway is a key metabolic route for its biosynthesis in microorganisms like Escherichia coli, Pseudomonas putida, and Saccharomyces cerevisiae.

Biosynthetic_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Catechol Catechol Chorismate->Catechol Engineered Enzymatic Steps ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-dioxygenase

Caption: Simplified biosynthetic pathway of cis,cis-muconic acid from glucose.

Chemical Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of a dimethyl muconate mixture from cis,cis-muconic acid.

Synthesis_Workflow Start Start: cis,cis-Muconic Acid Esterification Esterification (Methanol, H₂SO₄ catalyst, Reflux) Start->Esterification Workup Aqueous Workup (EtOAc, Na₂CO₃, Brine) Esterification->Workup Product Product: Mixture of cis,cis- and cis,trans-Dimethyl Muconate Workup->Product

References

A Technical Guide to the Biological Production of cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biological pathways for producing cis,cis-muconic acid, a valuable platform chemical for the synthesis of polymers and pharmaceuticals. This document details the metabolic engineering strategies, quantitative production data, and key experimental methodologies employed in the microbial biosynthesis of this versatile C6 dicarboxylic acid.

Introduction

cis,cis-Muconic acid (ccMA) is a conjugated dicarboxylic acid with significant industrial potential. It serves as a precursor for the synthesis of adipic acid, a key monomer for nylon-6,6 production, as well as terephthalic acid (TPA) and caprolactam.[1] The bio-based production of ccMA from renewable feedstocks presents a sustainable alternative to traditional petrochemical processes, which often rely on carcinogenic benzene.[1] Microbial fermentation using engineered microorganisms such as Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae has emerged as a promising route for de novo ccMA synthesis.[2] This guide explores the primary metabolic pathways, summarizes key production metrics, and provides an overview of the experimental protocols central to this field of research.

Core Biosynthetic Pathways

The microbial production of cis,cis-muconic acid is primarily achieved through the engineering of central metabolic pathways to channel carbon flux towards its synthesis. The two main strategies involve the utilization of sugars, such as glucose, and the bioconversion of aromatic compounds derived from lignin.

De Novo Synthesis from Sugars

The most common de novo biosynthetic route for cis,cis-muconic acid from simple sugars like glucose leverages the shikimate pathway, which is responsible for the synthesis of aromatic amino acids.[2] This pathway has been engineered in various microbial hosts to accumulate key intermediates that can be diverted towards ccMA production.

The core engineered pathway begins with 3-dehydroshikimate (DHS), an intermediate in the native shikimate pathway. A three-step enzymatic cascade is introduced into the host organism to convert DHS into ccMA:

  • 3-Dehydroshikimate dehydratase (DHSD) , often encoded by the aroZ gene, catalyzes the dehydration of DHS to form protocatechuic acid (PCA).[3]

  • Protocatechuate decarboxylase (PCA-DC) , encoded by genes such as aroY, facilitates the decarboxylation of PCA to produce catechol.[1][3]

  • Catechol 1,2-dioxygenase (CDO) , encoded by the catA gene, cleaves the aromatic ring of catechol to yield cis,cis-muconic acid.[1][3]

To enhance the flux towards ccMA, further metabolic engineering strategies are typically employed. These include:

  • Overexpression of key enzymes in the shikimate pathway to increase the pool of DHS.

  • Deletion of genes that encode for enzymes that convert DHS to other metabolites, thereby preventing the drain of this key precursor.

  • Knockout of pathways that lead to the degradation of cis,cis-muconic acid.

de_novo_pathway cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_engineered_pathway Engineered Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-phosphate (E4P) Glucose->E4P DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase (aroG/F) E4P->DAHP DAHP synthase (aroG/F) DHS 3-Dehydroshikimate (DHS) DAHP->DHS ... PCA Protocatechuic Acid (PCA) DHS->PCA 3-Dehydroshikimate dehydratase (aroZ) Catechol Catechol PCA->Catechol Protocatechuate decarboxylase (aroY) ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-dioxygenase (catA)

De novo biosynthesis of cis,cis-muconic acid from glucose.
Bioconversion of Lignin-Derived Aromatics

Lignin, an abundant aromatic biopolymer, can be depolymerized into a mixture of aromatic monomers, such as p-coumarate, ferulate, vanillate, and phenol.[4][5] These compounds can be funneled into native or engineered catabolic pathways in robust microbial hosts like Pseudomonas putida to produce cis,cis-muconic acid.

The general strategy involves:

  • Depolymerization of Lignin: Pre-treatment of lignocellulosic biomass to release aromatic monomers.

  • Funneling to Central Intermediates: Utilizing microbial pathways to convert the diverse mixture of aromatics into common intermediates like protocatechuic acid (PCA) and catechol.

  • Conversion to ccMA: Employing the final steps of the catechol branch of the β-ketoadipate pathway to produce ccMA. To ensure accumulation of the final product, genes responsible for its further degradation, such as catB (encoding muconate cycloisomerase), are typically deleted.[5]

lignin_pathway cluster_lignin Lignin Monomers cluster_intermediates Central Intermediates cluster_product Final Product pCoumarate p-Coumarate PCA Protocatechuic Acid (PCA) pCoumarate->PCA ... Vanillate Vanillate Vanillate->PCA ... Phenol Phenol Catechol Catechol Phenol->Catechol ... PCA->Catechol Protocatechuate decarboxylase (aroY) ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-dioxygenase (catA)

Bioconversion of lignin-derived aromatics to cis,cis-muconic acid.

Quantitative Production Data

The following tables summarize the reported titers, yields, and productivities of cis,cis-muconic acid in various engineered microbial hosts.

Table 1: Production of cis,cis-Muconic Acid in Escherichia coli

StrainCarbon SourceFermentation ScaleTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Engineered E. coliGlucoseFed-batch36.80.22 (mol/mol)0.77[6]
Engineered E. coli AB2834Glucose7-L Fed-batch64.5--[6]
Coculture of two engineered E. coli strainsGlycerolBioreactor2.00.1 (g/g)-
Coculture of two engineered E. coli strainsGlucose/XyloseBioreactor4.7--[6]
Recombinant E. coliCatechol1-L Batch12.9991.41 (mM/120mM)~2.17[7]

Table 2: Production of cis,cis-Muconic Acid in Corynebacterium glutamicum

StrainCarbon SourceFermentation ScaleTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Engineered C. glutamicumGlucose50-L Fed-batch53.8--[8]
Engineered C. glutamicum MA-2CatecholFed-batch85-2.4[9]
Engineered C. glutamicumGlucose5-L Bioreactor88.20.30-
Engineered C. glutamicum MA-2Lignin hydrolysateBatch1.8~1.0-[9]

Table 3: Production of cis,cis-Muconic Acid in Pseudomonas putida

StrainCarbon SourceFermentation ScaleTiter (g/L)Yield (C-mol/C-mol)Productivity (g/L/h)Reference
Engineered P. putida KT2440p-CoumarateFed-batch13.5-~0.17
Engineered P. putida KT2440Glucose/XyloseBioreactor33.70.46 (mol/mol)0.18[3]
Engineered P. putida KT2440Glucose/Xylose150-L Bioreactor47.20.500.49[1]

Table 4: Production of cis,cis-Muconic Acid in Saccharomyces cerevisiae

StrainCarbon SourceFermentation ScaleTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered S. cerevisiae ST8943Glucose2-L Fed-batch22.50.0770.19[4][10]
Engineered S. cerevisiae ST10209Glucose10-L Fed-batch20.80.10.21[4]
Engineered S. cerevisiaeGlucose/Xylose with ISPR2-L Fed-batch9.3-0.100[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies for the production and quantification of cis,cis-muconic acid.

General Experimental Workflow

The development of a microbial strain for cis,cis-muconic acid production typically follows a structured workflow, from initial strain design to process scale-up.

experimental_workflow cluster_design Design & Construction cluster_testing Screening & Optimization cluster_scaleup Production & Analysis A Host Selection & Pathway Design B Gene Synthesis & Codon Optimization A->B C Plasmid Construction / Genomic Integration B->C D Host Transformation & Verification C->D E Shake Flask Cultivation & Screening D->E F Media & Process Optimization E->F G Fed-Batch Fermentation F->G H Sampling & Metabolite Analysis (HPLC) G->H I Product Recovery & Purification H->I

General experimental workflow for microbial production of ccMA.
Microbial Strain Construction (Representative Methodology)

Objective: To construct a recombinant microbial strain for the production of cis,cis-muconic acid.

Materials:

  • Host strain (e.g., E. coli DH5α for cloning, E. coli BW25113 for production)

  • Expression vectors (e.g., pTrc99A, pET-28a)

  • Genes of interest (aroZ, aroY, catA), codon-optimized for the host

  • Restriction enzymes, T4 DNA ligase, DNA polymerase

  • Competent cells

  • LB agar plates and broth with appropriate antibiotics

Procedure:

  • Gene Amplification and Cloning:

    • Amplify the codon-optimized genes (aroZ, aroY, catA) using PCR with primers containing appropriate restriction sites.

    • Digest the PCR products and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested genes into the expression vector using T4 DNA ligase.

  • Transformation into Cloning Host:

    • Transform the ligation mixture into competent E. coli DH5α cells via heat shock.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Plasmid Verification:

    • Select individual colonies and grow them in liquid LB medium with the corresponding antibiotic.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the genes by restriction digestion and Sanger sequencing.

  • Transformation into Production Host:

    • Transform the verified plasmids into the production host (e.g., E. coli BW25113).

    • Select for successful transformants on appropriate selective media.

Fed-Batch Fermentation (Representative Protocol)

Objective: To produce cis,cis-muconic acid in a controlled bioreactor environment.

Materials:

  • Engineered microbial strain

  • Bioreactor (e.g., 2-L stirred tank)

  • Defined minimal medium (e.g., M9 medium) supplemented with glucose, trace elements, and vitamins

  • Feeding solution (concentrated glucose and nitrogen source)

  • pH control agent (e.g., NaOH or NH4OH)

  • Antifoaming agent

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into a shake flask containing seed medium.

    • Incubate overnight at the optimal temperature and shaking speed for the host organism.

  • Bioreactor Setup and Inoculation:

    • Prepare and sterilize the bioreactor containing the initial batch medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Inoculate the bioreactor with the overnight seed culture to a starting OD600 of ~0.1.

  • Batch Phase:

    • Maintain the temperature, pH, and aeration at set points (e.g., 37°C, pH 7.0, 1 vvm air).

    • Allow the culture to grow until the initial carbon source is nearly depleted, often indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase:

    • Initiate the feeding of the concentrated nutrient solution. The feed rate can be controlled to maintain a constant low level of the carbon source, or based on the DO signal (DO-stat).

    • If the expression of the pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) at an appropriate cell density.

  • Sampling:

    • Aseptically withdraw samples at regular intervals to measure cell density (OD600), substrate consumption, and product formation.

Quantification of cis,cis-Muconic Acid by HPLC

Objective: To quantify the concentration of cis,cis-muconic acid and related metabolites in fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column

  • Mobile phase: typically an acidic aqueous solution (e.g., 5 mM H2SO4) and an organic solvent (e.g., acetonitrile or methanol)

  • cis,cis-muconic acid standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature (e.g., 50°C).

    • Run the samples using a suitable gradient or isocratic method.

    • Detect cis,cis-muconic acid at a wavelength of approximately 260 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure cis,cis-muconic acid.

    • Integrate the peak area corresponding to cis,cis-muconic acid in the samples and calculate the concentration based on the standard curve.

    • Note: cis,cis-muconic acid can isomerize to cis,trans-muconic acid at low pH. Chromatographic methods should be able to separate these isomers for accurate quantification.

Conclusion and Future Outlook

The biological production of cis,cis-muconic acid has seen significant advancements in recent years, with impressive titers, yields, and productivities achieved in various microbial hosts. The development of sophisticated metabolic engineering strategies, coupled with optimized fermentation processes, has brought the bio-based synthesis of this platform chemical closer to commercial viability.

Future research will likely focus on several key areas:

  • Expanding the substrate range: Further development of strains capable of efficiently utilizing complex, real-world feedstocks such as lignocellulosic hydrolysates.

  • Improving strain robustness: Enhancing the tolerance of production hosts to inhibitory compounds present in biomass hydrolysates and to high concentrations of cis,cis-muconic acid itself.

  • Pathway optimization: Fine-tuning the expression of pathway enzymes and balancing metabolic fluxes to further increase production metrics.

  • Downstream processing: Developing more efficient and cost-effective methods for the recovery and purification of cis,cis-muconic acid from fermentation broth.

Continued innovation in these areas will be crucial for the establishment of a sustainable and economically competitive bio-based route to cis,cis-muconic acid and its derivatives.

References

"cis,cis-Dimethyl muconate" solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of cis,cis-Dimethyl Muconate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various polymers and specialty chemicals. Due to a notable gap in currently available quantitative data for this specific isomer, this document synthesizes information on the solubility of its parent compound, cis,cis-muconic acid, and its isomer, trans,trans-dimethyl muconate, to provide valuable estimations and guidance for laboratory work.

Executive Summary

Solubility Data

Direct quantitative solubility data for this compound in common organic solvents is not extensively reported in the scientific literature. However, the solubility of the parent compound, cis,cis-muconic acid, and the related isomer, trans,trans-dimethyl muconate, can provide valuable insights. It is a general principle that esters are significantly more soluble in organic solvents than their corresponding carboxylic acids.

Table 1: Solubility of Muconic Acid and its Dimethyl Ester Isomer in Various Solvents

CompoundSolventTemperature (°C)Solubility (g/L)
cis,cis-Muconic AcidWater15≈ 1.0[1]
DMSO20≈ 400[1]
Ethanol20≈ 28[1]
THF20≈ 50[1]
Toluene20< 0.05[1]
trans,trans-Dimethyl MuconateMethanolRoom Temperature≈ 1.5[1]

Note: The solubility of this compound is anticipated to be higher than that of trans,trans-dimethyl muconate in many organic solvents due to its lower melting point and less regular structure, which generally leads to weaker crystal lattice forces.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of muconic acid derivatives, adapted from protocols for cis,cis-muconic acid, which can be applied to this compound[1].

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, DMSO, THF, ethyl acetate, acetone)

  • Temperature-controlled shaker or stirring plate with a water or oil bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or on a stirring plate within a constant temperature bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Constant agitation is crucial.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a syringe filter.

  • Dilution: Dilute the withdrawn sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

  • Calculation: Calculate the solubility in g/L using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Figure 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid This compound to vials prep2 Add known volume of organic solvent prep1->prep2 equil1 Equilibrate at constant temperature with agitation (24-48h) prep2->equil1 analysis1 Withdraw supernatant through a syringe filter equil1->analysis1 analysis2 Dilute sample to a known volume analysis1->analysis2 analysis3 Quantify concentration (HPLC/GC) analysis2->analysis3 calc1 Calculate solubility in g/L analysis3->calc1 G cluster_synthesis Synthesis cluster_isomerization Isomerization start cis,cis-Muconic Acid esterification Esterification start->esterification reagents Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) reagents->esterification product1 This compound esterification->product1 isomerization Isomerization product1->isomerization catalyst Iodine (I₂) or Heat/Light catalyst->isomerization product2 trans,trans-Dimethyl Muconate isomerization->product2

References

Crystal Structure of cis,cis-Dimethyl Muconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of cis,cis-dimethyl muconate, a molecule of interest in various chemical and pharmaceutical research areas. This document summarizes key crystallographic data, details the experimental protocols for its determination, and presents a visual representation of the experimental workflow.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the tables below. This information is crucial for understanding the molecule's three-dimensional conformation, packing in the solid state, and potential intermolecular interactions.

Crystal Data and Structure Refinement
ParameterValue
CCDC Deposition No.213122
Empirical FormulaC₈H₁₀O₄
Formula Weight170.16
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.934(2) Å
b10.123(3) Å
c10.345(3) Å
α90°
β109.59(3)°
γ90°
Volume782.3(4) ų
Z4
Density (calculated)1.445 Mg/m³
Absorption Coefficient0.118 mm⁻¹
F(000)360
Data Collection
Theta range for data collection3.46 to 27.50°
Index ranges-10<=h<=9, -13<=k<=12, -13<=l<=13
Reflections collected7113
Independent reflections1787 [R(int) = 0.0415]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1787 / 0 / 109
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0435, wR2 = 0.1082
R indices (all data)R1 = 0.0577, wR2 = 0.1178
Largest diff. peak and hole0.281 and -0.201 e.Å⁻³
Selected Bond Lengths
BondLength (Å)
O(1)-C(1)1.205(2)
O(2)-C(1)1.339(2)
O(2)-C(5)1.451(2)
O(3)-C(4)1.206(2)
O(4)-C(4)1.338(2)
O(4)-C(8)1.452(2)
C(1)-C(2)1.478(2)
C(2)-C(3)1.334(2)
C(3)-C(3A)1.458(3)
Selected Bond Angles
AtomsAngle (°)
O(1)-C(1)-O(2)124.05(15)
O(1)-C(1)-C(2)125.04(16)
O(2)-C(1)-C(2)110.90(14)
C(1)-O(2)-C(5)116.31(13)
O(3)-C(4)-O(4)124.00(15)
O(3)-C(4)-C(3A)125.12(16)
O(4)-C(4)-C(3A)110.87(14)
C(4)-O(4)-C(8)116.20(13)
C(3)-C(2)-C(1)126.82(16)
C(2)-C(3)-C(3A)122.18(16)

Experimental Protocols

The determination of the crystal structure of this compound involved the following key stages:

Synthesis and Crystallization

cis,cis-Muconic acid is first synthesized, often through biological conversion of sugars or lignin-derived aromatic compounds. The resulting diacid is then esterified to yield this compound. A common laboratory-scale synthesis involves suspending cis,cis-muconic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid, followed by refluxing the mixture.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

X-ray Data Collection

A suitable single crystal of this compound was mounted on a diffractometer. The data were collected at a low temperature (150 K) to minimize thermal vibrations and obtain a more accurate structure. A monochromatic X-ray beam (Mo Kα radiation, λ = 0.71073 Å) was used. A series of diffraction images were collected by rotating the crystal through various angles.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of this compound Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection DataProcessing Data Reduction & Correction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalModel Final Structural Model StructureRefinement->FinalModel

Caption: Workflow for Crystal Structure Determination.

A Technical Guide to cis,cis-Dimethyl Muconate: Synthesis, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis,cis-Dimethyl muconate is the dimethyl ester of cis,cis-muconic acid, a C6-dicarboxylic acid with two double bonds. Muconic acid and its derivatives are valuable platform chemicals due to their potential for conversion into various commercially important polymers and chemicals, including adipic acid and terephthalic acid, which are precursors to nylon and polyethylene terephthalate (PET) respectively.[1][2] The cis,cis isomer is the typical product of microbial synthesis from renewable feedstocks.[3] This guide focuses on the available data and experimental methodologies related to this compound and its parent acid.

Synthesis and Isomerization of Dimethyl Muconates

The primary route to this compound is through the esterification of cis,cis-muconic acid. The acid itself can be produced via microbial fermentation.[3] The subsequent isomerization of the cis,cis isomer to the more thermodynamically stable trans,trans isomer is a key step for many of its applications, particularly in polymer synthesis.[2][4]

Experimental Protocols

2.1.1. Esterification of cis,cis-Muconic Acid to Dimethyl Muconate

A common method for the synthesis of dimethyl muconates involves the esterification of cis,cis-muconic acid. A crude racemic mixture of dimethyl muconates (cis,cis and cis,trans) can be obtained through this process.[2]

  • Procedure:

    • Suspend cis,cis-muconic acid (e.g., 5.0 g) in methanol (e.g., 150 mL).[2]

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 mL).[2]

    • Reflux the mixture for an extended period (e.g., 18 hours).[2]

    • After cooling, concentrate the mixture under vacuum.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • The organic phase can then be extracted with a saturated sodium carbonate aqueous solution and washed with brine.[2]

    • Drying the organic phase over sodium sulfate, followed by filtration and concentration, yields a crude mixture of dimethyl muconates.[2]

2.1.2. Isomerization of Dimethyl Muconate to the trans,trans Isomer

The conversion of the cis,cis or a mixture of cis isomers to the trans,trans isomer is often desired. This can be achieved through iodine-catalyzed isomerization.[2]

  • Procedure:

    • A racemic mixture of dimethyl muconate (e.g., 4.50 g) is dissolved in methanol (e.g., 125 mL).[2]

    • A catalytic amount of iodine is added to the solution.[2]

    • The mixture is heated to reflux for an extended period (e.g., 64 hours).[2]

    • Upon cooling in an ice bath, the trans,trans-dimethyl muconate precipitates.[2]

    • The precipitate is then collected by filtration, washed with cold methanol, and dried under vacuum.[2]

Thermochemical Data

A comprehensive search of the available literature did not yield specific quantitative thermochemical data (enthalpy of formation, entropy, heat capacity) for this compound. However, studies on the dissolution of its precursor, cis,cis-muconic acid, in various polar solvents have been conducted, indicating that the dissolution process is endothermic.[5][6] Researchers requiring precise thermochemical data for this compound would likely need to perform their own calorimetric or computational experiments.

Biosynthesis of cis,cis-Muconic Acid

The precursor to this compound, cis,cis-muconic acid, can be synthesized from renewable feedstocks like glucose using engineered microorganisms such as Saccharomyces cerevisiae and Escherichia coli.[1][3] This biosynthetic pathway is a key area of research for the sustainable production of this platform chemical.

The pathway typically involves the conversion of intermediates from the shikimate pathway. In engineered E. coli, for instance, three heterologous genes are expressed to convert 3-dehydroshikimate (3-DHS) to cis,cis-muconic acid.[3] The enzymes involved are 3-dehydroshikimate dehydratase, protocatechuate decarboxylase, and catechol 1,2-dioxygenase.[3][7]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway for the production of cis,cis-muconic acid in engineered microorganisms.

Biosynthesis_of_cis_cis_Muconic_Acid Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (3-DHS) Shikimate_Pathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA 3-Dehydroshikimate dehydratase Catechol Catechol PCA->Catechol Protocatechuate decarboxylase ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-dioxygenase

Caption: Biosynthetic pathway of cis,cis-muconic acid from glucose.

Conclusion

References

The Dawn of a Bio-Based Building Block: A Technical History of Muconic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Muconic acid and its esters are emerging as pivotal platform chemicals in the transition towards a bio-based economy. Their unique conjugated diene structure and dicarboxylic acid functionality make them versatile precursors for a wide range of polymers, resins, and pharmaceuticals. This in-depth technical guide explores the discovery, history, and key experimental methodologies related to muconic acid esters, providing a comprehensive resource for professionals in research and development.

From Chemical Curiosity to Polymer Precursor: A Historical Overview

The story of muconic acid esters begins with the discovery of muconic acid itself. The trans,trans isomer of muconic acid was first synthesized in 1890 by Baeyer and Rupe.[1] However, it remained largely a chemical curiosity for several decades. The potential of muconic acid esters as monomers for polymerization was not significantly explored until the latter half of the 20th century.

A landmark moment in the history of muconic acid esters occurred in 1977, when Bando and coworkers reported the first free-radical polymerization of diethyl muconate.[2] This pioneering work demonstrated the feasibility of creating polymers from these bio-based monomers, although the resulting oligomers were of low molecular weight.[3] Subsequent research by Matsumoto and others expanded on this, investigating thermal and solid-phase polymerization of various dialkyl muconates.[3]

A significant challenge in the polymerization of muconic acid itself is its poor solubility in organic solvents and the interference of its carboxylic acid groups with the polymerization process.[2] This led to the preference for using its ester derivatives, dialkyl muconates, which exhibit enhanced solubility and do not possess these interfering acidic protons.[3] The esterification of muconic acid to form its corresponding dialkyl esters thus became a critical step in unlocking its potential as a polymer building block.

The late 20th and early 21st centuries witnessed a surge in interest in muconic acid, driven by the growing demand for sustainable and bio-based alternatives to petroleum-derived chemicals. A major breakthrough was the development of biocatalytic and fermentative routes to produce cis,cis-muconic acid from renewable feedstocks like sugars and lignin. This advancement has made muconic acid a readily available and economically viable starting material for the synthesis of its esters and subsequent polymerization.

Physical Properties of Key Muconic Acid Esters

The physical properties of muconic acid esters are crucial for their application in polymerization and material science. The properties of some common dialkyl muconates are summarized in the table below.

Ester NameIsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Refractive Index
Dimethyl muconatecis,cisC₈H₁₀O₄170.16----
Dimethyl muconatetrans,transC₈H₁₀O₄170.16157-1582511.099-
Diethyl muconatetrans,transC₁₀H₁₄O₄198.2261-64195-196 (12 mmHg)--
Dibutyl muconatetrans,transC₁₄H₂₂O₄254.32-251-2520.98241.4162
Di(2-ethylhexyl) muconatetrans,transC₂₂H₃₈O₄366.54----

Key Experimental Protocols

Synthesis of trans,trans-Dialkyl Muconates

The esterification of trans,trans-muconic acid is a fundamental procedure for preparing the monomers for polymerization.

Materials:

  • trans,trans-Muconic acid

  • Corresponding alcohol (e.g., ethanol, butanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Appropriate organic solvent (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend trans,trans-muconic acid in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux the mixture for several hours (typically 18-24 hours).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude dialkyl muconate.

  • Purify the product by recrystallization or column chromatography.[3]

Free-Radical Polymerization of Dialkyl Muconates

This protocol describes a typical solution polymerization of a dialkyl muconate.

Materials:

  • Dialkyl muconate (e.g., diethyl muconate)

  • Anisole (solvent)

  • Di-tert-butyl peroxide (initiator)

Procedure:

  • Prepare a solution of the dialkyl muconate in anisole in a reaction vessel.

  • Prepare a stock solution of the initiator, di-tert-butyl peroxide, in anisole.

  • Add the required amount of the initiator stock solution to the monomer solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for the specified reaction time (e.g., 48 hours).

  • After the polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration and dry under vacuum.[3]

Visualizing the Core Pathways and Historical Development

To better understand the context of muconic acid ester research, the following diagrams illustrate the key metabolic pathways for muconic acid production and the historical timeline of its development.

Shikimic Acid Pathway to Muconic Acid Glucose Glucose Erythrose-4-Phosphate Erythrose-4-Phosphate Glucose->Erythrose-4-Phosphate Phosphoenolpyruvate Phosphoenolpyruvate Glucose->Phosphoenolpyruvate 3-Dehydroquinate 3-Dehydroquinate Erythrose-4-Phosphate->3-Dehydroquinate DAHP synthase Phosphoenolpyruvate->3-Dehydroquinate 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate DHQ dehydratase Protocatechuic Acid Protocatechuic Acid 3-Dehydroshikimate->Protocatechuic Acid DHS dehydratase Catechol Catechol Protocatechuic Acid->Catechol PCA decarboxylase cis,cis-Muconic Acid cis,cis-Muconic Acid Catechol->cis,cis-Muconic Acid Catechol 1,2-dioxygenase

Caption: Biosynthetic route from glucose to cis,cis-muconic acid via the shikimic acid pathway.

Beta-Ketoadipate Pathway Aromatic Compounds Aromatic Compounds Catechol Catechol Aromatic Compounds->Catechol cis,cis-Muconic Acid cis,cis-Muconic Acid Catechol->cis,cis-Muconic Acid Catechol 1,2-dioxygenase Muconolactone Muconolactone cis,cis-Muconic Acid->Muconolactone Muconate lactonizing enzyme beta-Ketoadipate enol-lactone beta-Ketoadipate enol-lactone Muconolactone->beta-Ketoadipate enol-lactone Muconolactone isomerase beta-Ketoadipate beta-Ketoadipate beta-Ketoadipate enol-lactone->beta-Ketoadipate beta-Ketoadipate enol-lactone hydrolase Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA beta-Ketoadipate->Succinyl-CoA + Acetyl-CoA beta-Ketoadipyl-CoA thiolase

Caption: The β-ketoadipate pathway for the catabolism of aromatic compounds to central metabolites.

Historical Development of Muconic Acid Esters cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century 1890 First synthesis of trans,trans-muconic acid (Baeyer & Rupe) 1977 First free-radical polymerization of diethyl muconate (Bando et al.) 1890->1977 Late 20th C Development of biocatalytic routes to cis,cis-muconic acid 1977->Late 20th C Early 21st C Optimization of polymerization of dialkyl muconates Late 20th C->Early 21st C Present Focus on bio-based production and advanced polymer applications Early 21st C->Present

Caption: A timeline of key milestones in the discovery and development of muconic acid and its esters.

Conclusion

The journey of muconic acid esters from a laboratory curiosity to a promising bio-based platform chemical is a testament to the advancements in both chemical synthesis and biotechnology. For researchers and professionals in drug development and material science, understanding the history, properties, and experimental protocols associated with these compounds is essential for harnessing their full potential. As the world continues to seek sustainable solutions, muconic acid esters are poised to play an increasingly important role in the development of next-generation materials and pharmaceuticals.

References

Methodological & Application

Enzymatic Polymerization of cis,cis-Dimethyl Muconate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Groningen, Netherlands – October 24, 2025 – In the quest for sustainable and biocompatible polymers, the enzymatic polymerization of bio-based monomers presents a promising frontier. This application note provides detailed protocols and data for the enzymatic synthesis of polyesters from cis,cis-dimethyl muconate, a monomer derivable from renewable resources.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of novel bioplastics.

Introduction

cis,cis-Muconic acid, and its ester derivatives, are valuable platform chemicals that can be produced from sugars and lignin.[1][2] The presence of double bonds in the polymer backbone allows for post-polymerization modification, making these polymers attractive for a variety of applications, including the development of functional materials for the biomedical field.[3] Enzymatic polymerization, particularly using Candida antarctica lipase B (CALB), offers a green and highly selective alternative to traditional metal-catalyzed polymerization methods.[4][5] This approach avoids the use of harsh chemicals and minimizes side reactions, yielding well-defined unsaturated polyesters.[4]

However, the enzymatic polymerization of the cis,cis-isomer of dimethyl muconate presents unique challenges. The stereochemistry of the monomer results in a more "closed" structure, which exhibits lower reactivity and yields polymers with lower molecular weights compared to its cis,trans and trans,trans counterparts.[5]

Quantitative Data Summary

The enzymatic polymerization of this compound with various diols results in the formation of unsaturated oligoesters. The following table summarizes the key quantitative data obtained from these polymerizations.

Diol ComonomerPolymerNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td,max) (°C)
1,4-ButanediolPoly(butylene cis,cis-muconate)~2200 - 2900Not ReportedNot Reported-7 to 12~415 - 431
1,6-HexanediolPoly(hexamethylene cis,cis-muconate)~2200 - 2900Not ReportedNot Reported-7 to 12~415 - 431
1,8-OctanediolPoly(octamethylene cis,cis-muconate)~2200 - 2900Not ReportedNot Reported-7 to 12~415 - 431
1,10-DecanediolPoly(decamethylene cis,cis-muconate)~2200 - 2900Not ReportedNot Reported-7 to 12~415 - 431
1,12-DodecanediolPoly(dodecamethylene cis,cis-muconate)~2200 - 2900Not ReportedNot Reported-7 to 12~415 - 431

Note: The molecular weights for polymers derived from the cis,cis-muconate isomer are generally lower than those obtained with the cis,trans-isomer, which can reach up to 21,200 g/mol .[5] The glass transition and decomposition temperatures are typical for this class of muconate-based polyesters.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for the enzymatic polymerization.

Materials:

  • cis,cis-Muconic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether (PE)

Procedure:

  • Suspend 5.0 g of cis,cis-muconic acid in 150 mL of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (0.3 mL).

  • Reflux the mixture for 24 hours.

  • Cool the mixture and concentrate it under vacuum.

  • Dissolve the residue in ethyl acetate.

  • Extract the organic phase with a saturated sodium carbonate aqueous solution, followed by washing with brine.

  • Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture of cis,cis and cis,trans dimethyl muconate.

  • Purify and separate the isomers using preparatory column chromatography with a petroleum ether-ethyl acetate (9:1) eluent mixture.

  • Confirm the chemical structure of the separated this compound using ¹H NMR spectroscopy.

Enzymatic Polymerization of this compound with a Diol (e.g., 1,8-Octanediol)

This protocol describes the polycondensation of this compound with a diol using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • This compound

  • 1,8-Octanediol

  • Novozym® 435 (immobilized Candida antarctica lipase B), dried under vacuum

  • Diphenyl ether (DPE), distilled and stored over 4Å molecular sieves

  • 4Å Molecular sieves, pre-dried

  • Chloroform (CHCl₃)

  • Methanol (MeOH), cold

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add Novozym® 435 (10% w/w of total monomers) and 4Å molecular sieves (to absorb the methanol byproduct).

  • Add equimolar amounts of this compound and 1,8-octanediol to the flask.

  • Add diphenyl ether as a solvent.

  • Heat the reaction mixture to 60-80°C under a nitrogen atmosphere with continuous stirring for 24-48 hours. The reaction time may need to be extended for the less reactive cis,cis isomer.

  • After the reaction, cool the mixture to room temperature and dissolve the product in chloroform.

  • Filter to remove the enzyme and molecular sieves.

  • Precipitate the polymer by adding the chloroform solution to an excess of cold methanol.

  • Collect the precipitated polymer by centrifugation or filtration and dry it under vacuum.

Characterization of the Resulting Polymer

The synthesized poly(alkylene cis,cis-muconate) can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and the retention of the double bonds. For poly(octamethylene cis,cis-muconate), characteristic ¹H NMR signals appear at approximately 7.88 ppm and 5.97 ppm, corresponding to the vinyl protons of the muconate moiety, and at 4.14 ppm for the methylene protons adjacent to the ester oxygen.[6]

  • Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

Potential Applications in Drug Development

While specific applications of poly(this compound) in drug development are still under investigation, the inherent properties of unsaturated polyesters from muconic acid suggest significant potential in this area. The presence of double bonds in the polymer backbone offers opportunities for further functionalization, such as:

  • Crosslinking: To form hydrogels for controlled drug release.

  • Conjugation: To attach targeting ligands or therapeutic molecules.

These modifications could enable the development of novel drug delivery systems, including mucoadhesive carriers and scaffolds for tissue engineering. The biodegradability of these polyesters is another key advantage for biomedical applications.

Visualizations

Workflow for the Synthesis of Poly(alkylene cis,cis-muconate)

G cluster_synthesis Monomer Synthesis cluster_polymerization Enzymatic Polymerization ccMA cis,cis-Muconic Acid Esterification Esterification (H₂SO₄ catalyst) ccMA->Esterification MeOH Methanol MeOH->Esterification Crude Crude Mixture (cis,cis & cis,trans) Esterification->Crude Purification Column Chromatography Crude->Purification ccDMM This compound Purification->ccDMM Polycondensation Polycondensation ccDMM->Polycondensation Diol Diol Diol->Polycondensation CALB Candida antarctica Lipase B (CALB) CALB->Polycondensation Polymer Poly(alkylene cis,cis-muconate) Polycondensation->Polymer

Caption: Workflow for the synthesis of poly(alkylene cis,cis-muconate).

Logical Relationship of Polymer Properties and Applications

G cluster_properties Inherent Properties cluster_modifications Post-Polymerization Modifications cluster_applications Potential Drug Development Applications Polymer Poly(alkylene cis,cis-muconate) Unsaturation Backbone Unsaturation Polymer->Unsaturation Biodegradability Biodegradability Polymer->Biodegradability Crosslinking Crosslinking Unsaturation->Crosslinking Conjugation Functional Group Conjugation Unsaturation->Conjugation DrugDelivery Controlled Drug Delivery Biodegradability->DrugDelivery TissueEng Tissue Engineering Scaffolds Biodegradability->TissueEng Crosslinking->DrugDelivery Crosslinking->TissueEng Conjugation->DrugDelivery Mucoadhesive Mucoadhesive Systems Conjugation->Mucoadhesive

Caption: Relationship between polymer properties and potential applications.

References

Application Notes and Protocols for cis,cis-Dimethyl Muconate in Bio-based Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cis,cis-dimethyl muconate as a promising bio-derived monomer for the synthesis of advanced and sustainable polyesters. This document details the synthesis of the monomer from renewable resources, its subsequent polymerization, and the characterization of the resulting polymers. The protocols provided herein are intended to serve as a guide for researchers in the fields of polymer chemistry, materials science, and drug delivery who are interested in leveraging the unique properties of muconate-based polyesters.

Introduction

cis,cis-Muconic acid is an unsaturated dicarboxylic acid that can be produced from renewable feedstocks such as sugars and lignin through microbial fermentation.[1][2] Its diester, this compound, retains the carbon-carbon double bonds in its backbone, making it an attractive monomer for the synthesis of unsaturated polyesters. These polyesters can be further modified, for example, through cross-linking, to create thermosets with tailored properties. The incorporation of this compound into polyesters has been shown to influence their thermal and mechanical properties, offering a pathway to novel bio-based materials.[1]

Monomer Synthesis: this compound

The synthesis of this compound is typically achieved through the esterification of bio-derived cis,cis-muconic acid. While the direct and selective synthesis of the cis,cis isomer can be challenging due to potential isomerization to the more thermodynamically stable trans isomers, the following protocol describes a general method for its preparation.

Experimental Protocol: Synthesis of Dimethyl Muconate Isomers

This protocol is adapted from a general esterification procedure for muconic acid.[3] Note that this method initially produces a mixture of cis,cis and cis,trans isomers.

Materials:

  • cis,cis-Muconic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium carbonate (Na₂CO₃) aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5.0 g of cis,cis-muconic acid in 150 mL of methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 mL).

  • Reflux the mixture for 18-24 hours.

  • After cooling, concentrate the mixture under vacuum to remove the excess methanol.

  • Dissolve the residue in ethyl acetate.

  • Extract the organic phase with a saturated sodium carbonate aqueous solution, followed by washing with brine.

  • Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of dimethyl muconate isomers.[3]

Purification: Separation of the cis,cis isomer from the cis,trans and trans,trans isomers can be achieved by preparatory column chromatography.

Polymerization of this compound

This compound can be polymerized with various diols to produce unsaturated polyesters. Two common methods are melt polycondensation and enzymatic polymerization.

Melt Polycondensation

Melt polycondensation is a widely used industrial process for polyester synthesis. The following is a general protocol for the copolymerization of this compound and a comonomer with a diol.

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium(IV) butoxide, antimony(III) oxide)

  • Antioxidant (e.g., triphenyl phosphite)

Experimental Protocol:

  • Charge the monomers (this compound and a diol in the desired molar ratio) and an antioxidant into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture under a nitrogen atmosphere to a temperature in the range of 150-180°C with stirring to initiate the esterification reaction. Methanol is evolved as a byproduct.

  • After the initial evolution of methanol ceases (typically 2-4 hours), gradually increase the temperature to 200-240°C while simultaneously reducing the pressure to below 1 Torr.

  • Continue the reaction under high vacuum and elevated temperature for several hours to facilitate the removal of the diol and increase the polymer's molecular weight.

  • The reaction is complete when the desired viscosity is reached.

  • Cool the polymer to room temperature under a nitrogen atmosphere.

Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to traditional methods, often proceeding under milder reaction conditions.[4][5][6]

Materials:

  • This compound

  • Diol (e.g., 1,8-octanediol)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Diphenyl ether (solvent)

  • 4 Å molecular sieves

Experimental Protocol:

  • In a round-bottom flask, combine pre-dried immobilized CALB (e.g., 15 wt% of total monomers) and 4 Å molecular sieves (e.g., 150 wt% of total monomers) under an inert atmosphere.

  • Add the monomers (this compound and a diol in a defined ratio) and diphenyl ether as a solvent.

  • Stir the reaction mixture at a low speed (e.g., 200 rpm) and heat to 85°C for 2 hours under a nitrogen atmosphere.

  • Gradually reduce the pressure to approximately 2 mmHg over the next 22 hours.

  • Increase the temperature to 95°C for the subsequent 24 hours, followed by a final increase to 110°C for the last 24 hours.[3]

  • After polymerization, cool the reaction mixture and dissolve the product in chloroform.

  • Filter out the enzyme and molecular sieves.

  • Concentrate the solution and precipitate the polymer in cold methanol.

  • Separate the polymer by centrifugation and dry it under vacuum.

Properties of Muconate-Based Polyesters

The incorporation of this compound into polyesters influences their thermal and mechanical properties. The presence of the double bonds in the polymer backbone generally increases the glass transition temperature (Tg) and decreases the melting temperature (Tm) and degradation temperature (Td) compared to their saturated analogues.[1][2]

Table 1: Thermal Properties of Muconate-Containing Polyesters

Polymer CompositionGlass Transition Temp. (T_g) (°C)Melting Temp. (T_m) (°C)Decomposition Temp. (T_d,max) (°C)Reference
Poly(butylene succinate-co-muconate)Increases with muconate contentDecreases with muconate contentDecreases with muconate content[1]
Polyester from cis,cis/cis,trans-muconate and 1,8-octanediol12-431[7]
Polyester from cis,cis/cis,trans-muconate and 1,10-decanediol7-425[7]

Table 2: Molecular Weight of Enzymatically Synthesized Polyesters

Diester MonomerDiolNumber Average Molecular Weight (M_n) ( g/mol )Polydispersity Index (PDI)Reference
cis,cis & cis,trans Dimethyl Muconate1,8-Octanediol22101.4[8]
cis,cis & cis,trans Dimethyl Muconate1,10-Decanediol26501.5[8]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the synthesized monomer and the resulting polyesters, including the presence of the alkene bonds in the polymer backbone.[1]

Protocol:

  • Dissolve a small sample of the monomer or polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Analyze the spectra to identify characteristic peaks corresponding to the different protons and carbons in the molecule. For polymuconates, vinylic protons typically appear in the range of 5.0-5.9 ppm in ¹H NMR spectra.[7]

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polyesters.

Protocol:

  • Dissolve the polymer sample in a suitable solvent (e.g., chloroform).

  • Filter the solution to remove any particulates.

  • Inject the sample into a GPC system equipped with a suitable column set and a refractive index (RI) detector.

  • Calibrate the system using polystyrene standards to determine the relative molecular weight of the polyester.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature (Td).

DSC Protocol:

  • Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.

  • Heat the sample to a temperature above its melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow to determine Tg and Tm.

TGA Protocol:

  • Place a small amount of the polymer sample (5-10 mg) into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the decomposition temperature.

Visualized Workflows

Bio-based Production of cis,cis-Muconic Acid

Bio-based Production of cis,cis-Muconic Acid Bio-based Production of cis,cis-Muconic Acid cluster_feedstock Renewable Feedstocks cluster_process Bioprocess cluster_product Product Sugars Sugars Microbial Fermentation Microbial Fermentation Sugars->Microbial Fermentation Lignin Lignin Lignin->Microbial Fermentation cis_cis_Muconic_Acid cis,cis-Muconic Acid Microbial Fermentation->cis_cis_Muconic_Acid

Caption: Bio-production of cis,cis-muconic acid.

Synthesis and Polymerization of this compound

Synthesis and Polymerization of this compound Synthesis and Polymerization of this compound cis_cis_Muconic_Acid cis,cis-Muconic Acid Esterification Esterification cis_cis_Muconic_Acid->Esterification cis_cis_Dimethyl_Muconate This compound Esterification->cis_cis_Dimethyl_Muconate Polymerization Polymerization cis_cis_Dimethyl_Muconate->Polymerization Diol Diol Diol->Polymerization Unsaturated_Polyester Unsaturated Polyester Polymerization->Unsaturated_Polyester

Caption: From monomer to polymer.

Characterization Workflow for Muconate Polyesters

Characterization Workflow for Muconate Polyesters Characterization Workflow for Muconate Polyesters cluster_analysis Analysis Techniques cluster_properties Determined Properties Polyester_Sample Polyester Sample NMR NMR Spectroscopy Polyester_Sample->NMR GPC GPC Polyester_Sample->GPC DSC_TGA DSC / TGA Polyester_Sample->DSC_TGA Structure Chemical Structure NMR->Structure Molecular_Weight Molecular Weight & PDI GPC->Molecular_Weight Thermal_Properties Thermal Properties (Tg, Tm, Td) DSC_TGA->Thermal_Properties

Caption: Polyester characterization overview.

References

Application Note: Diels-Alder Reaction Protocol Utilizing cis,cis-Dimethyl Muconate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the successful utilization of cis,cis-dimethyl muconate in Diels-Alder reactions, a cornerstone of synthetic organic chemistry for the formation of cyclic compounds. A critical prerequisite to the cycloaddition is the isomerization of the cis,cis isomer to the Diels-Alder active trans,trans isomer. This document outlines a robust, iodine-catalyzed isomerization protocol followed by a detailed procedure for the Diels-Alder cycloaddition with a dienophile. This two-step process is essential for leveraging the synthetic potential of bio-derived muconic acid and its esters in the synthesis of complex molecules, including intermediates for drug development.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and versatile tool in organic synthesis for the construction of six-membered rings.[1] cis,cis-Muconic acid, accessible from renewable biomass sources, and its esters are attractive starting materials for the synthesis of valuable chemicals, including adipic acid and terephthalic acid.[2][3][4] However, the cis,cis isomer of dimethyl muconate is conformationally unsuitable for the concerted mechanism of the Diels-Alder reaction. Therefore, a preliminary isomerization to the s-trans conformationally locked trans,trans-dimethyl muconate is necessary.[5]

This application note details a reliable two-step protocol. The first part describes the iodine-catalyzed isomerization of this compound to trans,trans-dimethyl muconate. The second part provides a comprehensive protocol for the subsequent Diels-Alder reaction of the purified trans,trans-dimethyl muconate with a suitable dienophile. The application of this protocol is critical for researchers aiming to incorporate this bio-based building block into their synthetic strategies for novel therapeutics and functional materials.

Experimental Protocols

Part A: Iodine-Catalyzed Isomerization of this compound to trans,trans-Dimethyl Muconate

This protocol describes the efficient conversion of the Diels-Alder inactive this compound to the reactive trans,trans isomer using a catalytic amount of iodine.[6]

Materials:

  • This compound

  • Methanol (MeOH)

  • Iodine (I₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude mixture of dimethyl muconate isomers (e.g., 4.50 g) and methanol (125 mL).[6]

  • Add a catalytic amount of iodine to the mixture.[6]

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A reaction time of up to 64 hours may be required for complete isomerization.[6] In some cases, high yields of the trans,trans isomer can be achieved in under an hour.[2][4][5]

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the trans,trans-dimethyl muconate.[6]

  • Collect the white crystalline product by vacuum filtration using a Buchner funnel.[6]

  • Wash the crystals with a small amount of cold methanol to remove any residual iodine and soluble impurities.[6]

  • Dry the purified trans,trans-dimethyl muconate under vacuum. The purity can be confirmed by ¹H NMR spectroscopy.

Part B: Diels-Alder Reaction of trans,trans-Dimethyl Muconate with Dimethyl Fumarate

This protocol details the cycloaddition of the synthesized trans,trans-dimethyl muconate with dimethyl fumarate to produce tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate.[7]

Materials:

  • trans,trans-Dimethyl muconate (from Part A)

  • Dimethyl fumarate

  • 1,4-Dioxane or n-octane

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glass vial, combine trans,trans-dimethyl muconate (1.0 mmol), dimethyl fumarate (3.0 mmol), and n-octane (0.5 mL).[7]

  • Purge the vial with an inert gas (e.g., argon) for 15 minutes to exclude air, which can cause side reactions.[7]

  • Seal the vial and place it in a preheated oil bath at the desired reaction temperature (e.g., 100-150 °C).

  • Stir the reaction mixture for the specified time (e.g., 4 hours).[7]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes quantitative data for the key steps of the process.

Reaction StepDieneDienophileSolventCatalyst/ConditionsTemperature (°C)Time (h)Yield (%)Reference
Isomerization This compound-MethanolIodine (catalytic)Reflux<1 - 64>95[2][6]
Diels-Alder Cycloaddition trans,trans-Dimethyl muconateDimethyl fumaraten-OctaneThermal100-150495.5[7]
Diels-Alder Cycloaddition trans,trans-Dimethyl muconateEthyleneMethanol/THFHigh pressure (2410 kPa)~150-70-98[8]

Mandatory Visualizations

Isomerization_Workflow cluster_start Starting Material cluster_isomerization Isomerization Step cluster_product Intermediate Product cis_cis_DMM This compound Reaction Iodine-Catalyzed Isomerization in Methanol cis_cis_DMM->Reaction Conditions Reflux Reaction->Conditions trans_trans_DMM trans,trans-Dimethyl Muconate Reaction->trans_trans_DMM

Caption: Workflow for the isomerization of this compound.

Diels_Alder_Workflow cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_product Final Product Diene trans,trans-Dimethyl Muconate Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (e.g., Dimethyl Fumarate) Dienophile->Cycloaddition Conditions Thermal (Heat) Cycloaddition->Conditions Adduct Diels-Alder Adduct Cycloaddition->Adduct

Caption: General workflow for the Diels-Alder reaction.

Conclusion

The protocols detailed in this application note provide a clear and reproducible pathway for the utilization of this compound in Diels-Alder reactions. The initial, essential isomerization to the trans,trans isomer, followed by the cycloaddition reaction, opens avenues for the synthesis of a wide array of complex cyclic molecules from a renewable feedstock. This methodology is particularly relevant for researchers in drug discovery and materials science seeking to develop sustainable synthetic routes to novel and valuable compounds.

References

Production of cis,cis-Muconic Acid via Microbial Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of cis,cis-muconic acid (ccMA), a valuable platform chemical for the synthesis of polymers and pharmaceuticals, through microbial fermentation.

Introduction

cis,cis-Muconic acid is a C6 dicarboxylic acid that serves as a precursor to industrially significant chemicals such as adipic acid and terephthalic acid.[1] Bio-based production of ccMA using engineered microorganisms offers a sustainable alternative to traditional chemical synthesis routes.[1][2] Various microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, Corynebacterium glutamicum, and Pseudomonas putida, have been metabolically engineered to produce ccMA from renewable feedstocks like glucose.[1][3] The primary biosynthetic route leveraged is the shikimate pathway, where key intermediates are channeled towards ccMA production through the introduction of heterologous enzymes.[1][2]

Quantitative Data Summary

The following table summarizes the key production metrics for cis,cis-muconic acid achieved in different engineered microorganisms under fed-batch fermentation conditions.

MicroorganismStrainCarbon SourceTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Escherichia coliAB2834 derivativeGlucose64.50.39 g/gNot Reported[1]
Escherichia coliWNl/pWN2.248Glucose36.8Not ReportedNot Reported[1]
Saccharomyces cerevisiaeST10209Glucose22.50.1 g/g0.19[4][5][6]
Saccharomyces cerevisiaeST10209 (10L fermenter)Glucose20.80.1 g/g0.21[4][5][6]
Corynebacterium glutamicumMA-2Catechol85Not Reported2.4[7]
Corynebacterium glutamicumEngineered strainSoftwood lignin hydrolysate1.8Not ReportedNot Reported[1]
Pseudomonas putidaKT2440 derivativeGlucose and Xylose47.20.50 C-mol/C-mol0.49[8]

Metabolic Pathway for cis,cis-Muconic Acid Production

The production of cis,cis-muconic acid in engineered microbes is primarily achieved by diverting intermediates from the native shikimate pathway. The common strategy involves the expression of three heterologous enzymes to convert 3-dehydroshikimate (DHS), a natural intermediate, into ccMA.

MetabolicPathway cluster_glycolysis Glycolysis / Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_ccma Heterologous ccMA Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-phosphate (E4P) Glucose->E4P DAHP DAHP PEP->DAHP E4P->DAHP DHS 3-Dehydroshikimate (DHS) DAHP->DHS Chorismate Chorismate DHS->Chorismate PCA Protocatechuic Acid (PCA) DHS->PCA aroZ (3-DHS dehydratase) AAs Aromatic Amino Acids Chorismate->AAs Catechol Catechol PCA->Catechol aroY (PCA decarboxylase) ccMA cis,cis-Muconic Acid Catechol->ccMA catA (Catechol 1,2-dioxygenase) ExperimentalWorkflow cluster_strain Strain Development cluster_fermentation Fermentation cluster_downstream Downstream Processing GeneDesign Gene Design & Synthesis VectorConstruction Vector Construction GeneDesign->VectorConstruction Transformation Host Transformation VectorConstruction->Transformation StrainVerification Strain Verification Transformation->StrainVerification Inoculum Inoculum Preparation StrainVerification->Inoculum FedBatch Fed-Batch Fermentation Inoculum->FedBatch Monitoring Process Monitoring FedBatch->Monitoring Clarification Broth Clarification Monitoring->Clarification Purification Purification Clarification->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for the Esterification of cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-Muconic acid is a bio-derived platform chemical with significant potential in the synthesis of polymers and specialty chemicals. Its dicarboxylic acid functionality allows for a variety of chemical transformations, including esterification to form muconate esters. This document provides detailed protocols for the synthesis of cis,cis-dimethyl muconate from cis,cis-muconic acid, a key intermediate for various industrial applications. Two primary methods are presented: a Fischer esterification that typically yields a mixture of isomers, and a milder esterification using diazomethane which is reported to preserve the cis,cis stereochemistry.

Data Presentation

Table 1: Physical and Spectroscopic Properties of cis,cis-Muconic Acid and this compound

Propertycis,cis-Muconic AcidThis compound
Molecular Formula C₆H₆O₄C₈H₁₀O₄
Molecular Weight 142.11 g/mol [1]170.16 g/mol [2]
Appearance White crystalline solidNot specified
Melting Point 194-195 °C[1]73 °C

Table 2: Quantitative Data for Esterification Protocols

ParameterProtocol 1: Fischer EsterificationProtocol 2: Diazomethane Esterification
Catalyst Concentrated Sulfuric AcidNone
Reaction Time 18 hours~3 hours
Reaction Temperature Reflux0 °C to room temperature
Yield ~90% (mixture of isomers)[3]Quantitative
Product Purity Mixture of cis,cis and cis,trans isomers[3]Predominantly cis,cis isomer

Experimental Protocols

Protocol 1: Fischer Esterification of cis,cis-Muconic Acid

This protocol describes a classic Fischer esterification using methanol and a strong acid catalyst. It is a cost-effective method but typically results in the formation of a mixture of dimethyl muconate isomers (cis,cis and cis,trans).[3]

Materials:

  • cis,cis-Muconic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 5.0 g (35.2 mmol) of cis,cis-muconic acid in 150 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 0.3 mL of concentrated sulfuric acid to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 18 hours.

  • After 18 hours, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of dimethyl muconate isomers. A typical yield is around 90%.[3]

  • The different isomers can be separated by techniques such as fractional crystallization or chromatography.

Protocol 2: Esterification of cis,cis-Muconic Acid with Diazomethane

This method employs the mild reagent diazomethane for the esterification of the carboxylic acid groups. This procedure is known to proceed under gentle conditions, thus preserving the cis,cis stereochemistry of the muconic acid backbone. Caution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® kits for generation and non-ground glass joints.

Materials:

  • cis,cis-Muconic acid

  • Diazald®

  • Diethyl ether

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Ice bath

  • Two round-bottom flasks

  • Distillation apparatus with a condenser and receiving flask (all non-ground glass)

  • Magnetic stirrer and stir bar

Procedure:

Part A: Generation of Diazomethane (in a fume hood)

  • In a round-bottom flask, dissolve 5 g of potassium hydroxide in 8 mL of water and 50 mL of ethanol.

  • Gently heat the mixture in a water bath to dissolve the KOH.

  • In a separate flask, dissolve 21.5 g of Diazald® in approximately 200 mL of diethyl ether.

  • Set up a distillation apparatus with the Diazald® solution in the distillation flask and the KOH solution in a dropping funnel positioned above it. The receiving flask should be cooled in an ice bath.

  • Slowly add the Diazald® solution to the heated KOH solution. Diazomethane will co-distill with the ether.

  • Collect the yellow ethereal solution of diazomethane in the cooled receiving flask.

Part B: Esterification

  • Dissolve a known amount of cis,cis-muconic acid (e.g., 0.5 g) in a minimal amount of a suitable solvent like methanol or a suspension in diethyl ether in a flask at 0 °C (ice bath).

  • Slowly add the prepared ethereal solution of diazomethane dropwise to the stirred solution/suspension of cis,cis-muconic acid until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours. The evolution of nitrogen gas should be observed.

  • Quench any excess diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain this compound. The product can be further purified by recrystallization from a suitable solvent like aqueous methanol. A quantitative yield is expected.

Mandatory Visualization

G Chemical Reaction: Esterification of cis,cis-Muconic Acid cluster_reactants Reactants cluster_products Products cis_cis_muconic_acid cis,cis-Muconic Acid (C₆H₆O₄) cis_cis_dimethyl_muconate This compound (C₈H₁₀O₄) cis_cis_muconic_acid->cis_cis_dimethyl_muconate + 2 CH₃OH (H₂SO₄ catalyst) methanol Methanol (CH₃OH) water Water (H₂O)

Caption: Chemical reaction for the Fischer esterification of cis,cis-muconic acid.

G Experimental Workflow: Fischer Esterification A 1. Mix cis,cis-Muconic Acid, Methanol, and H₂SO₄ B 2. Reflux for 18 hours A->B C 3. Cool to Room Temperature B->C D 4. Remove Methanol (Rotary Evaporation) C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Filter G->H I 9. Concentrate (Rotary Evaporation) H->I J Product: Mixture of Dimethyl Muconate Isomers I->J

Caption: Workflow for the Fischer esterification of cis,cis-muconic acid.

G Experimental Workflow: Diazomethane Esterification cluster_diazomethane Diazomethane Generation cluster_esterification Esterification A 1a. Prepare KOH solution C 1c. Distill Diazomethane A->C B 1b. Prepare Diazald® solution B->C E 3. Add Diazomethane solution at 0°C C->E D 2. Dissolve cis,cis-Muconic Acid D->E F 4. Stir and warm to RT E->F G 5. Quench with Acetic Acid F->G H 6. Concentrate G->H I Product: This compound H->I

Caption: Workflow for the esterification of cis,cis-muconic acid using diazomethane.

References

Application Note: Quantification of cis,cis-Dimethyl Muconate Using Reversed-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis,cis-Dimethyl muconate is a valuable chemical intermediate, often synthesized from renewable resources. Accurate and reliable quantification of this compound in reaction mixtures and biological samples is crucial for process optimization and product quality control. This application note details a robust analytical method for the quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is adapted from established protocols for the analysis of muconic acid isomers, offering high sensitivity and selectivity.

Key Words: this compound, HPLC, Quantification, Method Validation, Muconic Acid

Experimental Protocol: HPLC Quantification of this compound

This protocol provides a step-by-step guide for the quantitative analysis of this compound. The method is based on a well-established UHPLC-DAD method for the analysis of muconic acid isomers and has been adapted for the dimethyl ester derivative.[1][2][3]

Equipment and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a diode array detector (DAD) or a UV detector.[2]

  • Columns:

    • A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 100 mm x 2.1 mm and a particle size of 1.7 µm.

  • Chemicals and Reagents:

    • This compound standard (high purity)

    • Acetonitrile (HPLC grade)

    • Formic acid (≥98%)

    • Ultrapure water (18.2 MΩ·cm)

    • Methanol (HPLC grade)

  • Glassware and Consumables:

    • Volumetric flasks (various sizes)

    • Pipettes and tips

    • Autosampler vials with caps and septa

    • Syringe filters (0.2 µm)

Preparation of Mobile Phases and Standards

Mobile Phase A (Aqueous): To prepare a 0.2% formic acid solution, carefully add 2.0 mL of formic acid to a 1.0 L volumetric flask containing ultrapure water. Bring the volume to the mark with ultrapure water and mix thoroughly.[1]

Mobile Phase B (Organic): Use 100% acetonitrile as the organic mobile phase.[1]

This compound Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10.0 mg of the this compound standard into a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol and then bring to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This stock solution should be stored at 4°C.

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with the 50:50 mobile phase mixture to achieve concentrations ranging from approximately 1 µg/mL to 200 µg/mL.

Sample Preparation

Samples should be diluted with the 50:50 mobile phase mixture to ensure the concentration of this compound falls within the linear range of the calibration curve. All samples must be filtered through a 0.2 µm syringe filter prior to injection to prevent clogging of the HPLC system.[2]

HPLC Method Parameters

The following table summarizes the recommended HPLC parameters for the analysis of this compound. These parameters may require optimization depending on the specific HPLC system and column used.

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Detection Wavelength 265 nm

Table 1: HPLC Method Parameters

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
3.0595
4.0595
4.1955
5.0955

Data Analysis and Quantification

A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. A linear regression analysis should be performed, and the resulting equation (y = mx + c) can be used to calculate the concentration of this compound in unknown samples based on their measured peak areas.

Diagrams and Workflows

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.2% Formic Acid, B: Acetonitrile) hplc_setup Equilibrate HPLC System prep_mobile_phase->hplc_setup prep_standards Prepare Stock and Calibration Standards hplc_injection Inject Standards and Samples prep_standards->hplc_injection prep_samples Prepare and Filter Samples prep_samples->hplc_injection hplc_setup->hplc_injection hplc_run Run Gradient Method hplc_injection->hplc_run integration Integrate Peak Areas hplc_run->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Sample Concentrations calibration->quantification

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Components

G Figure 2: Logical Relationship of Analytical Method Components Analyte This compound StationaryPhase C18 Stationary Phase Analyte->StationaryPhase interacts with Detector UV Detector (265 nm) StationaryPhase->Detector analyte exits to MobilePhase Mobile Phase (Water/Acetonitrile Gradient) MobilePhase->StationaryPhase elutes analyte from Output Chromatogram (Peak Area vs. Retention Time) Detector->Output generates signal

Caption: Relationship of Analytical Method Components.

Method Validation Considerations

For regulated environments, the analytical method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination or degradationFlush or replace the column.
Inappropriate mobile phase pHEnsure correct preparation of the mobile phase.
Shifting Retention Times Inconsistent mobile phase preparationPrepare fresh mobile phase and ensure thorough mixing.
Fluctuation in column temperatureEnsure the column oven is stable at the set temperature.
No Peaks Detected Detector lamp issueCheck and replace the detector lamp if necessary.
Injection problemVerify autosampler operation and syringe/needle condition.

Disclaimer: This protocol is intended for research purposes only. All chemicals should be handled with appropriate safety precautions, including the use of personal protective equipment. Please refer to the Safety Data Sheets (SDS) for each chemical before use.[2]

References

Application Notes and Protocols for the Biocatalytic Conversion of Glucose to cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-Muconic acid (ccMA) is a valuable platform chemical with significant potential in the production of polymers, pharmaceuticals, and agrochemicals. Notably, it can be readily hydrogenated to adipic acid, a key precursor for nylon-6,6. The biocatalytic production of ccMA from renewable feedstocks like glucose presents a sustainable alternative to traditional petroleum-based chemical synthesis. This document provides an overview of the key metabolic pathways, quantitative production data from various engineered microorganisms, and detailed protocols for the fermentation, purification, and analysis of ccMA.

Metabolic Pathways for ccMA Production from Glucose

The biosynthesis of cis,cis-muconic acid from glucose in engineered microorganisms typically involves the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.[1] Key intermediates from this pathway are diverted towards ccMA through the introduction of heterologous enzymes. The most common strategies involve the conversion of 3-dehydroshikimate (3-DHS) or chorismate.[2][3]

Key Enzymatic Steps:
  • 3-Dehydroshikimate (3-DHS) Dehydratase (aroZ): Converts 3-DHS to protocatechuic acid (PCA).[4]

  • Protocatechuate (PCA) Decarboxylase (aroY): Converts PCA to catechol.[4]

  • Catechol 1,2-Dioxygenase (catA): Converts catechol to cis,cis-muconic acid.[4]

Alternative pathways from chorismate via intermediates such as 4-hydroxybenzoic acid, anthranilate, or salicylate have also been explored.[2][4]

Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (3-DHS) Shikimate_Pathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA aroZ Catechol Catechol PCA->Catechol aroY ccMA cis,cis-Muconic Acid Catechol->ccMA catA

Caption: Core metabolic pathway for ccMA production from glucose.

Quantitative Production Data

The following table summarizes the production of cis,cis-muconic acid from glucose in various engineered microorganisms under fed-batch fermentation conditions.

MicroorganismStrainTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Escherichia coliWNl/pWN2.24836.80.22 (mol/mol)0.77[5]
Escherichia coliEngineered AB283459.2N/AN/A[5]
Escherichia coliEngineered AB283464.5N/AN/A[5]
Saccharomyces cerevisiaeEngineered Strain20.80.06620.139[3]
Saccharomyces cerevisiaeST1020922.50.10.21[6][7]
Pseudomonas putidaEngineered KT24404.92N/AN/A[8]
Pseudomonas putidaKH08347.20.50 (C-mol/C-mol)0.49[9]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for ccMA Production

This protocol is a generalized procedure based on common practices in the cited literature.[5][10]

1. Media Preparation:

  • Seed Culture Medium (e.g., LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • Fermentation Medium (e.g., Modified M9 Medium): 6.8 g/L Na₂HPO₄, 3 g/L KH₂PO₄, 0.5 g/L NaCl, 1 g/L NH₄Cl, 2 mM MgSO₄, 0.1 mM CaCl₂, 20 g/L glucose, 100 µg/mL ampicillin (or other appropriate antibiotic).

  • Feeding Solution: 500 g/L glucose.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of seed culture medium.

  • Incubate at 37°C with shaking at 250 rpm for 12-16 hours.

  • Use the seed culture to inoculate a larger volume (e.g., 50 mL in a 250 mL flask) and incubate under the same conditions until the OD₆₀₀ reaches 0.6-0.8.

3. Fermentation:

  • Transfer the inoculum to a sterilized bioreactor containing the initial fermentation medium.

  • Maintain the following conditions:

    • Temperature: 37°C

    • pH: 7.0 (controlled with NH₄OH or H₃PO₄)

    • Dissolved Oxygen (DO): Maintained at 20-30% of air saturation by adjusting the agitation speed and airflow rate.

  • Induce gene expression with an appropriate inducer (e.g., 0.1 mM IPTG) when the OD₆₀₀ reaches a desired level (e.g., 10).

  • Start the fed-batch process by adding the feeding solution at a controlled rate to maintain a low glucose concentration in the bioreactor (e.g., < 2 g/L).

  • Collect samples periodically for analysis of cell density (OD₆₀₀), glucose concentration, and ccMA concentration.

Fermentation_Workflow Inoculum Inoculum Preparation Fermentation Batch Fermentation Inoculum->Fermentation Bioreactor Bioreactor Setup & Sterilization Bioreactor->Fermentation Induction Induction of Gene Expression Fermentation->Induction FedBatch Fed-Batch Fermentation Induction->FedBatch Sampling Periodic Sampling & Analysis FedBatch->Sampling Harvest Cell Harvest FedBatch->Harvest

Caption: Experimental workflow for fed-batch fermentation.
Protocol 2: Purification of cis,cis-Muconic Acid from Fermentation Broth

This protocol is a generalized procedure based on methods described in the literature.[6][11]

1. Cell Removal:

  • Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells.

  • Collect the supernatant containing the dissolved ccMA.

2. Acidification and Precipitation:

  • Cool the supernatant to 4°C.

  • Slowly add a strong acid (e.g., 6 M HCl) to the supernatant while stirring to lower the pH to approximately 2.0. This will cause the ccMA to precipitate out of the solution.[11]

  • Continue stirring at 4°C for at least 1 hour to ensure complete precipitation.

3. Crystal Recovery:

  • Centrifuge the acidified solution at 8,000 x g for 15 minutes at 4°C to collect the precipitated ccMA crystals.

  • Wash the crystals with ice-cold, acidified water (pH 2.0).

  • Repeat the centrifugation and washing steps.

4. Decolorization and Final Purification (Optional):

  • Redissolve the ccMA crystals in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add activated carbon (e.g., 1% w/v) to the solution to remove colored impurities.[11]

  • Stir for 30 minutes at room temperature.

  • Filter the solution to remove the activated carbon.

  • Recrystallize the ccMA by slow evaporation of the solvent or by adding an anti-solvent.

5. Drying:

  • Dry the purified ccMA crystals under vacuum.

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation1 Cell Removal (Centrifugation) Fermentation_Broth->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant Acidification Acidification (pH 2.0) & Precipitation Supernatant->Acidification Centrifugation2 Crystal Recovery (Centrifugation) Acidification->Centrifugation2 Washing Crystal Washing Centrifugation2->Washing Decolorization Decolorization (Activated Carbon) Washing->Decolorization Optional Drying Drying Washing->Drying Recrystallization Recrystallization Decolorization->Recrystallization Recrystallization->Drying Purified_ccMA Purified cis,cis-Muconic Acid Drying->Purified_ccMA

References

Application Notes and Protocols for the Use of cis,cis-Dimethyl Muconate in Sustainable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-Dimethyl muconate is a bio-derived monomer that holds significant promise for the synthesis of sustainable polymers. Derived from renewable resources like sugars and lignin, it offers a green alternative to petrochemical feedstocks for producing a variety of polymeric materials. The presence of conjugated double bonds in its backbone allows for post-polymerization modification, opening avenues for the creation of functional and degradable polymers. These materials are finding applications in fields ranging from unsaturated polyester resins to advanced composites. This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound and its isomers.

Data Presentation: Thermal Properties of Muconate-Based Polymers

The thermal properties of polymers derived from dimethyl muconate isomers are crucial for determining their processing conditions and end-use applications. The following table summarizes key thermal data from various studies.

Polymer SystemMonomersPolymerization MethodTg (°C)Tm (°C)Td (°C)Reference
Poly(butylene succinate-co-butylene muconate)Dimethyl succinate, this compound, 1,4-butanediolCondensation Polymerization-15115-[1]
Unsaturated Polyesterstrans,trans-Dimethyl muconate, various diolsEnzymatic PolymerizationN/AN/A>300[2]
Poly(diethyl muconate)Diethyl muconateOrganocatalyzed GTPN/AN/AN/A[3]

N/A: Data not available in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of a Racemic Mixture of cis,cis- and cis,trans-Dimethyl Muconate

This protocol describes the esterification of cis,cis-muconic acid to produce a mixture of dimethyl muconate isomers.

Materials:

  • cis,cis-Muconic acid (ccMA)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend cis,cis-muconic acid (5.0 g, 35.2 mmol) in methanol (150 mL) in a round-bottom flask.[2]

  • Add a catalytic amount of concentrated H₂SO₄ (0.3 mL).[2]

  • Reflux the mixture for 18-24 hours.[2][4]

  • After cooling, concentrate the mixture under vacuum.[2][4]

  • Dissolve the residue in ethyl acetate.[2][4]

  • Wash the organic phase with a saturated Na₂CO₃ aqueous solution, followed by brine.[2][4]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield a crude racemic mixture of cis,cis- and cis,trans-dimethyl muconates.[2][4]

Protocol 2: Isomerization to trans,trans-Dimethyl Muconate

This protocol details the iodine-catalyzed isomerization of the dimethyl muconate mixture to the trans,trans isomer.

Materials:

  • Racemic mixture of dimethyl muconates

  • Methanol (MeOH)

  • Iodine (I₂)

Procedure:

  • Dissolve the racemic mixture of dimethyl muconate (4.50 g) in methanol (125 mL).[2]

  • Add a catalytic amount of iodine.[2]

  • Heat the mixture to reflux for 64 hours.[2]

  • Cool the reaction mixture in an ice bath to precipitate the trans,trans-dimethyl muconate.[2]

  • Filter the precipitate, wash with cold methanol, and dry under vacuum.[2]

Protocol 3: Enzymatic Polymerization of Dimethyl Muconate with Diols

This protocol describes a green chemistry approach to synthesizing unsaturated polyesters using an enzyme catalyst.

Materials:

  • trans,trans-Dimethyl muconate (or other isomers)

  • Aliphatic diol (e.g., 1,4-butanediol)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • 4 Å molecular sieves

  • Diphenyl ether (DPE) as solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere, place pre-dried Novozym 435 (15 wt% of total monomers) and 4 Å molecular sieves (150 wt% of total monomers).[2]

  • Add the dimethyl muconate and diol monomers in the desired molar ratio, along with diphenyl ether (500 wt% of total monomers).[2]

  • Stir the reaction mixture at a controlled temperature (e.g., 60-90°C) under reduced pressure for a specified time (e.g., 24-72 hours).

  • To terminate the reaction, cool the mixture to room temperature and dissolve it in a suitable solvent like chloroform or dichloromethane.

  • Filter to remove the enzyme and molecular sieves.

  • Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Protocol 4: Organocatalyzed Group Transfer Polymerization (O-GTP) of Dialkyl Muconates

This protocol describes a rapid and controlled polymerization method for producing polymuconates.

Materials:

  • Dialkyl muconate (e.g., diethyl muconate)

  • Toluene (anhydrous)

  • Initiator: 1-ethoxy-1-(trimethylsiloxy)-1,3-butadiene (ETSB)

  • Catalyst: 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphazene) (P₄-t-Bu)

  • Benzoic acid or Methanol (for termination)

Procedure:

  • All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • In a dry flask, dissolve the dialkyl muconate in anhydrous toluene at room temperature.

  • Add the initiator (ETSB) to the monomer solution.

  • Initiate the polymerization by adding the organocatalyst (P₄-t-Bu). The reaction is typically very fast and proceeds to completion within minutes at room temperature.

  • Terminate the polymerization by adding a proton source like benzoic acid or methanol to quench the living silyl ketene acetal end groups.

  • Precipitate the polymer in a non-solvent (e.g., methanol or hexane).

  • Isolate the polymer by filtration and dry it under vacuum.

Visualizations

Synthesis_and_Polymerization_Workflow cluster_Monomer_Synthesis Monomer Synthesis & Isomerization cluster_Polymerization Polymerization Pathways ccMA cis,cis-Muconic Acid DMM_mix Dimethyl Muconate (cis,cis & cis,trans mixture) ccMA->DMM_mix Esterification (MeOH, H₂SO₄) ttDMM trans,trans-Dimethyl Muconate DMM_mix->ttDMM Isomerization (I₂, heat) Unsaturated_Polyester Unsaturated Polyester DMM_mix->Unsaturated_Polyester Enzymatic Polymerization (with Diol, CALB) Polymuconate Polymuconate DMM_mix->Polymuconate Organocatalyzed GTP (ETSB, P₄-t-Bu) ttDMM->Unsaturated_Polyester Enzymatic Polymerization (with Diol, CALB)

Caption: Workflow for synthesis and polymerization of dimethyl muconate.

Enzymatic_Polymerization_Protocol start Start add_reagents Combine Monomers, Enzyme, & Molecular Sieves in Solvent start->add_reagents reaction Stir at Elevated Temperature under Vacuum add_reagents->reaction cool_dissolve Cool to Room Temperature & Dissolve in Solvent reaction->cool_dissolve filter Filter to Remove Enzyme & Sieves cool_dissolve->filter precipitate Precipitate Polymer in Non-solvent filter->precipitate isolate Isolate & Dry Polymer precipitate->isolate end End isolate->end

Caption: Protocol for enzymatic polymerization of dimethyl muconate.

OGTP_Protocol start Start prepare_solution Dissolve Dialkyl Muconate & Initiator in Anhydrous Toluene start->prepare_solution initiate_polymerization Add Organocatalyst to Initiate Polymerization prepare_solution->initiate_polymerization terminate_reaction Terminate with Proton Source initiate_polymerization->terminate_reaction precipitate_polymer Precipitate Polymer in Non-solvent terminate_reaction->precipitate_polymer isolate_dry Isolate and Dry the Polymer precipitate_polymer->isolate_dry end End isolate_dry->end

References

Application Notes and Protocols: Cross-Metathesis for the Synthesis of Dimethyl Muconate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cross-metathesis (CM) has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This document provides detailed application notes and protocols for the synthesis of dialkyl muconates, specifically focusing on dimethyl muconate, via ruthenium-catalyzed cross-metathesis. This method is particularly relevant for the production of bio-derived polymers, as it can utilize renewable feedstocks. While biological fermentation processes typically yield the cis,cis-isomer of muconic acid, cross-metathesis reactions of bio-derived sorbates and acrylates selectively produce the trans,trans-isomer of dimethyl muconate.[1][2] The trans,trans-isomer is a valuable precursor for the synthesis of renewable terephthalic acid, a key monomer in the production of polyethylene terephthalate (PET).[1][2]

The use of ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, is crucial for these transformations due to their high reactivity and tolerance to various functional groups.[3] The choice of catalyst significantly impacts reaction efficiency and product yield.[1]

Reaction Scheme: Cross-Metathesis Synthesis of trans,trans-Dimethyl Muconate

The following diagram illustrates the general reaction scheme for the synthesis of trans,trans-dimethyl muconate from methyl sorbate and methyl acrylate using a ruthenium catalyst.

Cross-metathesis of methyl sorbate and methyl acrylate.

Quantitative Data Summary

The efficiency of the cross-metathesis reaction to produce dimethyl muconate is influenced by the choice of catalyst, temperature, and reactant ratios. The following tables summarize key quantitative data from reported experiments.

Table 1: Effect of Different Ruthenium Catalysts on the Cross-Metathesis of Ethyl Sorbate and Ethyl Acrylate [1]

CatalystCatalyst TypeConversion (%)Selectivity to Diethyl Muconate (%)Yield (%)
I Hoveyda-Grubbs 1st Gen.254010
II Hoveyda-Grubbs 2nd Gen.705035
III Grubbs 2nd Gen.805040
IV Umicore M2854841

Reaction conditions: Ethyl sorbate (1 mmol), ethyl acrylate (2 mmol), catalyst (3 mol%), 323 K, 1 h, N₂ atmosphere.[1]

Table 2: Optimization of Reaction Conditions for the Cross-Metathesis of Methyl Sorbate and Methyl Acrylate using Catalyst IV (Umicore M2) [1]

EntryTemperature (K)Methyl Sorbate:Acrylate RatioCatalyst Loading (mol%)Methyl Sorbate Conversion (%)Dimethyl Muconate Yield (%)
12981:23.03015
22981:33.03518
32981:43.04020
43231:23.08541
53231:33.09040
63231:43.09238
73231:21.07035
83231:20.56030

Reaction conditions: 1 h, N₂ atmosphere.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of trans,trans-dimethyl muconate via cross-metathesis, based on the literature.[1]

General Protocol for Ruthenium-Catalyzed Cross-Metathesis

Materials:

  • Methyl sorbate

  • Methyl acrylate

  • Ruthenium catalyst (e.g., Umicore M2, Grubbs 2nd Generation, Hoveyda-Grubbs 2nd Generation)

  • Anhydrous solvent (optional, as the reaction can be run neat)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add methyl sorbate.

  • Addition of Reactant: Add methyl acrylate to the flask. A typical molar ratio is 1:2 of methyl sorbate to methyl acrylate.[1]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the ruthenium catalyst (0.5-3.0 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 323 K) for the specified time (e.g., 1 hour).[1] The product, trans,trans-dimethyl muconate, is a solid and will precipitate out of the reaction mixture.[1]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product can be isolated by filtration.

  • Purification: Wash the filtered solid with a cold solvent (e.g., cold methanol) to remove any unreacted starting materials and catalyst residues.

  • Drying: Dry the purified trans,trans-dimethyl muconate under vacuum.

  • Analysis: Characterize the product by GC-MS and NMR to confirm its identity and purity. The literature indicates that this method exclusively yields the trans,trans-isomer.[1][2]

Workflow from Bio-derived Feedstock to Terephthalate Precursor

The cross-metathesis reaction is a key step in a larger pathway to produce renewable terephthalates. The following diagram outlines this workflow, starting from bio-derived cis,cis-muconic acid.

Workflow for renewable terephthalate precursor synthesis.

Discussion

The cross-metathesis of sorbates and acrylates provides a direct route to trans,trans-dialkyl muconates, bypassing the need for isomerization of the biologically produced cis,cis-muconic acid.[1][2] The reaction is advantageous as it can be performed under solvent-free conditions with low catalyst loadings.[1][2] The precipitation of the solid trans,trans-dimethyl muconate product from the reaction mixture simplifies purification and drives the reaction equilibrium towards the product.[1]

The choice of catalyst is critical, with second-generation Grubbs and Hoveyda-Grubbs catalysts, as well as specialized catalysts like Umicore M2, demonstrating higher activity and yields compared to first-generation catalysts.[1] This is attributed to the N-heterocyclic carbene (NHC) ligand in the second-generation catalysts, which stabilizes the 14-electron ruthenium intermediate in the catalytic cycle.[3]

For researchers in drug development, the functionalized diene structure of dimethyl muconate offers a versatile scaffold for further chemical modifications. The cross-metathesis methodology provides a reliable and scalable route to this important intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis,cis-Dimethyl Muconate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of cis,cis-dimethyl muconate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two primary routes for synthesizing this compound are through chemical synthesis and biological production of its precursor, cis,cis-muconic acid.

  • Chemical Synthesis: This typically involves the oxidation of catechol to cis,cis-muconic acid, followed by an esterification reaction to produce this compound. A newer method involves the direct ozonolysis of catechol in the presence of a base to yield cis,cis-muconic acid, which can then be esterified.

  • Biological Production: This route focuses on the microbial fermentation of renewable feedstocks, such as glucose, by genetically engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce cis,cis-muconic acid. The recovered muconic acid is then chemically esterified to the desired dimethyl ester.

Q2: What are the main challenges affecting the yield of this compound?

A2: The primary challenges that can significantly lower the yield include:

  • Isomerization: cis,cis-Muconic acid and its esters are susceptible to isomerization into more stable forms, namely cis,trans and trans,trans isomers, especially under acidic conditions and at elevated temperatures.

  • Lactone Formation: Intramolecular cyclization of muconic acid can lead to the formation of muconolactone as a major side product, which reduces the amount of desired product.[1][2][3] This is particularly prevalent in acidic aqueous solutions.

  • Purification Difficulties: Separating this compound from its isomers, unreacted starting materials, and side products can be challenging and may lead to product loss.

Q3: How can I monitor the progress of my synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress and quantifying the different isomers of muconic acid and its esters.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying the stereochemistry of the muconate isomers and detecting side products.[5][6][7]

Troubleshooting Guides

Issue 1: Low Yield of cis,cis-Muconic Acid from Catechol

Question: I am attempting to synthesize cis,cis-muconic acid from catechol, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of cis,cis-muconic acid from catechol are a common issue. The primary causes are often related to reaction conditions that favor side reactions or degradation of the product. Here are some troubleshooting steps:

  • Problem: Excessive Oxidation. Over-oxidation of the desired cis,cis-muconic acid can occur, leading to smaller, undesired byproducts.

    • Solution: A recent study has shown that using ozone in the presence of a base, such as sodium hydroxide, can significantly improve the yield to as high as 56%.[4][8][9][10] The base helps to precipitate the product as a disodium salt, protecting it from further oxidation.[4][11]

  • Problem: Suboptimal Temperature. Temperature plays a critical role in the reaction rate and selectivity.

    • Solution: For the ozonolysis of catechol, lower temperatures (e.g., -20°C) have been shown to be effective.[9] Carefully optimizing the temperature for your specific reaction setup is crucial.

  • Problem: Inefficient Catalyst or Reagents. The choice and quality of the oxidizing agent and any catalysts are paramount.

    • Solution: While traditional methods use reagents like performic acid, which can achieve high yields (up to 84%), they may also present safety concerns.[12] The ozonolysis method offers a potentially safer alternative with good yields.[4][8][9][10] Ensure all reagents are of high purity.

Issue 2: Low Yield During Esterification of cis,cis-Muconic Acid

Question: My synthesis of this compound from cis,cis-muconic acid is resulting in a low yield. What factors should I investigate?

Answer:

The esterification of cis,cis-muconic acid can be challenging due to the potential for isomerization and incomplete reaction. Here's how to troubleshoot low yields:

  • Problem: Isomerization to cis,trans and trans,trans Isomers. The acidic conditions typically used for Fischer esterification can promote the isomerization of the cis,cis form to the more stable trans,trans isomer.

    • Solution: Consider using milder esterification methods. One reported method uses dimethyl sulfate and sodium hydroxide, which avoids strongly acidic conditions. Alternatively, if using a classic Fischer esterification with an alcohol and an acid catalyst (like sulfuric acid), it is crucial to carefully control the reaction temperature and time to minimize isomerization.[5][13]

  • Problem: Reversible Reaction and Unfavorable Equilibrium. The Fischer esterification is a reversible reaction, and the equilibrium may not favor the product.[14]

    • Solution: To drive the equilibrium towards the product side, use a large excess of the alcohol (methanol in this case), which can also serve as the solvent.[14][15] Removing water as it forms, for instance, by using a Dean-Stark apparatus, can also significantly improve the yield.[14]

  • Problem: Incomplete Reaction. The reaction may not be going to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they can also promote isomerization, so a careful balance is necessary.

Issue 3: Presence of Significant Side Products (Isomers and Lactones)

Question: My final product contains a high percentage of cis,trans-dimethyl muconate, trans,trans-dimethyl muconate, and lactones. How can I minimize the formation of these impurities?

Answer:

The formation of isomers and lactones is a primary challenge in this compound synthesis. Minimizing these side products is key to improving the yield and purity of the desired product.

  • Problem: Acid-Catalyzed Isomerization. Acidic conditions, particularly at elevated temperatures, are a major driver of isomerization from the cis,cis to the cis,trans and trans,trans forms.[3]

    • Solution:

      • pH Control: Maintain a neutral or slightly alkaline pH during the synthesis and workup whenever possible. Under alkaline conditions, cis,cis-muconic acid exists as the muconate dianion, which is more stable and less prone to isomerization.[3]

      • Solvent Choice: The use of aprotic solvents like dimethyl sulfoxide (DMSO) has been shown to suppress lactonization and can improve the selectivity for the desired isomer in certain reactions.[2][16] The addition of small amounts of water to DMSO can further reduce lactone formation.[16]

  • Problem: Lactone Formation. The formation of muconolactone is favored under acidic conditions through intramolecular cyclization.[1][2][3]

    • Solution:

      • Avoid Strong Acids: Where possible, use non-acidic or milder acidic conditions.

      • Temperature Control: Keep the reaction temperature as low as feasible to disfavor the cyclization reaction.

      • Solvent Effects: As mentioned, DMSO can help to impede lactonization.[2][16]

Data Presentation

Table 1: Comparison of Synthesis Yields for cis,cis-Muconic Acid and its Dimethyl Ester

Synthesis StepStarting MaterialMethodKey ReagentsTemperatureYieldReference
Muconic Acid SynthesisCatecholOzonolysisOzone, Sodium Hydroxide-20°C56%[4][8][9][10]
Muconic Acid SynthesisCatecholOxidationPerformic Acid, Iron SaltsNot specifiedup to 84%[12]
Dimethyl Muconate Synthesiscis,cis-Muconic AcidEsterificationMethanol, Sulfuric AcidReflux (65°C)90% (mixture of isomers)[5][13]
Muconic Acid RecoveryFermentation BrothAdsorption/PrecipitationActivated Carbon, Low pHLow Temperature66.3%

Experimental Protocols

Protocol 1: Synthesis of a Mixture of Dimethyl Muconate Isomers via Fischer Esterification

This protocol is adapted from a method used to produce a racemic mixture of cis,cis and cis,trans-dimethyl muconate.

Materials:

  • cis,cis-Muconic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 5.0 g of cis,cis-muconic acid in 150 mL of methanol in a round-bottom flask.[5][13]

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.3 mL) to the suspension.[5][13]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 18 hours.[5][13]

  • After 18 hours, allow the mixture to cool to room temperature.

  • Concentrate the mixture under vacuum using a rotary evaporator to remove the excess methanol.

  • Dissolve the residue in ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel and wash it with a saturated aqueous solution of sodium carbonate, followed by a wash with brine.

  • Dry the separated organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under vacuum to obtain the crude mixture of dimethyl muconate isomers. The reported yield for this crude mixture is approximately 90%.[5][13]

  • The product can be further purified by column chromatography if necessary to separate the isomers.

Protocol 2: Monitoring the Reaction via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for monitoring the synthesis of muconic acid and its esters.

Instrumentation and Columns:

  • An HPLC system equipped with a Diode Array Detector (DAD) is recommended for selective detection.

  • A C18 reverse-phase column is suitable for separating the muconic acid isomers.

Mobile Phase:

  • A common mobile phase is a mixture of water, methanol, and formic acid (e.g., 80:20:0.16 v/v/v).[6] The formic acid helps to ensure the carboxylic acids are protonated.

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture at different time points.

  • Quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid catalyst with a base).

  • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the diluted sample through a 0.2 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram at a wavelength where the muconic acid isomers have strong absorbance (e.g., around 260 nm).

  • Identify and quantify the peaks corresponding to the starting material, product, and any major side products by comparing their retention times and UV spectra with those of authentic standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material (Catechol or cis,cis-Muconic Acid) reaction Chemical Reaction (Oxidation or Esterification) start->reaction monitoring Reaction Monitoring (HPLC, TLC, NMR) reaction->monitoring In-process Sampling extraction Extraction & Washing monitoring->extraction Reaction Complete drying Drying of Organic Phase extraction->drying purification Purification (Crystallization, Chromatography) drying->purification characterization Product Characterization (NMR, MS) purification->characterization yield_calc Yield Calculation characterization->yield_calc troubleshooting_workflow cluster_investigation Problem Investigation cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or Impure Product check_reaction Review Reaction Conditions (Temp, Time, Reagents) start->check_reaction check_workup Analyze Workup Procedure start->check_workup check_starting_material Verify Starting Material Purity start->check_starting_material optimize_conditions Optimize Reaction Conditions (e.g., lower temp, change solvent) check_reaction->optimize_conditions modify_workup Modify Workup (e.g., adjust pH, different extraction solvent) check_workup->modify_workup purify_reagents Purify Starting Materials/Reagents check_starting_material->purify_reagents improved_yield Improved Yield and Purity optimize_conditions->improved_yield modify_workup->improved_yield purify_reagents->improved_yield side_reactions main_reactant cis,cis-Muconic Acid desired_product This compound main_reactant->desired_product Esterification isomerization Isomerization main_reactant->isomerization Acid/Heat lactone_formation Lactone Formation main_reactant->lactone_formation Acid cis_trans_isomer cis,trans-Dimethyl Muconate isomerization->cis_trans_isomer trans_trans_isomer trans,trans-Dimethyl Muconate isomerization->trans_trans_isomer lactone Muconolactone lactone_formation->lactone

References

Preventing isomerization of "cis,cis-Dimethyl muconate" during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of cis,cis-dimethyl muconate to prevent its isomerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

A1: this compound is a diester derivative of cis,cis-muconic acid, a valuable bio-based platform chemical. The specific stereochemistry of the cis,cis isomer is often crucial for its intended downstream applications, such as in specific polymerization reactions or Diels-Alder cycloadditions.[1][2][3] Isomerization to the more thermodynamically stable cis,trans or trans,trans forms can lead to failed experiments, impure products, and inconsistent results. The trans,trans isomer, in particular, is preferred for its stability against intramolecular lactonization reactions.[1]

Q2: What are the primary factors that cause the isomerization of this compound?

A2: The isomerization of this compound is primarily influenced by:

  • Heat: Elevated temperatures can provide the activation energy needed for isomerization.

  • Light (UV): Photochemical isomerization can occur, especially in the presence of catalysts like iodine.[1][2]

  • Acids and Bases: Acidic or basic conditions can catalyze the conversion to other isomers. For the parent cis,cis-muconic acid, isomerization to the cis,trans form is observed in acidic conditions.[4]

  • Catalysts: Trace amounts of catalysts, such as iodine, can significantly accelerate isomerization even at room temperature.[1][2][3]

  • Solvents: The choice of solvent can impact the rate of isomerization.[1][2] For instance, iodine-catalyzed isomerization is rapid in methanol.[1][2][3]

Q3: What are the recommended storage conditions for solid this compound?

A3: To minimize isomerization of solid this compound, it is recommended to store it under the following conditions, based on best practices for the parent compound, cis,cis-muconic acid:

  • Temperature: Store at low temperatures, such as -20°C or -80°C, for long-term stability.[5]

  • Light: Protect from light by storing in an amber vial or a dark location.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or moisture-related degradation.

  • Container: Use a tightly sealed container to protect from moisture.[5]

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are more prone to isomerization than the solid material. If storage in solution is unavoidable:

  • Solvent Choice: Use a non-polar, aprotic solvent if possible. However, the stability in various solvents at different temperatures is not extensively documented. It is known that solvents like methanol can facilitate rapid iodine-catalyzed isomerization.[1][2][3]

  • Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C).

  • Light and Air: Protect from light and store under an inert atmosphere.

  • Duration: Prepare solutions fresh and use them as quickly as possible. Avoid long-term storage in solution.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpectedly low yield in a reaction using this compound. Isomerization of the starting material to the unreactive cis,trans or trans,trans isomer.1. Verify the purity of the starting material using NMR or GC-MS before use. 2. Review storage conditions. Ensure the compound was stored at a low temperature, protected from light, and under an inert atmosphere. 3. Consider if the reaction conditions (e.g., high temperature, acidic/basic reagents) could be causing in-situ isomerization.
NMR or GC-MS analysis shows a mixture of isomers instead of pure this compound. The compound has isomerized during storage or handling.1. If the purity is unacceptable for the intended application, consider re-purification if possible, though this can be challenging due to similar physical properties of the isomers.[6] 2. Discard the isomerized batch and obtain a fresh, verified sample. 3. Implement stricter storage protocols for the new batch as outlined in the FAQs.
Inconsistent reaction results between different batches of this compound. Batches may have varying levels of isomeric purity due to differences in manufacturing, shipping, or storage history.1. Establish an internal quality control protocol to check the isomeric purity of each new batch upon receipt. 2. Standardize storage and handling procedures for all batches. 3. If possible, purchase from a supplier that provides a certificate of analysis with isomeric purity data.

Experimental Protocols

Protocol 1: Quantification of Dimethyl Muconate Isomers using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of muconic acid derivatives.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the dimethyl muconate sample.

    • Dissolve the sample in 1 mL of a suitable solvent such as ethyl acetate or methanol.

    • If necessary, dilute the sample to a final concentration within the linear range of the instrument.

    • An internal standard can be used for precise quantification.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Injection: Inject 1 µL of the prepared sample.

    • Temperature Program: Develop a temperature gradient that allows for the separation of the cis,cis, cis,trans, and trans,trans isomers. A typical program might start at a low temperature and ramp up to a higher temperature.

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Scan a mass range appropriate for the molecular ion and expected fragments of dimethyl muconate (m/z 170).

    • Data Analysis: Identify the peaks for each isomer based on their retention times and mass spectra. Quantify the relative amounts of each isomer by integrating the peak areas.

Physical and Spectroscopic Data for Isomer Identification

Isomer Melting Point (°C) Key ¹H NMR Signals (indicative)
This compound~73.5 °C[6]Distinct coupling constants for cis double bonds.
cis,trans-Dimethyl muconate~75 °C[6]A mixture of coupling constants for cis and trans double bonds.
trans,trans-Dimethyl muconate~157 °C[6]Distinct coupling constants for trans double bonds.

Note: Mixed melting points of the isomers show a significant depression, which can be a useful, albeit classical, method for detecting impurities.[6]

Visual Guides

Isomerization_Pathway ccDMM This compound ctDMM cis,trans-Dimethyl muconate ccDMM->ctDMM Heat, Light, Acid, Catalyst (I₂) ttDMM trans,trans-Dimethyl muconate ccDMM->ttDMM Direct (e.g., with I₂) ctDMM->ttDMM Heat, Light, Acid, Catalyst (I₂)

Caption: Isomerization pathways for this compound.

Storage_Workflow cluster_storage Recommended Storage Protocol cluster_troubleshooting Troubleshooting start Receive/Synthesize cis,cis-DMM storage_conditions Store at -20°C to -80°C Inert Atmosphere (Ar/N₂) Protect from Light start->storage_conditions check_purity QC Check (NMR/GC-MS) Before Use storage_conditions->check_purity use Use in Experiment check_purity->use isomer_detected Isomerization Detected? check_purity->isomer_detected isomer_detected->use No review_storage Review Storage & Handling isomer_detected->review_storage Yes discard Discard Batch review_storage->discard

Caption: Recommended workflow for storage and handling.

References

Side-product formation in "cis,cis-muconic acid" fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of cis,cis-muconic acid.

Troubleshooting Guide

This guide addresses common issues encountered during cis,cis-muconic acid fermentation, focusing on side-product formation and other process-related challenges.

Issue 1: Low Yield of cis,cis-Muconic Acid and Accumulation of Protocatechuic Acid (PCA)

Q1: My fermentation is producing high levels of protocatechuic acid (PCA) and a low yield of cis,cis-muconic acid. What are the potential causes and how can I troubleshoot this?

A1: The accumulation of PCA is a common bottleneck in microbial cis,cis-muconic acid production. This is often due to insufficient activity of the enzyme protocatechuate decarboxylase (PCA decarboxylase), which converts PCA to catechol.[1][2][3]

Potential Causes and Solutions:

  • Insufficient PCA Decarboxylase Activity: The expression level or specific activity of the heterologously expressed PCA decarboxylase (encoded by the aroY gene) may be limiting.

    • Troubleshooting Steps:

      • Increase Gene Copy Number: Subclone the aroY gene into a higher copy number plasmid.

      • Use a Stronger Promoter: Drive the expression of aroY with a stronger constitutive or inducible promoter.

      • Codon Optimization: Ensure the codon usage of the aroY gene is optimized for your expression host (E. coli, S. cerevisiae, P. putida).

      • Co-expression of Cofactor Generating Proteins: Co-expression of proteins that generate necessary cofactors for PCA decarboxylase, such as those encoded by ecdB and ecdB from Enterobacter cloacae, has been shown to enhance its activity.[4]

  • Suboptimal Fermentation Conditions: The fermentation environment can impact enzyme activity and overall metabolic flux.

    • Troubleshooting Steps:

      • pH Control: Maintain the pH of the fermentation broth within the optimal range for your microbial host and the specific PCA decarboxylase. For S. cerevisiae, fermentations are often run at a low pH, but this can increase the toxicity of muconic acid.[5][6] For E. coli and P. putida, neutral pH is more common.

      • Temperature Optimization: Ensure the fermentation temperature is optimal for both microbial growth and enzyme function. For instance, some PCA decarboxylases may exhibit higher activity at 37°C compared to 30°C.[7]

      • Fed-Batch Strategy: Implement a fed-batch feeding strategy to control the carbon source concentration. This can help maintain metabolic balance and prevent the accumulation of inhibitory intermediates. A DO-stat or a constant feeding strategy can be employed.[2]

Issue 2: Presence of cis,trans-Muconic Acid Isomer

Q2: I am detecting cis,trans-muconic acid in my fermentation broth. What causes this isomerization and how can I minimize it?

A2: The biologically produced isomer is cis,cis-muconic acid. The formation of the cis,trans isomer is a result of spontaneous isomerization, which is influenced by the pH and temperature of the fermentation and downstream processing steps.[8][9]

Potential Causes and Solutions:

  • Acidic Conditions: Low pH promotes the isomerization of cis,cis-muconic acid to the more stable cis,trans isomer.[8][9]

    • Troubleshooting Steps:

      • pH Control During Fermentation: If possible, maintain a neutral pH during the fermentation. However, this may not be feasible for all host organisms like S. cerevisiae.

      • Post-fermentation pH Adjustment: Immediately after fermentation, adjust the pH of the broth to neutral or slightly alkaline before storage or downstream processing.

  • Elevated Temperature: Higher temperatures can accelerate the rate of isomerization.

    • Troubleshooting Steps:

      • Low-Temperature Storage: Store the fermentation broth and any purified samples at low temperatures (e.g., 4°C) to minimize isomerization.

      • Minimize Heat Exposure During Downstream Processing: Avoid prolonged exposure to high temperatures during extraction and purification steps.

Frequently Asked Questions (FAQs)

Q3: What are the major side-products to monitor during cis,cis-muconic acid fermentation?

A3: The primary side-product of concern is the metabolic intermediate protocatechuic acid (PCA) . Accumulation of PCA indicates a bottleneck at the PCA decarboxylase step.[1][2][3] Another compound to monitor is catechol , the product of PCA decarboxylation and the direct precursor to cis,cis-muconic acid. While less common to accumulate, its presence can indicate issues with the catechol 1,2-dioxygenase enzyme. In some engineered strains of P. putida, 2-ketogluconate can be a significant side-product from glucose metabolism.[10] Additionally, depending on the pH and temperature, the isomeric form cis,trans-muconic acid can be formed from the desired cis,cis isomer.[8]

Q4: How does pH affect the fermentation process and product stability?

A4: The pH of the fermentation medium has a significant impact on several aspects of cis,cis-muconic acid production:

  • Microbial Growth and Enzyme Activity: Different microorganisms have different optimal pH ranges for growth and enzyme function. For example, S. cerevisiae is tolerant to acidic conditions, which can reduce the risk of bacterial contamination.[6][11]

  • Product Toxicity: At low pH, cis,cis-muconic acid is in its protonated form, which can diffuse across the cell membrane and become toxic to the production host, inhibiting growth and productivity.[5][12][13]

  • Product Isomerization: As discussed in Q2, acidic pH promotes the isomerization of cis,cis-muconic acid to cis,trans-muconic acid.[8][9]

Q5: What analytical methods are recommended for quantifying cis,cis-muconic acid and its side-products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantification of cis,cis-muconic acid, its isomers, and aromatic intermediates like PCA and catechol.[14][15] A reversed-phase C18 column is typically used with an acidic mobile phase, such as a mixture of water, methanol, and formic or perchloric acid.[14][16]

Quantitative Data on Side-Product Formation

Table 1: Effect of Genetic Modifications on PCA Accumulation and Muconic Acid Titer in P. putida KT2440

Strain ModificationMuconic Acid Titer (g/L)PCA Accumulation (g/L)Reference
Expression of AroY alone~1.5~1.0[1]
Co-expression of AroY, EcdB, and EcdD> 4.5< 0.2[1]

Table 2: Impact of pH on cis,cis-Muconic Acid Toxicity in S. cerevisiae

cis,cis-Muconic Acid (g/L)pHEffect on GrowthReference
5Not adjusted43% reduction in max. specific growth rate[13]
10Not adjustedComplete inhibition of growth[13]
50Adjusted to 6.0Significant decrease in growth rate and biomass[13]

Key Experimental Protocols

Protocol 1: Quantification of Muconic Acid and PCA by HPLC

This protocol is adapted from established methods for the analysis of muconic acid and related aromatic compounds.[14][15][16]

1. Sample Preparation:

  • Collect a sample of the fermentation broth.
  • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 5 minutes).
  • Filter the supernatant through a 0.2 µm syringe filter.
  • Dilute the filtered supernatant with a suitable diluent (e.g., 0.05% v/v sodium hydroxide solution) to bring the analyte concentrations within the linear range of the calibration curve. A minimum 5x dilution is recommended.[15]

2. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
  • Column: A reversed-phase C18 column (e.g., Phenomenex Rezex™ RFQ-Fast Acid H+).
  • Mobile Phase: An isocratic or gradient mobile phase. A common mobile phase is a mixture of water, methanol, and formic acid (e.g., 80:20:0.16, v/v/v).[16]
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature (e.g., 60°C).
  • Detection Wavelength: Monitor at wavelengths appropriate for the analytes of interest (e.g., 260 nm for cis,cis-muconic acid and 254 nm for PCA).

3. Standard Preparation:

  • Prepare stock solutions of cis,cis-muconic acid and PCA in a suitable solvent (e.g., 0.05% v/v sodium hydroxide solution).
  • Prepare a series of working standards by diluting the stock solutions to create a calibration curve covering the expected concentration range of the samples.

4. Analysis:

  • Inject the prepared standards and samples onto the HPLC system.
  • Integrate the peak areas of the analytes.
  • Quantify the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

Visualizations

Metabolic Pathway for cis,cis-Muconic Acid Production

metabolic_pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS Biomass Biomass & Other Metabolites Shikimate_Pathway->Biomass PCA Protocatechuic Acid (PCA) DHS->PCA aroZ (DHS Dehydratase) Catechol Catechol PCA->Catechol aroY (PCA Decarboxylase) MA cis,cis-Muconic Acid Catechol->MA catA (Catechol 1,2-Dioxygenase)

Caption: Biosynthetic pathway of cis,cis-muconic acid from glucose.

Troubleshooting Workflow for Low Muconic Acid Titer

troubleshooting_workflow Start Low Muconic Acid Titer Check_PCA Analyze for PCA Accumulation by HPLC Start->Check_PCA High_PCA High PCA Levels Check_PCA->High_PCA Yes Low_PCA Low PCA Levels Check_PCA->Low_PCA No Troubleshoot_AroY Troubleshoot PCA Decarboxylase (aroY): - Increase expression - Check codon optimization - Co-express cofactors High_PCA->Troubleshoot_AroY Troubleshoot_Upstream Troubleshoot Upstream Pathway: - Check DHS production - Optimize carbon source feeding Low_PCA->Troubleshoot_Upstream Check_Isomer Analyze for cis,trans isomer Troubleshoot_AroY->Check_Isomer Troubleshoot_Upstream->Check_Isomer Isomer_Present cis,trans isomer present Check_Isomer->Isomer_Present Yes End Improved Titer Check_Isomer->End No Optimize_pH_Temp Optimize pH and Temperature to minimize isomerization Isomer_Present->Optimize_pH_Temp Optimize_pH_Temp->End

Caption: Troubleshooting workflow for low cis,cis-muconic acid yield.

Logical Relationship of Factors Affecting Side-Product Formation

logical_relationships Fermentation_Conditions Fermentation Conditions pH pH Fermentation_Conditions->pH Temperature Temperature Fermentation_Conditions->Temperature Carbon_Feed Carbon Source Feed Rate Fermentation_Conditions->Carbon_Feed Genetic_Factors Genetic Factors AroY_Expression aroY Expression Level Genetic_Factors->AroY_Expression Cofactor_Availability Cofactor Availability Genetic_Factors->Cofactor_Availability Isomerization Isomerization to cis,trans-MA pH->Isomerization Temperature->Isomerization PCA_Accumulation PCA Accumulation Carbon_Feed->PCA_Accumulation AroY_Expression->PCA_Accumulation Cofactor_Availability->PCA_Accumulation Low_Yield Low Muconic Acid Yield PCA_Accumulation->Low_Yield Isomerization->Low_Yield

Caption: Factors influencing side-product formation in muconic acid fermentation.

References

Technical Support Center: Optimization of Medium Composition for cis,cis-Muconic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of medium composition for cis,cis-muconic acid (CCMA) production.

Frequently Asked Questions (FAQs)

Q1: What are the key medium components that significantly affect cis,cis-muconic acid production?

A1: Several medium components have been identified as critical for successful CCMA production. Studies using Pseudomonas sp. have shown that ammonium sulfate ((NH₄)₂SO₄) and potassium phosphate (K₂HPO₄·3H₂O) are statistically significant components affecting the yield of CCMA.[1][2] Iron, in the form of ferric chloride (FeCl₃·6H₂O), is also crucial as it is a cofactor for catechol 1,2-dioxygenase, a key enzyme in the CCMA biosynthesis pathway.[2] The carbon source is another major factor, with common substrates including benzoate, glucose, and lignin-derived aromatic compounds.[1][3][4]

Q2: What is a good starting medium composition for cis,cis-muconic acid production?

A2: A statistically optimized medium composition for CCMA production by a Pseudomonas sp. mutant has been reported and can serve as an excellent starting point.[1][2][5] The composition is detailed in the table below. It is important to note that the optimal composition can vary depending on the specific microbial strain and cultivation conditions.

Q3: My CCMA yield is low. What are the common causes and how can I troubleshoot this?

A3: Low CCMA yield can be attributed to several factors:

  • Suboptimal Medium Composition: The concentration of key nutrients like the nitrogen and phosphate sources may not be optimal. It is recommended to perform a medium optimization study, for instance, using statistical methods like the Plackett-Burman design to screen for significant components.[1][2]

  • Metabolic Bottlenecks: Accumulation of intermediate compounds, such as protocatechuate (PCA), can indicate a bottleneck in the metabolic pathway.[4] For example, the activity of PCA decarboxylase has been identified as a rate-limiting step in some organisms.[4] Enhancing the expression of the enzyme responsible for the bottlenecked step can improve yield.

  • Inadequate Precursor Supply: The production of CCMA via the shikimate pathway is dependent on the availability of precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[6] Engineering the central carbon metabolism to increase the flux towards these precursors can enhance CCMA production.

  • Toxicity of Substrate or Product: High concentrations of the substrate (e.g., benzoate) or the product (CCMA) can be inhibitory to the cells. A fed-batch cultivation strategy can be employed to maintain substrate and product concentrations at non-toxic levels.[3]

Q4: I am observing the accumulation of an intermediate metabolite. How do I identify it and resolve the issue?

A4: Accumulation of intermediates is a common issue. In CCMA production, protocatechuate (PCA) is a frequently observed byproduct, indicating a bottleneck at the PCA decarboxylase step.[4] To address this:

  • Identification: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the accumulating intermediate by comparing its retention time to a known standard.

  • Resolution:

    • Metabolic Engineering: Overexpress the gene encoding the enzyme responsible for converting the intermediate. For PCA accumulation, increasing the expression of PCA decarboxylase (AroY) has been shown to be effective.[4]

    • Co-factor Availability: Ensure that any necessary co-factors for the enzyme are present in sufficient amounts in the medium.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Cell Growth - Suboptimal medium pH. - Nutrient limitation (e.g., nitrogen, phosphorus). - Toxicity of the carbon source or other medium components.- Monitor and control the pH of the culture medium. - Analyze the concentration of key nutrients and supplement if necessary. - Test different concentrations of the carbon source to identify inhibitory levels.
Low cis,cis-muconic acid Titer - Inefficient conversion of the precursor to CCMA. - Suboptimal concentration of key medium components. - Feedback inhibition by CCMA.- Engineer the metabolic pathway to enhance the expression of rate-limiting enzymes. - Perform a medium optimization study using statistical designs. - Implement a fed-batch or continuous culture system to remove the product.
Accumulation of Protocatechuate (PCA) - Low activity of protocatechuate decarboxylase (AroY).- Overexpress the aroY gene. - Co-express proteins that enhance the activity of PCA decarboxylase.[4]
Formation of Undesired Byproducts - Competing metabolic pathways are active.- Use metabolic engineering to knock out genes responsible for byproduct formation.

Data Presentation

Table 1: Optimized Medium Composition for cis,cis-Muconic Acid Production by Pseudomonas sp. [1][2][5]

ComponentConcentration (g/L)
Sodium Benzoate12
Sodium Succinate2.5
(NH₄)₂SO₄0.7932
K₂HPO₄·3H₂O1.5612
MgSO₄·7H₂O1.2
Yeast Extract0.4
FeCl₃·6H₂O0.08
EDTA0.08

Experimental Protocols

1. Medium Preparation and Sterilization

This protocol is based on the optimized medium for Pseudomonas sp.[1][2]

  • Objective: To prepare the culture medium for cis,cis-muconic acid production.

  • Materials:

    • Sodium benzoate

    • Sodium succinate

    • Ammonium sulfate ((NH₄)₂SO₄)

    • Dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O)

    • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

    • Yeast extract

    • Ferric chloride hexahydrate (FeCl₃·6H₂O)

    • Ethylenediaminetetraacetic acid (EDTA)

    • Distilled water

    • Autoclave

    • Sterile filters (0.22 µm)

  • Procedure:

    • Dissolve all components except for sodium benzoate and MgSO₄·7H₂O in distilled water to 80% of the final volume.

    • Adjust the pH to the desired value (e.g., 7.0).

    • Bring the volume to 90% of the final volume with distilled water.

    • Autoclave the medium at 121°C for 20 minutes.

    • Prepare separate stock solutions of sodium benzoate and MgSO₄·7H₂O.

    • Sterilize the stock solutions by autoclaving or sterile filtration.

    • Aseptically add the sterile stock solutions to the cooled medium to reach the final desired concentrations.

2. Statistical Optimization of Medium Composition using Plackett-Burman Design

This is a general protocol for screening significant medium components.

  • Objective: To identify the medium components that have the most significant effect on CCMA production.

  • Methodology: The Plackett-Burman design is a two-level fractional factorial design used to screen a large number of variables efficiently. Each variable is tested at a high (+) and a low (-) level.

  • Procedure:

    • Identify the medium components to be investigated (e.g., carbon source, nitrogen source, phosphate source, etc.).

    • For each component, define a high and a low concentration level.

    • Set up the experimental runs according to the Plackett-Burman design matrix.

    • Prepare the media for each experimental run with the specified concentrations of the components.

    • Inoculate the media with the production strain and cultivate under controlled conditions.

    • At the end of the fermentation, measure the CCMA concentration in each run.

    • Analyze the results using statistical software to determine which components have a significant positive or negative effect on CCMA production. The components with a p-value less than a specified significance level (e.g., 0.05) are considered significant.[1][2]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_optimization Optimization cluster_production Production & Analysis cluster_result Result strain Microbial Strain Selection medium Medium Formulation strain->medium pbd Plackett-Burman Design medium->pbd Initial Screening sad Steepest Ascent Design pbd->sad Identify Significant Factors ccd Central Composite Design sad->ccd Determine Optimal Levels fermentation Fed-Batch Fermentation ccd->fermentation Optimized Medium analysis HPLC Analysis fermentation->analysis Quantify CCMA yield High CCMA Yield analysis->yield metabolic_pathway cluster_shikimate Shikimate Pathway cluster_ccma_synthesis CCMA Synthesis Pathway cluster_byproduct Potential Bottleneck PEP PEP + E4P DAHP DAHP PEP->DAHP DHS 3-Dehydroshikimate DAHP->DHS PCA Protocatechuate (PCA) DHS->PCA AroZ (3-DHS dehydratase) Catechol Catechol PCA->Catechol AroY (PCA decarboxylase) PCA_accum PCA Accumulation PCA->PCA_accum CCMA cis,cis-Muconic Acid Catechol->CCMA CatA (Catechol 1,2-dioxygenase)

References

Technical Support Center: Purification of Crude cis,cis-Dimethyl Muconate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "cis,cis-Dimethyl muconate".

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete precipitation during crystallization.- Optimize the solvent system for crystallization. A solvent/anti-solvent system may improve precipitation. - Ensure the solution is sufficiently cooled and allowed adequate time for crystals to form.
- Product loss during transfers and filtration.- Minimize the number of transfer steps. - Use a minimal amount of cold solvent to wash the crystals during filtration to avoid redissolving the product.
- Isomerization to more soluble isomers.- Avoid high temperatures and acidic or basic conditions during purification, as these can promote isomerization to the more soluble cis,trans or trans,trans isomers.
Product is Contaminated with other Muconate Isomers (cis,trans or trans,trans) - Isomerization occurred during the synthesis or purification process.- Maintain neutral pH and use mild temperature conditions.[1] - Iodine-catalyzed isomerization can be used to convert cis,cis and cis,trans isomers to the less soluble trans,trans isomer, which can then be separated by precipitation.[2]
- Incomplete separation of isomers.- For crystallization, select a solvent system where the solubility of the cis,cis isomer is significantly lower than that of the other isomers. - If isomers are difficult to separate by crystallization, consider using column chromatography.
Presence of Colored Impurities - Residual catalysts or byproducts from the synthesis reaction.- Treat the crude product solution with activated carbon to adsorb colored impurities before crystallization.[3][4]
- Degradation of the product.- Avoid prolonged exposure to heat and light. Store the purified product in a cool, dark, and dry place.
Oily Product Instead of Crystalline Solid - Presence of residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
- High concentration of impurities preventing crystallization.- Attempt purification by column chromatography to separate the desired product from the impurities.
Difficulty in Dissolving the Crude Product for Recrystallization - Inappropriate solvent choice.- Test the solubility of small amounts of the crude product in various solvents to find a suitable one where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[5]
- High molecular weight impurities or polymers.- Filter the hot solution to remove any insoluble material before allowing it to cool for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include other isomers (cis,trans- and trans,trans-dimethyl muconate), unreacted cis,cis-muconic acid, residual methanol and acid catalyst from the esterification reaction, and colored byproducts formed during synthesis.

Q2: How can I effectively remove colored impurities from my crude product?

A2: Treatment with activated carbon is a common and effective method for removing colored impurities.[3][4] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter off the carbon before proceeding with crystallization or other purification steps.

Q3: What is the best solvent for recrystallizing this compound?

A3: While specific data for this compound is limited, for the parent muconic acid, solvents like methanol, ethanol, and isopropanol have been used for crystallization.[6] For the dimethyl ester, a good starting point would be to test short-chain alcohols or mixtures of a soluble solvent (like ethyl acetate) with a non-polar anti-solvent (like hexanes). The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q4: How can I check the purity and isomeric ratio of my purified this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and determining the ratio of different isomers.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomeric purity by analyzing the distinct signals for each isomer.

Q5: What are the storage conditions for purified this compound?

A5: To prevent isomerization and degradation, it is recommended to store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere if it is to be stored for an extended period.

Quantitative Data Summary

The following table summarizes typical data associated with the purification of muconic acid derivatives. Note that specific values for this compound may vary depending on the crude sample's purity and the purification method employed.

Parameter Activated Carbon & Crystallization (for Muconic Acid) Iodine-catalyzed Isomerization & Precipitation (for Dimethyl Muconate mixture) Reference
Purity Achieved >99.8%>95% (for the trans,trans isomer)[3][9]
Recovery Yield ~81.4%Not explicitly stated, but precipitation is effective due to low solubility.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the purification of crude this compound using recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, and mixtures with hexanes or heptane) to find a suitable recrystallization solvent. The ideal solvent will fully dissolve the crude material at an elevated temperature and show low solubility at room temperature or below.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and stir the hot solution for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of this compound when recrystallization is ineffective, particularly for separating isomers.

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system for esters is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Workflow and Logic Diagrams

Purification_Workflow cluster_input Starting Material cluster_purification Purification Steps cluster_alternative Alternative Purification cluster_output Final Product Crude Crude this compound Dissolution Dissolution in appropriate solvent Crude->Dissolution ColumnChromatography Column Chromatography Crude->ColumnChromatography If recrystallization is ineffective Decolorization Decolorization with Activated Carbon (Optional) Dissolution->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Crystallization Crystallization Filtration1->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Drying Drying Filtration2->Drying Pure Pure this compound Drying->Pure ColumnChromatography->Pure Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Potential Solutions Problem Purification Issue Encountered CheckPurity Check Purity/Isomeric Ratio (HPLC, NMR) Problem->CheckPurity CheckYield Check Yield Problem->CheckYield CheckAppearance Check Appearance (Color, Oily vs. Solid) Problem->CheckAppearance OptimizeCrystallization Optimize Crystallization Conditions CheckPurity->OptimizeCrystallization Low Purity UseColumnChromatography Use Column Chromatography CheckPurity->UseColumnChromatography Isomers Present CheckYield->OptimizeCrystallization Low Yield ActivatedCarbon Use Activated Carbon CheckAppearance->ActivatedCarbon Colored Impurities ImproveDrying Improve Drying Technique CheckAppearance->ImproveDrying Oily Product

References

Overcoming low catalytic activity in "cis,cis-Dimethyl muconate" polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of "cis,cis-dimethyl muconate" and its isomers. The primary challenge in the direct polymerization of this compound is its low reactivity. Therefore, a crucial step to enhance catalytic activity and achieve successful polymerization is the isomerization of the cis,cis isomer to the more reactive trans,trans isomer.

I. Understanding the Challenge: The Importance of Isomerization

Question: Why am I observing low to no polymerization with this compound?

Answer: The cis,cis isomer of dimethyl muconate is sterically hindered, which significantly reduces its reactivity in most polymerization reactions. The geometry of the cis,cis form makes it difficult for catalysts and initiators to access the reactive sites. The most effective strategy to overcome this low catalytic activity is to first isomerize the this compound to trans,trans-dimethyl muconate. The trans,trans isomer is sterically less hindered and readily undergoes polymerization.[1][2][3]

II. Isomerization of this compound to trans,trans-Dimethyl Muconate

A common and effective method for isomerization is through iodine catalysis.

Experimental Protocol: Iodine-Catalyzed Isomerization

This protocol is based on established methods for the isomerization of muconate diesters.[4][5]

Materials:

  • Racemic mixture of dimethyl muconates (cis,cis and cis,trans)

  • Methanol (MeOH)

  • Iodine (I₂)

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the racemic mixture of dimethyl muconate in methanol in a round-bottom flask. A typical concentration is around 4.50 g of the diester in 125 mL of methanol.

  • Add a catalytic amount of iodine to the solution.

  • Heat the mixture to reflux and maintain it for approximately 64 hours.

  • After the reflux period, cool the mixture in an ice bath. The trans,trans-dimethyl muconate will precipitate out of the solution due to its lower solubility in cold methanol.[6]

  • Collect the precipitated solid by filtration.

  • Wash the collected solid with cold methanol to remove any remaining soluble isomers and impurities.

  • Dry the purified trans,trans-dimethyl muconate under vacuum.

  • Confirm the chemical structure of the resulting trans,trans-dimethyl muconate using ¹H NMR analysis.[4][5]

III. Troubleshooting Polymerization of trans,trans-Dimethyl Muconate

Once you have successfully synthesized trans,trans-dimethyl muconate, you can proceed with polymerization. Below are troubleshooting guides for common polymerization techniques.

A. Enzymatic Polymerization (e.g., using Candida antarctica Lipase B - CALB)

Enzymatic polymerization offers a green and mild alternative for polyester synthesis.[1][4] However, challenges can still arise.

Frequently Asked Questions (FAQs):

  • Question: My enzymatic polymerization of trans,trans-dimethyl muconate with a diol results in low molecular weight oligomers. How can I increase the polymer chain length? Answer: Low molecular weight is a known challenge in the enzymatic polymerization of unsaturated diesters like dimethyl muconate.[1] This can be attributed to the rigidity of the alkene functionality in the monomer, which may limit its entry into the active site of the enzyme, thereby hindering further chain propagation.[1]

    • Troubleshooting Steps:

      • Optimize Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration under optimal temperature conditions for CALB activity.

      • Monomer Purity: Verify the purity of your trans,trans-dimethyl muconate and the diol. Impurities can inhibit enzyme activity.

      • Enzyme Loading: Increase the concentration of the immobilized enzyme (e.g., CALB) to favor chain propagation.

      • Vacuum Application: Apply a vacuum during the later stages of the polymerization to effectively remove the condensation byproduct (e.g., methanol), which drives the equilibrium towards polymer formation.

  • Question: The polymerization reaction is very slow or has stalled. What are the possible causes? Answer:

    • Enzyme Deactivation: The enzyme may have lost its activity due to improper storage, handling, or reaction conditions (e.g., extreme pH or temperature).

    • Inhibitors: The presence of impurities in the monomers or solvent can inhibit the enzyme.

    • Mass Transfer Limitations: In a solvent-free (melt) polycondensation, high viscosity of the reaction mixture can limit the diffusion of monomers and oligomers to the enzyme's active sites. Consider using a suitable solvent to reduce viscosity.

B. Organocatalyzed Group Transfer Polymerization (O-GTP)

O-GTP is a controlled polymerization technique that can be used for muconate esters.[7]

Frequently Asked Questions (FAQs):

  • Question: I am experiencing poor control over the molecular weight and a broad molecular weight distribution in the O-GTP of trans,trans-dimethyl muconate. What should I investigate? Answer:

    • Initiator Purity: The purity of the initiator, such as 1-ethoxy-1-(trimethylsiloxy)-1,3-butadiene (ETSB), is critical for controlled polymerization. Ensure it is freshly distilled or properly stored.

    • Catalyst Purity and Handling: The organocatalyst, for example, a phosphazene base like P₄-t-Bu, is often highly sensitive to moisture and air. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Monomer Purity: Any impurities in the trans,trans-dimethyl muconate can interfere with the catalyst and lead to side reactions.

    • Reaction Temperature: Maintain a consistent and optimal reaction temperature. Fluctuations can affect the rate of initiation and propagation, leading to broader molecular weight distributions.

C. Free-Radical Polymerization

Free-radical polymerization of dialkyl muconates can be sluggish.[7]

Frequently Asked Questions (FAQs):

  • Question: The free-radical polymerization of my dialkyl muconate is extremely slow, requiring long reaction times at high temperatures to achieve high conversion. How can this be improved? Answer: The sluggish nature of free-radical polymerization for muconates is a known issue.[7]

    • Initiator Choice and Concentration:

      • Select an initiator with an appropriate half-life at your desired reaction temperature.

      • Increase the initiator concentration to generate more radicals and increase the polymerization rate. However, be aware that this may also lead to lower molecular weight polymers.

    • Reaction Temperature: Increasing the temperature will increase the rate of initiator decomposition and propagation. However, excessively high temperatures can lead to side reactions and polymer degradation.

    • Controlled Radical Polymerization Techniques: Consider using controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While these reactions can also be slow, they offer better control over the polymer architecture.[4]

IV. Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in experimental design and comparison.

Table 1: Organocatalyzed Group Transfer Polymerization (O-GTP) of Diethyl Muconate (DEM) [7]

Entry[DEM]₀/[ETSB]₀Conversion (%)Mₙ,exp ( g/mol )Mₙ,th ( g/mol )Đ (Mₙ/Mₙ)
850>9910,20010,0001.25
9100>9917,80020,0001.35
10200>9932,10040,0001.45
114009255,60074,4001.60

_[DEM]₀/[ETSB]₀: Initial molar ratio of diethyl muconate to initiator. Mₙ,exp: Experimental number-average molecular weight. Mₙ,th: Theoretical number-average molecular weight. Đ: Dispersity index.

Table 2: Free-Radical Polymerization of Dibutyl Muconate at 120°C [6]

Reaction Time (h)Yield (%)Mₙ ( g/mol )Dispersity (Đ)
115.2~100,0001.079
6--4.03
1282.4~100,000-

Note: Insoluble polymers were obtained after longer reaction times.

V. Visual Guides: Workflows and Troubleshooting

The following diagrams illustrate key processes and decision-making steps.

G cluster_start Starting Material cluster_process Core Process cluster_end Final Product start This compound isomerization Iodine-Catalyzed Isomerization start->isomerization Low Reactivity polymerization Polymerization (e.g., Enzymatic, O-GTP) isomerization->polymerization High Reactivity (trans,trans-isomer) end Polymuconate polymerization->end

Caption: Workflow for overcoming low reactivity in this compound polymerization.

G start Low Polymer Yield in Enzymatic Polymerization q1 Check Monomer and Enzyme Purity start->q1 s1 Purify Monomers (e.g., recrystallization) q1->s1 No q2 Is Reaction Time and Temperature Optimal? q1->q2 Yes s1->q2 s2 Increase Reaction Time and Optimize Temperature q2->s2 No q3 Is Byproduct Removal Efficient? q2->q3 Yes s2->q3 s3 Apply Vacuum to Remove Byproduct q3->s3 No end Improved Polymer Yield q3->end Yes s3->end

Caption: Troubleshooting flowchart for low yield in enzymatic polymerization.

G cluster_factors Influencing Factors center Catalytic Activity isomer Monomer Isomer (trans,trans vs cis,cis) isomer->center purity Monomer/Catalyst Purity purity->center temp Reaction Temperature temp->center catalyst_type Catalyst Type (Enzyme, Organocatalyst, etc.) catalyst_type->center byproduct Byproduct Removal byproduct->center

Caption: Key factors influencing catalytic activity in muconate polymerization.

References

Technical Support Center: Troubleshooting Diels-Alder Reactions of Muconates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in Diels-Alder reactions of muconates and their derivatives.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with a muconate derivative is showing low to no conversion. What is the most common initial checkpoint?

A1: The most critical factor for a successful Diels-Alder reaction with muconic acid or its esters is the stereochemistry of the diene. Muconates must be in the trans,trans-conformation to react. The biologically produced cis,cis-isomer is unreactive as it cannot adopt the necessary s-cis conformation for the cycloaddition. Ensure that your starting material is the trans,trans-isomer or that your reaction conditions promote isomerization to this form.[1]

Q2: I am using cis,cis-muconic acid. How can I isomerize it to the active trans,trans-isomer?

A2: Isomerization of cis,cis-muconic acid to the trans,trans-isomer can be achieved through various methods, including solvent-driven isomerization. For instance, using a mixture of dimethyl sulfoxide (DMSO) and a low concentration of water can effectively promote this isomerization while minimizing side reactions.[1]

Q3: What are the common side reactions that can lead to low yields in muconate Diels-Alder reactions?

A3: A significant side reaction, particularly with muconic acid, is lactonization, which is an irreversible ring-closing reaction. This side reaction is more prevalent under acidic conditions and can be minimized by controlling the acidity of the reaction medium. For example, the presence of a small amount of water can reduce the acidity of the system and improve the selectivity for the desired trans,trans-isomer.[1]

Q4: How do electronic effects of substituents on the muconate or dienophile affect the reaction rate?

A4: The rate of a Diels-Alder reaction is generally enhanced by electron-donating groups on the diene (the muconate) and electron-withdrawing groups on the dienophile. If you are experiencing low conversion, consider modifying your substrates to increase this electronic demand.

Q5: Can steric hindrance be a factor in low conversion rates with substituted muconates?

A5: Yes, bulky substituents on either the muconate (diene) or the dienophile can sterically hinder the approach of the two reactants, leading to lower reaction rates and yields. If your substrates are heavily substituted, this may be a contributing factor.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low conversion rates in your Diels-Alder reactions involving muconates.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Incorrect muconate isomer.Confirm the stereochemistry of your muconate starting material using techniques like NMR or HPLC. If using cis,cis-muconic acid, implement an isomerization step prior to or in situ with the Diels-Alder reaction.Only the trans,trans-isomer of muconic acid and its derivatives can adopt the required s-cis conformation for the Diels-Alder reaction.
Sub-optimal reaction temperature.Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction. Start with room temperature and incrementally increase, monitoring for product formation and decomposition.The Diels-Alder reaction is reversible, and the equilibrium can shift towards the reactants at elevated temperatures.
Ineffective or absent catalyst.Introduce a Lewis acid catalyst to accelerate the reaction. Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄. The choice of catalyst can significantly impact the reaction rate and selectivity.Lewis acids coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.
Inappropriate solvent.The choice of solvent can influence reaction rates. Experiment with a range of solvents with varying polarities. Dichloromethane and toluene are common solvents for Diels-Alder reactions. In some cases, polar solvents or even aqueous media can accelerate the reaction.Solvents can affect the stability of the transition state and the solubility of the reactants.
Problem 2: Presence of Significant Side Products
Possible Cause Troubleshooting Step Rationale
Lactonization of muconic acid.If using muconic acid, carefully control the pH of the reaction mixture. The addition of a small amount of a proton scavenger or using a non-acidic isomerization method can mitigate this.Lactonization is an acid-catalyzed intramolecular reaction that competes with the desired intermolecular Diels-Alder reaction.
Polymerization of reactants.Ensure the purity of your starting materials. Polymerization can be initiated by impurities or occur at high temperatures. Consider adding a radical inhibitor if polymerization is suspected.Dienes and dienophiles, especially when activated, can be prone to polymerization, reducing the concentration of reactants available for the cycloaddition.
Decomposition of reactants or products.Monitor the reaction over time using techniques like TLC or NMR to check for the stability of your starting materials and the formed product under the reaction conditions.High temperatures or incompatible catalysts can lead to the degradation of sensitive molecules.

Data Presentation

Table 1: Effect of Lewis Acid Catalysis on a Model Diels-Alder Reaction

The following data for the reaction between isoprene and methyl acrylate illustrates the significant rate enhancement achievable with various Lewis acids. A similar trend can be expected for reactions involving muconates.

Lewis AcidActivation Energy (kcal/mol)
None23.9
I₂18.6
SnCl₄19.2
TiCl₄14.5
ZnCl₂17.2
BF₃15.6
AlCl₃13.9

Data adapted from a computational study on the Diels-Alder reaction between isoprene and methyl acrylate.[2]

Table 2: Influence of Solvent on a Model Diels-Alder Reaction Yield

The yield of the Diels-Alder reaction can be sensitive to the solvent used. The following data for the reaction of thiophene with N-phenylmaleimide in the presence of AlCl₃ highlights this dependency.

SolventYield of Adduct (%)
Dichloromethane (DCM)75
ChloroformLower, with increased byproduct formation
Diethyl Ether (Et₂O)No product
Tetrahydrofuran (THF)No product

Data is for a model reaction and illustrates the importance of solvent screening.[3]

Experimental Protocols

Detailed Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of trans,trans-Dimethyl Muconate with Maleic Anhydride

This protocol provides a general procedure that can be adapted and optimized for specific muconate derivatives and dienophiles.

Materials:

  • trans,trans-Dimethyl muconate

  • Maleic anhydride

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Preparation: Under an inert atmosphere, add trans,trans-dimethyl muconate (1 equivalent) and maleic anhydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to the flask to dissolve the reactants. The concentration will depend on the specific substrates and should be optimized.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add a solution of AlCl₃ (0.1 to 1 equivalent, optimization may be required) in anhydrous DCM to the stirred reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired Diels-Alder adduct.

Visualizations

Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Troubleshooting Low Conversion in Diels-Alder Reactions of Muconates start Low Conversion Observed check_isomer Verify trans,trans-Isomer of Muconate start->check_isomer isomerize Perform Isomerization (e.g., DMSO/H₂O) check_isomer->isomerize No optimize_temp Optimize Reaction Temperature check_isomer->optimize_temp Yes isomerize->optimize_temp add_catalyst Screen Lewis Acid Catalysts (e.g., AlCl₃, BF₃·OEt₂) optimize_temp->add_catalyst check_solvent Evaluate Different Solvents add_catalyst->check_solvent change_solvent Select Optimal Solvent check_solvent->change_solvent check_side_reactions Analyze for Side Products (e.g., Lactone) change_solvent->check_side_reactions adjust_conditions Adjust Conditions to Minimize Side Reactions (e.g., pH control) check_side_reactions->adjust_conditions Yes success Improved Conversion check_side_reactions->success No adjust_conditions->success

Caption: A workflow diagram for troubleshooting low conversion rates.

Key Factors Influencing Diels-Alder Reactions

KeyFactors Key Factors Influencing Diels-Alder Reaction Outcomes reaction_outcome Diels-Alder Reaction Outcome diene_properties Diene Properties (Muconate) reaction_outcome->diene_properties dienophile_properties Dienophile Properties reaction_outcome->dienophile_properties reaction_conditions Reaction Conditions reaction_outcome->reaction_conditions isomer trans,trans-Isomer diene_properties->isomer electronics_diene Electron-Donating Groups diene_properties->electronics_diene sterics_diene Low Steric Hindrance diene_properties->sterics_diene electronics_dienophile Electron-Withdrawing Groups dienophile_properties->electronics_dienophile sterics_dienophile Low Steric Hindrance dienophile_properties->sterics_dienophile catalyst Lewis Acid Catalyst reaction_conditions->catalyst solvent Solvent Polarity reaction_conditions->solvent temperature Temperature reaction_conditions->temperature

Caption: Factors influencing the success of Diels-Alder reactions.

References

Stability of "cis,cis-Dimethyl muconate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cis,cis-dimethyl muconate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at acidic pH?

Under acidic conditions, this compound is prone to isomerization to its cis,trans and trans,trans isomers. Prolonged exposure to acid, especially with heating, can lead to intramolecular cyclization, forming lactones. This isomerization is a common cause of unexpected side products and reduced yields of the desired cis,cis isomer.

Q2: How stable is this compound under basic conditions?

In alkaline (basic) conditions, the primary reaction for this compound is hydrolysis of the ester groups to form the corresponding carboxylate salt, the cis,cis-muconate dianion. This dianion is resonance-stabilized and generally stable against isomerization for extended periods.[1] Therefore, if the integrity of the ester functional groups is critical, basic conditions should be avoided.

Q3: What is the impact of temperature on the stability of this compound?

Increased temperature accelerates both the acid-catalyzed isomerization/lactonization and the base-catalyzed hydrolysis of this compound. In acidic media, higher temperatures significantly favor the formation of lactones.[1]

Q4: Are there any specific solvents that can influence the stability of this compound?

Yes, solvent choice is critical. For instance, polar aprotic solvents like dimethyl sulfoxide (DMSO) have been shown to influence the isomerization of muconic acid, a closely related compound.[2][3] When aiming to achieve isomerization to the trans,trans form, the solvent can affect the reaction rate and selectivity.[2]

Troubleshooting Guides

Issue 1: Low yield of this compound after a reaction or work-up under acidic conditions.
Possible Cause Suggested Solution
Isomerization to cis,trans or trans,trans isomers. - Minimize exposure time to acidic conditions.- Perform reactions and extractions at lower temperatures.- Analyze the product mixture for the presence of other isomers using techniques like 1H NMR or HPLC.
Lactonization. - Avoid prolonged heating in acidic media.- Consider using a milder acid or a buffered acidic solution.- If lactonization is suspected, analyze the reaction mixture for the characteristic signals of muconolactone or its dilactone.
Incomplete reaction. - Monitor the reaction progress closely using TLC, HPLC, or NMR.- Ensure the purity of starting materials and reagents.
Issue 2: Degradation of this compound during purification or storage in a basic environment.
Possible Cause Suggested Solution
Hydrolysis of the ester groups. - Avoid basic conditions (pH > 7) during work-up and purification.- Use a neutral or slightly acidic pH for aqueous washes.- If a basic wash is necessary, perform it quickly at low temperatures and immediately neutralize.- For long-term storage, ensure the compound is in a solid, dry state, or dissolved in a neutral, aprotic solvent.

Data Presentation

Table 1: Stability of Muconic Acid Isomers under Various Conditions

Note: This data is for muconic acid and serves as a proxy for the expected behavior of its dimethyl ester.

Condition Observation Primary Products Reference
Alkaline (pH > 7) Stable against isomerization for extended periods.cis,cis-muconate dianion[1]
Acidic (pH < 4), Room Temp. Isomerization to cis,trans isomer.cis,trans-muconic acid[4]
Acidic, with prolonged heating Isomerization and intramolecular cyclization.cis,trans-muconic acid, muconolactone, dilactone[1]

Table 2: Kinetic Data for the Isomerization of cis,trans-Muconic Acid to trans,trans-Muconic Acid in DMSO

Note: This data provides insight into the rate of isomerization at elevated temperatures.

Temperature (°C) Half-life (t1/2)
605.2 weeks
875.2 days
1211.7 hours

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound under Acidic Conditions
  • Sample Preparation: Prepare solutions of this compound in a desired acidic buffer (e.g., pH 4) and a neutral control (e.g., pH 7).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the aliquot to stop any further reaction.

  • Analysis: Analyze the composition of each aliquot using HPLC with a UV detector or by 1H NMR spectroscopy to quantify the remaining this compound and identify any isomerization or degradation products.

Protocol 2: Esterification of cis,cis-Muconic Acid and Isomerization to trans,trans-Dimethyl Muconate
  • Esterification: Suspend cis,cis-muconic acid in methanol with a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 18 hours.[5]

  • Work-up: After cooling, concentrate the mixture under vacuum and dissolve the residue in ethyl acetate. Extract the organic phase with a saturated aqueous solution of sodium carbonate, followed by brine. Dry the organic phase over sodium sulfate, filter, and concentrate to obtain a mixture of dimethyl muconate isomers.[5]

  • Isomerization: Dissolve the dimethyl muconate mixture in methanol and add a catalytic amount of iodine. Heat the solution to reflux for 64 hours.[5]

  • Isolation: Upon cooling the reaction mixture in an ice bath, the trans,trans-dimethyl muconate will precipitate. Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.[5]

Visualizations

Stability_Under_Acidic_Conditions A This compound B cis,trans-Dimethyl Muconate A->B Isomerization (Acidic, Room Temp) D Muconolactone Derivative A->D Lactonization (Acidic, Prolonged Heat) C trans,trans-Dimethyl Muconate B->C Isomerization (Acidic, Heat) B->D Lactonization (Acidic, Prolonged Heat)

Caption: Degradation pathway under acidic conditions.

Stability_Under_Basic_Conditions A This compound B cis,cis-Muconate Dianion + 2 MeOH A->B Hydrolysis (Basic Conditions, pH > 7) Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low yield, side products) Check_pH What were the pH conditions? Start->Check_pH Acidic Acidic (pH < 7) Check_pH->Acidic Acidic Basic Basic (pH > 7) Check_pH->Basic Basic Neutral Neutral (pH ≈ 7) Check_pH->Neutral Neutral Check_Temp_Acid Was heat applied? Acidic->Check_Temp_Acid Hydrolysis Likely Hydrolysis Basic->Hydrolysis Other_Issues Consider other factors: - Reagent purity - Reaction time - Atmosphere Neutral->Other_Issues Isomerization Likely Isomerization Check_Temp_Acid->Isomerization No Lactonization Likely Lactonization Check_Temp_Acid->Lactonization Yes

References

Reducing byproducts in the microbial synthesis of "cis,cis-muconic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial synthesis of cis,cis-muconic acid. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Troubleshooting Guide

This section addresses specific issues that may arise during the microbial production of cis,cis-muconic acid, offering potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
MA-T-01 Low or no yield of cis,cis-muconic acid. 1. Inefficient expression or activity of key pathway enzymes (e.g., DHS dehydratase, PCA decarboxylase, catechol 1,2-dioxygenase).[1][2] 2. Suboptimal culture conditions (pH, temperature, aeration).[3] 3. Feedback inhibition of the shikimate pathway by aromatic amino acids.[4][5] 4. Toxicity of intermediates or the final product to the microbial host.[6][7] 5. Plasmid instability or loss.[8]1. Optimize codon usage of heterologous genes for the expression host. Increase gene copy number or use stronger promoters for rate-limiting enzymes.[9] 2. Optimize fermentation parameters such as pH (maintain between 5.5-7.0), temperature (e.g., 30°C for S. cerevisiae, 37°C for E. coli), and dissolved oxygen levels.[3][6][10] 3. Use feedback-resistant mutants of key enzymes like DAHP synthase.[11] 4. Implement in situ product removal (ISPR) strategies to reduce the concentration of toxic compounds in the fermentation broth.[12] 5. Maintain antibiotic selection pressure during cultivation to ensure plasmid retention.[8]
MA-T-02 High accumulation of protocatechuic acid (PCA) and low conversion to catechol. 1. Low activity or expression of protocatechuate decarboxylase (PCA decarboxylase).[2][13] 2. Lack of necessary cofactors for PCA decarboxylase activity.1. Overexpress the gene encoding PCA decarboxylase (aroY).[13] Test different homologs of PCA decarboxylase to find one with higher activity in your host.[2] 2. Ensure the expression of any necessary accessory proteins that may be required for the proper functioning of the PCA decarboxylase.
MA-T-03 Accumulation of catechol. 1. Insufficient activity of catechol 1,2-dioxygenase (catA).[14]1. Overexpress the catA gene to improve the conversion of catechol to cis,cis-muconic acid.[13][14]
MA-T-04 Formation of cis,trans-muconic acid isomer. 1. Isomerization of cis,cis-muconic acid to cis,trans-muconic acid at low pH.[15][16]1. Maintain the pH of the fermentation broth above 6.0 to minimize spontaneous isomerization.[10] If low pH is necessary for the process, consider rapid cooling of the broth post-fermentation to reduce the rate of isomerization.[10]
MA-T-05 Poor cell growth. 1. Toxicity of the expressed heterologous proteins. 2. Accumulation of toxic metabolic intermediates.[7] 3. Suboptimal fermentation medium composition.1. Use inducible promoters to delay the expression of potentially toxic proteins until a sufficient cell density is reached. 2. Address metabolic bottlenecks to prevent the buildup of toxic intermediates (see MA-T-02 and MA-T-03). 3. Optimize the medium composition, including carbon and nitrogen sources, as well as trace elements.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the microbial synthesis of cis,cis-muconic acid.

1. What are the common microbial hosts used for cis,cis-muconic acid production?

Commonly used microbial hosts for the production of cis,cis-muconic acid include Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida.[17] Each has its advantages and disadvantages regarding genetic tractability, robustness in industrial fermentations, and tolerance to aromatic compounds.

2. What are the main metabolic pathways for cis,cis-muconic acid synthesis?

The primary biosynthetic route is an extension of the native shikimate pathway.[18] Key intermediates from the central carbon metabolism, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), enter the shikimate pathway to produce 3-dehydroshikimate (3-DHS).[10] A heterologous pathway is then introduced to convert 3-DHS to cis,cis-muconic acid via protocatechuic acid (PCA) and catechol.[18]

3. What are the major byproducts to monitor during fermentation?

The primary byproducts to monitor are the metabolic intermediates protocatechuic acid (PCA) and catechol.[13][14] Additionally, depending on the pH of the fermentation, the formation of the cis,trans-muconic acid isomer should be monitored.[15]

4. How can I quantify cis,cis-muconic acid and its byproducts?

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying cis,cis-muconic acid and related aromatic compounds in fermentation broth.[10] A common setup involves a C18 reverse-phase column with UV detection.[8] Specific protocols are available for the simultaneous detection of cis,cis-muconic acid, cis,trans-muconic acid, and other aromatic intermediates.[19][20]

5. What is the effect of pH on the process?

The pH of the fermentation medium can significantly impact both the production and the final product composition. A low pH can lead to the isomerization of the desired cis,cis-muconic acid to the cis,trans isomer.[15][16] However, operating at a lower pH can reduce the risk of bacterial contamination, especially when using yeast as the production host.[10] For cis,cis-muconic acid production, maintaining a pH between 5.5 and 7.0 is generally recommended.[6]

Quantitative Data

The following tables summarize quantitative data from various studies on the microbial production of cis,cis-muconic acid, highlighting the impact of different genetic modifications and fermentation strategies.

Table 1: Comparison of cis,cis-Muconic Acid Production in Engineered Saccharomyces cerevisiae

StrainRelevant Genotype/ModificationTiter (g/L)Yield (mg/g glucose)Productivity (g/L/h)Reference
ST8943Engineered for CCM production--0.14[10]
ST10209Rewired shikimate pathway, enhanced PEP supply22.51000.21[10]
Engineered S. cerevisiaeOverexpression of a novel fungal decarboxylase1.24431-[2]

Table 2: Byproduct Accumulation in Engineered Acinetobacter baylyi ADP1

StrainSubstratecis,cis-Muconic Acid (mg)Protocatechuate AccumulationReference
ASA9164-hydroxybenzoate8.8Observed[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Fed-Batch Fermentation of Engineered E. coli

This protocol is a general guideline for high-density fed-batch fermentation of recombinant E. coli for cis,cis-muconic acid production.[21][22][23]

  • Inoculum Preparation:

    • Prepare an overnight culture of the recombinant E. coli strain in a suitable medium (e.g., LB) with the appropriate antibiotic.

    • Use the overnight culture to inoculate a seed culture in a defined minimal medium and grow to mid-exponential phase.

  • Fermenter Setup:

    • Prepare the fermenter with a defined minimal medium containing a limiting amount of the carbon source (e.g., glucose).

    • Calibrate pH, dissolved oxygen (DO), and temperature probes.

    • Sterilize the fermenter.

  • Batch Phase:

    • Inoculate the fermenter with the seed culture.

    • Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) through the automated addition of acid and base.

    • Control the DO level at a setpoint (e.g., 20-30%) by adjusting the agitation speed and airflow rate.

    • Monitor the consumption of the initial carbon source.

  • Fed-Batch Phase:

    • Once the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated carbon source solution.

    • Employ a feeding strategy (e.g., exponential feeding) to maintain a desired specific growth rate.

    • If using an inducible expression system, add the inducer (e.g., IPTG) when the culture reaches a target cell density.

  • Harvesting:

    • Continue the fermentation until the desired product titer is reached or growth ceases.

    • Harvest the cells and/or the supernatant for product analysis and purification.

Protocol 2: HPLC Analysis of Fermentation Broth

This protocol provides a method for the quantification of cis,cis-muconic acid, cis,trans-muconic acid, and aromatic precursors.[8][10][19][20][24]

  • Sample Preparation:

    • Collect a sample from the fermentation broth.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.2 µm syringe filter.

    • Dilute the sample with ultrapure water to be within the linear range of the calibration curve.

  • HPLC System and Conditions:

    • Column: Reverse-phase C18 column (e.g., Aminex HPX-87H or equivalent).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous solution (e.g., 5 mM H₂SO₄ or 0.16% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: e.g., 60°C.

    • Detector: UV-Vis or Diode Array Detector (DAD) set to monitor at wavelengths relevant for the compounds of interest (e.g., 250 nm for cis,cis-muconic acid and 220 nm for PCA).[10]

  • Quantification:

    • Prepare standard curves for each analyte (cis,cis-muconic acid, cis,trans-muconic acid, PCA, catechol) using known concentrations.

    • Integrate the peak areas of the analytes in the samples and calculate their concentrations based on the standard curves.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the microbial synthesis of cis,cis-muconic acid.

Metabolic_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHS 3-Dehydroshikimate (3-DHS) DAHP->DHS aroF, aroG, aroH Shikimate Shikimate DHS->Shikimate aroE PCA Protocatechuic Acid (PCA) DHS->PCA aroZ (DHS dehydratase) Chorismate Chorismate Shikimate->Chorismate AAs Aromatic Amino Acids Chorismate->AAs Catechol Catechol PCA->Catechol aroY (PCA decarboxylase) ccMA cis,cis-Muconic Acid Catechol->ccMA catA (Catechol 1,2-dioxygenase) ctMA cis,trans-Muconic Acid ccMA->ctMA Isomerization (low pH) Regulatory_Pathway Phe Phenylalanine aroG aroG (DAHP synthase) Phe->aroG Feedback Inhibition TyrR TyrR Phe->TyrR Binds to Tyr Tyrosine aroF aroF (DAHP synthase) Tyr->aroF Feedback Inhibition Tyr->TyrR Binds to Trp Tryptophan aroH aroH (DAHP synthase) Trp->aroH Feedback Inhibition TrpR TrpR Trp->TrpR Binds to TyrR->aroF Transcriptional Repression TrpR->aroH Transcriptional Repression Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis & Optimization Host Select Host Pathway Design Pathway Host->Pathway Construct Construct Plasmids Pathway->Construct Transform Transform Host Construct->Transform Inoculum Inoculum Prep Transform->Inoculum Batch Batch Culture Inoculum->Batch FedBatch Fed-Batch Batch->FedBatch Sampling Sampling FedBatch->Sampling HPLC HPLC Analysis Sampling->HPLC Optimization Process Optimization HPLC->Optimization Optimization->FedBatch Iterate

References

Validation & Comparative

"cis,cis-Dimethyl muconate" vs "trans,trans-Dimethyl muconate" reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of cis,cis- and trans,trans-Dimethyl Muconate

For Researchers, Scientists, and Drug Development Professionals

The geometric isomers of dimethyl muconate, specifically the cis,cis and trans,trans forms, exhibit distinct chemical reactivities that dictate their utility in various synthetic applications. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data, detailed protocols, and visual representations of reaction pathways.

Isomerization: Unlocking the Reactive Isomer

The conversion of the biologically accessible cis,cis-dimethyl muconate (ccDMM) to the more stable and reactive trans,trans-dimethyl muconate (ttDMM) is a critical step for many applications. The trans,trans isomer is favored for its stability against intramolecular lactonization reactions, a challenge observed with the corresponding diacid forms.[1] Iodine-catalyzed isomerization is a common and efficient method to achieve this transformation.[2][3]

Experimental Data: Iodine-Catalyzed Isomerization of this compound
CatalystSolventTemperatureTimeYield of trans,trans-DMMPurityReference
IodineMethanolReflux< 1 h95%>98%[2][3]
IodineAcetonitrileReflux15 h--[4]
Experimental Protocol: Iodine-Catalyzed Isomerization

A representative procedure for the isomerization of ccDMM to ttDMM involves dissolving the cis,cis isomer in a suitable solvent, such as methanol, with a catalytic amount of iodine.[5] The mixture is then heated to reflux.[5] For example, a racemic mixture of dimethyl muconates can be refluxed with a catalytic amount of iodine in methanol for 64 hours.[5] Upon cooling, the trans,trans-dimethyl muconate precipitates and can be isolated.[5] An alternative reported method involves refluxing a solution of this compound and a catalytic amount of iodine (3.3 mole percent) in acetonitrile for 15 hours.[4]

Cycloaddition Reactions: The Diels-Alder Advantage of the trans,trans Isomer

A significant difference in reactivity between the two isomers is observed in Diels-Alder reactions. The trans,trans isomer readily participates as a diene in [4+2] cycloaddition reactions, while the cis,cis and cis,trans isomers are reported to be unreactive with dienophiles.[4] This makes ttDMM a valuable precursor for the synthesis of cyclic compounds, including intermediates for terephthalic acid.[6]

Experimental Data: Diels-Alder Reaction of trans,trans-Dimethyl Muconate
DienophileSolventTemperatureYield of CycloadductReference
Ethylene--~90% (terephthalate intermediate)[1]
Maleic Anhydride---[4]
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

In a pressure tube, trans,trans-dimethyl muconate (1.0 g, 5.9 mmol) and maleic anhydride (1.7 g, 17.6 mmol, 3 equivalents) are combined.[4] The reaction is typically conducted at elevated temperatures, for instance, between 130°C and 170°C, to facilitate the cycloaddition.[4]

Polymerization: Reactivity and Stereochemistry Considerations

Both isomers can serve as monomers in polymerization reactions. However, the trans,trans conformation is often preferred for free-radical polymerization as it is the most stable isomer and presents minimal steric hindrance.[7] In enzymatic polymerization using Candida antarctica lipase B (CALB), it has been observed that saturated diesters like dimethyl adipate lead to polymers with higher number average molecular weights compared to unsaturated dimethyl muconates (cis,cis and cis,trans isomers).[8] This suggests that the presence and configuration of the double bonds influence the efficiency of the enzymatic polymerization process. One study proposed that the rigidity of the trans,trans isomer might hinder its entry into the enzyme's active site, potentially limiting chain propagation.[8]

Summary of Reactivity Differences

ReactionThis compoundtrans,trans-Dimethyl Muconate
Isomerization Readily isomerizes to the trans,trans form in the presence of a catalyst (e.g., iodine).The most stable isomer; does not readily isomerize to other forms.
Diels-Alder Reaction Unreactive as a diene.[4]Highly reactive as a diene, undergoing cycloaddition with various dienophiles.
Polymerization Can be used as a monomer.Preferred for free-radical polymerization due to higher stability and lower steric hindrance.[7] May have limitations in certain enzymatic polymerizations.[8]

References

A Comparative Guide to the Synthesis of Muconic Acid: Bio-based vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Muconic acid, a dicarboxylic acid with conjugated double bonds, is a valuable platform chemical for the synthesis of a wide range of products, including adipic acid (a precursor to nylon), terephthalic acid (a monomer for PET), pharmaceuticals, and agrochemicals. Its production is achievable through both biological and traditional chemical methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed methodologies, and visual representations of the underlying pathways and workflows.

At a Glance: Key Performance Metrics

The choice between bio-based and chemical synthesis of muconic acid often hinges on factors such as yield, productivity, feedstock availability, and environmental impact. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Bio-based Synthesis of Muconic Acid:
MicroorganismStrainCarbon SourceFermentation ModeTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Escherichia coliWNl/pWN2.248GlucoseFed-batch36.80.22 (mol/mol)0.77[1]
Escherichia coliEngineeredGlucoseFed-batch4.45--[2]
Pseudomonas putidaKT2440 (Engineered)GlucoseFed-batch22.035.6% (mol/mol)0.21[3]
Pseudomonas putidaKT2440 (Engineered)p-Coumaric acidFed-batch>15->0.5[3]
Saccharomyces cerevisiaeST10209GlucoseFed-batch (10L)20.80.1 g/g0.21[4]
Corynebacterium glutamicumMA-2CatecholFed-batch85-2.4[5]
Chemical Synthesis of Muconic Acid:
Starting MaterialCatalystOxidantSolventTemperature (°C)PressureYield/SelectivityReference
BenzeneV₂O₅-MoO₃/SiO₂Air-375AtmosphericMaximum conversion to maleic anhydride[6][7]
PhenolCopper(II)Peracetic acid---Higher yield than with Fe(III)[8]
PhenolZirconium phosphate supported copperPerformic acid-30-60% selectivity at 66% conversion[2]
CatecholIron salts (0.005 mol%)Performic acid---84% isolated yield[9]
CatecholNoneOzoneIsopropanol-20 to -40-up to 56% yield[10][11]

Delving Deeper: Experimental Protocols

To provide a practical understanding of the methodologies involved, this section outlines key experimental protocols for both bio-based and chemical synthesis routes.

Bio-based Synthesis: Fed-Batch Fermentation of E. coli

This protocol describes a typical high-density fed-batch fermentation process for the production of muconic acid using a metabolically engineered E. coli strain.

1. Pre-culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic in a 250 mL shake flask.

  • Incubate at 37°C with shaking at 250 rpm for 12-16 hours.

  • Use this pre-culture to inoculate the seed culture.

2. Seed Culture:

  • Inoculate 500 mL of defined minimal medium (containing glucose, essential salts, and trace metals) in a 2 L baffled shake flask with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Incubate at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 4-6.

3. Fed-Batch Fermentation:

  • Prepare a 5 L bioreactor containing 3 L of defined minimal medium.

  • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 0.2.

  • Control the fermentation parameters: temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration rates.

  • After the initial batch glucose is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a constant specific growth rate.

  • Induce the expression of the muconic acid synthesis pathway genes at an appropriate cell density (e.g., OD₆₀₀ of 20-30) by adding an inducer like IPTG.

  • Continue the fed-batch cultivation for 48-72 hours, monitoring cell growth, glucose consumption, and muconic acid production.

4. Muconic Acid Quantification (HPLC):

  • Centrifuge fermentation samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the filtrate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector (260 nm).

  • Use a mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid).

  • Quantify muconic acid by comparing the peak area to a standard curve of known muconic acid concentrations.

5. Extraction and Purification:

  • Acidify the cell-free fermentation broth to a pH of 2 using a strong acid (e.g., HCl) to precipitate the muconic acid.

  • Cool the acidified broth to 4°C to enhance precipitation.

  • Collect the crude muconic acid crystals by filtration.

  • Further purify the crystals by recrystallization from hot water or by using activated carbon treatment to remove colored impurities.[4][12]

Chemical Synthesis: Catalytic Oxidation of Phenol

This protocol provides a general procedure for the synthesis of muconic acid via the catalytic oxidation of phenol.

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve phenol in a suitable solvent (e.g., acetic acid).

  • Add the chosen catalyst (e.g., a copper-based catalyst) to the solution.[8]

  • Heat the mixture to the desired reaction temperature (e.g., 70-100°C).

2. Oxidation Reaction:

  • Slowly add the oxidant (e.g., hydrogen peroxide or peracetic acid) to the reaction mixture through the dropping funnel over a period of several hours.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield pure muconic acid.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key biological and chemical pathways, as well as a comparative experimental workflow.

Bio-based Synthesis Pathway from Glucose

Bio_Synthesis_Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP E4P Erythrose-4-Phosphate Glucose->E4P DAHP DAHP PEP->DAHP E4P->DAHP DHS 3-Dehydroshikimate DAHP->DHS aroF/G/H PCA Protocatechuic Acid DHS->PCA aroZ Catechol Catechol PCA->Catechol aroY Muconic_Acid cis,cis-Muconic Acid Catechol->Muconic_Acid catA

Caption: Metabolic pathway for cis,cis-muconic acid production from glucose in engineered E. coli.

Chemical Synthesis Pathway from Benzene

Chemical_Synthesis_Pathway Benzene Benzene Phenol Phenol Benzene->Phenol Oxidation Catechol Catechol Phenol->Catechol Hydroxylation Muconic_Acid Muconic Acid Catechol->Muconic_Acid Oxidative Ring Cleavage

Caption: A general chemical synthesis route for muconic acid starting from benzene.

Comparative Experimental Workflow

Experimental_Workflow cluster_bio Bio-based Synthesis cluster_chem Chemical Synthesis Strain_Development Strain Engineering Fermentation Fed-Batch Fermentation Strain_Development->Fermentation Downstream_Bio Extraction & Purification Fermentation->Downstream_Bio End_Product Muconic Acid Downstream_Bio->End_Product Catalyst_Prep Catalyst Preparation Reaction Catalytic Oxidation Catalyst_Prep->Reaction Downstream_Chem Product Isolation & Purification Reaction->Downstream_Chem Downstream_Chem->End_Product Start Starting Material (Glucose / Benzene) Start->Strain_Development Start->Catalyst_Prep

Caption: A high-level comparison of the experimental workflows for bio-based and chemical synthesis of muconic acid.

Concluding Remarks

The synthesis of muconic acid presents a compelling case study in the ongoing shift towards more sustainable chemical production. While chemical synthesis routes, particularly from catechol, can offer high yields in a shorter timeframe, they often rely on petroleum-derived starting materials and may involve harsh reaction conditions.[9][10]

In contrast, bio-based synthesis from renewable feedstocks like glucose is an environmentally friendlier alternative.[1] Significant progress in metabolic engineering has led to microbial strains capable of producing high titers of muconic acid.[5] However, challenges remain in optimizing fermentation processes to achieve commercially competitive productivity and in developing cost-effective downstream processing methods.[4][12]

The choice between these two approaches will ultimately depend on the specific application, economic considerations, and the increasing global emphasis on sustainable manufacturing practices. For researchers and drug development professionals, understanding the nuances of both bio-based and chemical synthesis is crucial for making informed decisions in the development of novel and sustainable chemical entities.

References

A Comparative Performance Analysis: Bio-Based Polyethylene Furanoate (PEF) as a High-Performance Alternative to PET

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for sustainable alternatives to petroleum-derived plastics, bio-based polymers are gaining significant attention. While direct, comprehensive performance data for polymers derived specifically from cis,cis-dimethyl muconate remains nascent in publicly available literature, a closely related and extensively studied bio-based polyester, polyethylene furanoate (PEF), offers a compelling case study against the industry-standard polyethylene terephthalate (PET). This guide provides a detailed comparison of PEF and PET, focusing on their performance characteristics, supported by experimental data. PEF, like potential polymers from muconic acid, is derived from renewable resources and presents a significant step towards a circular economy in the polymer industry.

Executive Summary

Polyethylene furanoate (PEF) demonstrates superior performance characteristics in several key areas when compared to polyethylene terephthalate (PET). Notably, PEF exhibits enhanced gas barrier properties, a higher glass transition temperature, and a greater Young's modulus, making it an attractive alternative for applications in packaging, textiles, and automotive components.[1][2] While PET has the advantage of being a well-established commodity polymer with mature recycling streams, PEF's foundation in renewable feedstocks and its potential for recyclability position it as a strong contender for next-generation sustainable polymers.[3][4]

Data Presentation: PEF vs. PET Performance

The following tables summarize the key performance indicators for PEF and PET based on available experimental data.

Thermal Properties
PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)References
Glass Transition Temperature (Tg)~85-92°C~70-80°C[5][6][7]
Melting Temperature (Tm)~210-235°C~250-265°C[5][8]
Thermal Stability (Decomposition Temp.)~350°C~350°C[5][9]
Mechanical Properties
PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)References
Young's Modulus~1.9-2.0 GPa~1.1-1.3 GPa[5][9]
Tensile Strength~76 MPa~50 MPa[5][9]
Elongation at BreakUp to 450%19-46%[5][10]
Barrier Properties
PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)References
Oxygen Permeability~10 times lower than PET16.953 cm³/(m²·24h·0.1MPa)[1][6][11]
Carbon Dioxide Permeability~15-20 times lower than PET-[1][6]
Water Vapor Permeability~2-2.5 times lower than PET3-5 g/m²/day[2][6][12]

Experimental Protocols

The data presented above is typically generated using a suite of standardized materials characterization techniques. Below are brief descriptions of the common experimental protocols used to evaluate the properties of PEF and PET.

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the thermal transitions of a polymer. A small sample is heated at a controlled rate, and the heat flow to the sample is measured relative to a reference. The glass transition temperature (Tg) is observed as a step change in the heat flow, while the melting temperature (Tm) appears as an endothermic peak.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition temperature of the polymer.

  • Tensile Testing: A sample of the polymer with a defined geometry is clamped and subjected to a controlled tensile force until it fractures. The stress (force per unit area) and strain (change in length relative to the original length) are recorded to determine the Young's modulus (a measure of stiffness), tensile strength (the maximum stress the material can withstand), and elongation at break (how much the material can stretch before breaking).

  • Gas Permeability Analysis: The rate at which a specific gas (e.g., oxygen, carbon dioxide) passes through a film of the polymer is measured. This is often done using a differential pressure or coulometric sensor method. The sample is placed as a barrier between two chambers, one containing the test gas and the other initially purged. The rate of gas transmission is then measured.

  • Water Vapor Transmission Rate (WVTR) Measurement: Similar to gas permeability, this test measures the rate at which water vapor passes through a polymer film. The test is typically conducted under controlled temperature and humidity conditions, and the amount of water vapor that permeates the film over a specific time is measured, often using an infrared sensor.[12][13]

Mandatory Visualizations

Synthesis of Polyethylene Furanoate (PEF)

The synthesis of PEF typically involves the polymerization of 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester with ethylene glycol.[2] FDCA is a bio-based monomer that can be derived from renewable resources like fructose.[3]

PEF_Synthesis Fructose Fructose (from Biomass) HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation PEF Polyethylene Furanoate (PEF) FDCA->PEF Polymerization EG Ethylene Glycol (Bio-based) EG->PEF

Caption: Bio-based synthesis pathway for Polyethylene Furanoate (PEF).

Comparative Experimental Workflow

This diagram illustrates a typical workflow for the comparative analysis of polymer properties.

Experimental_Workflow Sample_Prep Sample Preparation (PEF and PET films/bars) Thermal_Analysis Thermal Analysis Sample_Prep->Thermal_Analysis Mechanical_Testing Mechanical Testing Sample_Prep->Mechanical_Testing Barrier_Testing Barrier Property Testing Sample_Prep->Barrier_Testing DSC DSC (Tg, Tm) Thermal_Analysis->DSC TGA TGA (Degradation) Thermal_Analysis->TGA Tensile Tensile Test Mechanical_Testing->Tensile Gas_Perm Gas Permeability Barrier_Testing->Gas_Perm WVTR WVTR Barrier_Testing->WVTR Data_Analysis Data Analysis and Comparison DSC->Data_Analysis TGA->Data_Analysis Tensile->Data_Analysis Gas_Perm->Data_Analysis WVTR->Data_Analysis

Caption: Workflow for comparative polymer performance evaluation.

Conclusion

The comparative data clearly indicates that polyethylene furanoate (PEF) is a high-performance, bio-based polymer with the potential to be a viable alternative to PET in numerous applications. Its superior barrier properties can lead to extended shelf life for packaged goods, and its higher thermal and mechanical resilience opens up new possibilities for use in more demanding environments.[1][5] While challenges in scaling up production and establishing widespread recycling streams remain, the performance advantages of PEF, coupled with its sustainable origins, make it a critical area of research and development for scientists and professionals in the materials and drug development fields. Further research into other bio-based polyesters, including those derived from this compound, will continue to enrich the portfolio of sustainable materials available to industry.

References

Economic Analysis of cis,cis-Muconic Acid Production from Biomass: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Bio-production Performance and Alternative Bio-based Chemicals

cis,cis-Muconic acid (ccMA) is a high-value, C6 dicarboxylic acid emerging as a key platform chemical for the sustainable production of polymers and other valuable compounds. Derived from renewable biomass, it offers a green alternative to petroleum-based feedstocks for manufacturing materials like nylon-6,6, polyurethane, and polyethylene terephthalate (PET).[1][2][3] This guide provides a comprehensive economic analysis of ccMA production from biomass, comparing the performance of various microbial systems, and evaluating its position against alternative bio-based chemicals.

Quantitative Performance of Microbial cis,cis-Muconic Acid Production

The bio-based production of ccMA has been successfully demonstrated in several metabolically engineered microorganisms. Key performance indicators such as titer (the final product concentration), yield (the amount of product generated per unit of substrate), and productivity (the rate of product formation) are crucial for economic viability. Below is a comparative summary of these metrics across different microbial hosts and feedstocks.

Table 1: Comparison of cis,cis-Muconic Acid Production by Engineered Microorganisms

MicroorganismFeedstockTiter (g/L)YieldProductivity (g/L/h)Cultivation Method
Escherichia coliGlucose64.50.3 g/g0.9Fed-batch
Escherichia coliGlucose59.2N/AN/AFed-batch
Saccharomyces cerevisiaeGlucose22.50.1 g/g0.19 - 0.21Fed-batch
Corynebacterium glutamicumCatechol85.0N/AN/AFed-batch
Corynebacterium glutamicumLignin1.8N/AN/AFed-batch
Pseudomonas putidaLignin AromaticsN/A19.0% (mol/mol)N/ABatch

Data compiled from multiple sources.[2][3][4]

As the data indicates, significant progress has been made in optimizing microbial strains for high-titer production of ccMA. E. coli and C. glutamicum have demonstrated the ability to achieve high concentrations, particularly when using more direct precursors like catechol.[2] Production from lignocellulosic biomass, while more sustainable, currently results in lower titers.[2][3]

Workflow for Biomass Conversion to Value-Added Polymers

The conversion of raw biomass into final polymer products via cis,cis-muconic acid involves several key stages, from feedstock pretreatment to microbial fermentation and subsequent chemical upgrading.

G cluster_biomass Biomass Feedstock cluster_sugars Fermentable Sugars & Aromatics cluster_fermentation Bioconversion cluster_product Platform Chemical cluster_downstream Downstream Processing & Products Biomass Biomass Lignocellulose Lignocellulose (Cellulose, Hemicellulose, Lignin) Biomass->Lignocellulose Pretreatment Sugars Sugars (Glucose, Xylose) Lignocellulose->Sugars Aromatics Aromatic Compounds Lignocellulose->Aromatics Fermentation Microbial Fermentation (Engineered E. coli, S. cerevisiae, etc.) Sugars->Fermentation Aromatics->Fermentation ccMA cis,cis-Muconic Acid Fermentation->ccMA Purification Purification ccMA->Purification Adipic Adipic Acid Purification->Adipic Hydrogenation TPA Terephthalic Acid (TPA) Purification->TPA Isomerization & Diels-Alder Nylon Nylon-6,6 Adipic->Nylon PET PET TPA->PET

Caption: Workflow of cis,cis-muconic acid and polymer production from biomass.

Economic Comparison with Alternative Bio-Based Chemicals

cis,cis-Muconic acid serves as a precursor to adipic acid and terephthalic acid. However, direct fermentation routes to these and other platform chemicals are also being developed. A techno-economic comparison is essential to evaluate the most promising pathways for a bio-based economy.

Table 2: Techno-Economic Comparison of Selected Bio-Based Platform Chemicals

ProductProduction RouteFeedstockKey AdvantageEstimated Production Cost/Price
Adipic Acid (via ccMA) Hybrid: Fermentation + CatalysisLignin / SugarsUtilizes all major biomass fractions.~$1.48/kg (hybrid route)
Adipic Acid (direct) Fully BiologicalGlucosePotentially lower capital costs by avoiding separate chemical conversion steps.~$1.36/kg (fully biological)
Acrylic Acid Catalytic ConversionGlycerolUtilizes a byproduct of biodiesel production.Profitable, but with a long payback period (11.6 years).
Terephthalic Acid (via ccMA) Hybrid: Fermentation + CatalysisLignin / SugarsEnables 100% bio-based PET production.Market development is ongoing.[5]

Data compiled from multiple sources.[6][7]

Techno-economic analyses suggest that a fully biological route to adipic acid could be more cost-effective than a hybrid approach that relies on the chemical hydrogenation of purified muconic acid.[6] However, achieving high yields in a direct biological pathway remains a significant challenge. The economic viability of all bio-based routes is highly sensitive to feedstock costs and the efficiency (titer, yield, and productivity) of the bioconversion process.[6]

Experimental Protocols

Detailed methodologies are critical for reproducing and comparing experimental results. Below are generalized protocols for the key stages of cis,cis-muconic acid production.

Microbial Fermentation (Fed-Batch Method)

This protocol describes a typical fed-batch fermentation process for producing ccMA using an engineered microbial strain.

  • Strain and Inoculum Preparation: An engineered strain (e.g., E. coli, S. cerevisiae) is grown overnight in a seed culture medium (e.g., Luria-Bertani broth or YPD) at an appropriate temperature (e.g., 30-37°C) with shaking.

  • Bioreactor Setup: A sterile bioreactor is prepared with a defined minimal medium containing a primary carbon source (e.g., glucose), nitrogen source, salts, and trace minerals. The initial volume is typically 50-70% of the total reactor volume.

  • Cultivation: The bioreactor is inoculated with the seed culture. Key parameters such as temperature, pH (typically maintained between 5.0-7.0), and dissolved oxygen are continuously monitored and controlled.

  • Feeding Strategy: Once the initial carbon source is nearly depleted (as indicated by a sharp increase in dissolved oxygen), a highly concentrated feed solution containing the primary carbon source (e.g., glucose) is continuously or intermittently added to the bioreactor. This strategy maintains a low substrate concentration, which can prevent overflow metabolism and maximize product yield.

  • Sampling: Samples are withdrawn aseptically at regular intervals to measure optical density (for biomass estimation) and for analysis of substrate consumption and product formation.

Product Recovery and Purification

Recovering ccMA from the fermentation broth is a critical step for achieving a high-purity final product.

  • Cell Removal: The fermentation broth is first centrifuged or microfiltered to remove microbial cells.

  • Acidification and Precipitation: The cell-free supernatant is acidified to a low pH (e.g., pH 2) using a strong acid (e.g., H₂SO₄). At low pH and reduced temperature (e.g., 4°C), the solubility of muconic acid decreases, causing it to precipitate out of the solution.[8]

  • Activated Carbon Treatment: The broth may be treated with activated carbon to remove colored impurities and byproducts such as protocatechuic acid.[8]

  • Crystallization: The precipitated crude muconic acid is collected and can be further purified by recrystallization to achieve high purity (>95%).[8]

  • Alternative Methods: Other methods like reactive extraction, which uses an organic solvent containing an extractant to selectively remove the acid from the broth, are also being explored to improve recovery yields.[8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of cis,cis-muconic acid and related metabolites is typically performed using HPLC.

  • Sample Preparation: Fermentation samples are centrifuged to pellet cells, and the supernatant is filtered through a 0.2 µm syringe filter to remove any remaining particulates.[9] Samples may require dilution to fall within the linear range of the instrument.[9]

  • Instrumentation: An HPLC system equipped with a reverse-phase C18 column and a UV detector (or a diode array detector, DAD) is used.[9][10]

  • Mobile Phase: An isocratic or gradient mobile phase is used for separation. A common mobile phase consists of an acidic aqueous solution (e.g., water with formic or acetic acid) and an organic solvent like methanol or acetonitrile.[9][10]

  • Detection: cis,cis-Muconic acid has a strong UV absorbance, and it is typically detected at a wavelength of around 260 nm.[10]

  • Quantification: The concentration of ccMA in the samples is determined by comparing the peak area from the chromatogram to a standard curve generated from known concentrations of a purified ccMA standard.[9] It is crucial to also quantify isomers like cis,trans-muconic acid, as isomerization can occur during fermentation or sample processing.[11]

References

A Spectroscopic Showdown: Unraveling the Isomers of Muconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of cis,cis-, cis,trans-, and trans,trans-muconic acid for researchers, scientists, and drug development professionals.

Muconic acid, a dicarboxylic acid with a conjugated diene system, exists as three geometric isomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid. Each isomer possesses unique physical and chemical properties, making their accurate identification and differentiation crucial in various research and industrial applications, including the production of polymers, pharmaceuticals, and other valuable chemicals. This guide provides a comprehensive comparison of the spectroscopic characteristics of these isomers, supported by experimental data and detailed methodologies, to aid in their unambiguous identification.

Spectroscopic Data Summary

The following table summarizes the key quantitative data from Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy for the three muconic acid isomers. This data is essential for distinguishing between the isomers in a laboratory setting.

Spectroscopic TechniqueParametercis,cis-Muconic Acidcis,trans-Muconic Acidtrans,trans-Muconic Acid
¹H NMR Chemical Shift (δ) in ppm~5.97 (H2/H5), ~7.85 (H3/H4) [in CD₃OD][1]Data not readily available.~6.18 (H2/H5), ~7.03 (H3/H4) [in D₂O][2]
¹³C NMR Chemical Shift (δ) in ppm~122.0 (C3/C4), ~143.0 (C2/C5), ~169.0 (C1/C6)[1]Data not readily available.~135.2 (C2/C5), ~141.3 (C3/C4), ~177.9 (C1/C6) [in D₂O][2]
UV-Vis λmax (nm)~260 [in thin film][2]~265[3]~264[4]

Isomerization Pathway

The muconic acid isomers can interconvert under specific conditions, primarily influenced by pH and temperature. The typical isomerization pathway proceeds from the biologically produced cis,cis-isomer to the more stable trans,trans-isomer, often with the cis,trans-isomer as an intermediate. Concurrently, a competing lactonization pathway can occur under acidic conditions, leading to the formation of muconolactone.

Isomerization_Pathway Isomerization and Lactonization Pathways of Muconic Acid ccMA cis,cis-Muconic Acid ctMA cis,trans-Muconic Acid ccMA->ctMA Isomerization (Acidic conditions, heat) Mlac Muconolactone ccMA->Mlac Lactonization (Acidic conditions, heat) ttMA trans,trans-Muconic Acid ctMA->ttMA Isomerization (Heat, catalysts) ctMA->Mlac Lactonization (Acidic conditions, heat)

Caption: Isomerization and competing lactonization pathways of muconic acid isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established methods for the analysis of muconic acid and similar organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Sample Preparation:

  • Dissolve 5-10 mg of the muconic acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterium oxide (D₂O) or methanol-d₄ (CD₃OD)) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, sonicate the sample for a few minutes.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400-600 MHz

  • Solvent: D₂O or CD₃OD

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Referencing: The residual solvent peak is typically used as an internal reference.

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100-150 MHz

  • Solvent: D₂O or CD₃OD

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is particularly useful for analyzing compounds with conjugated systems.

Sample Preparation:

  • Prepare a stock solution of the muconic acid isomer in a suitable solvent (e.g., water, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration is in the range of 5-20 µg/mL.

Instrumentation and Parameters:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength Range: 200-400 nm.

  • Solvent: Use the same solvent for the blank as for the sample.

  • Cuvette: Use a 1 cm path length quartz cuvette.

  • Measurement: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the dry muconic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Characteristic FTIR Peaks for Muconic Acids:

  • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1700 cm⁻¹

  • C=C stretch (alkene): Bands in the region of 1600-1650 cm⁻¹

  • C-O stretch (carboxylic acid): Bands in the region of 1200-1300 cm⁻¹

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations.

Sample Preparation:

  • Solid samples can be analyzed directly by placing a small amount of the powder on a microscope slide.

  • Solutions can be analyzed in a quartz cuvette.

Instrumentation and Parameters:

  • Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Laser Power: Use a low laser power to avoid sample degradation.

  • Integration Time: 1-10 seconds per scan.

  • Number of Scans: Co-add multiple scans to improve the signal-to-noise ratio.

  • Spectral Range: Typically 200-3500 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of muconic acid isomers.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Muconic Acid Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Muconic Acid Sample Dissolution Dissolution in Deuterated Solvent (NMR) or UV-Vis Solvent Sample->Dissolution KBr Preparation of KBr Pellet (FTIR) Sample->KBr Direct Direct Analysis (Raman) Sample->Direct NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR UVVis UV-Vis Spectroscopy Dissolution->UVVis FTIR FTIR Spectroscopy KBr->FTIR Raman Raman Spectroscopy Direct->Raman Data Acquire Spectra NMR->Data UVVis->Data FTIR->Data Raman->Data Compare Compare with Reference Data Data->Compare Identify Identify Isomer Compare->Identify

Caption: A generalized workflow for the preparation, analysis, and identification of muconic acid isomers using various spectroscopic techniques.

References

The Future of Plastics: A Comparative Guide to Bio-Based Terephthalic Acid from cis,cis-Dimethyl Muconate

Author: BenchChem Technical Support Team. Date: November 2025

A sustainable alternative to a petrochemical staple, bio-based terephthalic acid derived from cis,cis-dimethyl muconate presents a promising pathway to reduce the carbon footprint of widely used plastics like polyethylene terephthalate (PET). This guide offers a comprehensive comparison of the renewable route with the conventional petroleum-based process, providing researchers, scientists, and drug development professionals with the essential data and methodologies to evaluate this green alternative.

The transition from fossil fuels to renewable resources is a critical endeavor across all sectors of the chemical industry. One of the most significant targets for this green transition is the production of terephthalic acid, a key monomer in the synthesis of PET, a ubiquitous polymer in packaging, textiles, and various other applications. The conventional method for producing terephthalic acid relies on the oxidation of p-xylene, a petrochemical derived from crude oil.[1] A promising bio-based alternative starts with cis,cis-muconic acid, which can be produced from renewable feedstocks like sugars and lignin through fermentation.[2][3] This muconic acid is then converted to this compound, which undergoes a series of chemical transformations to yield terephthalic acid.

This guide provides a detailed comparison of the performance of the bio-based and petroleum-based routes, supported by experimental data. It also includes detailed experimental protocols for the key steps in the bio-based synthesis and a visualization of the overall process.

Performance Comparison: Bio-based vs. Petroleum-Based Terephthalic Acid

The following tables summarize the key performance indicators for the production of terephthalic acid via the renewable route from this compound and the conventional petroleum-based process.

Parameter Bio-Based Terephthalic Acid (from this compound) Petroleum-Based Terephthalic Acid (from p-Xylene) References
Overall Yield ~63% (Estimated)~95%[4][5][6]
Purity High purity achievable (>98% for intermediate steps)Polymer-grade (>99.9%)[1][5]
Primary Feedstock cis,cis-Muconic acid (from renewable sugars/lignin)p-Xylene (from crude oil)[2]
Key Process Steps Isomerization, Diels-Alder Cycloaddition, DehydrogenationLiquid-phase air oxidation[1][4]

Table 1: Process Performance Comparison

Parameter Bio-Based PET Petroleum-Based PET References
Chemical Structure IdenticalIdentical[7]
Tensile Strength Comparable4.92 - 6.78 MPa[7]
Thermal Properties IdenticalIdentical[7]
Recyclability Fully recyclable with petroleum-based PETFully recyclable[7]

Table 2: Final Polymer (PET) Properties Comparison

Experimental Protocols for Bio-Based Terephthalic Acid Synthesis

This section provides detailed methodologies for the key chemical transformations in the conversion of this compound to dimethyl terephthalate, a direct precursor to terephthalic acid.

Iodine-Catalyzed Isomerization of this compound to trans,trans-Dimethyl Muconate

This protocol is based on a highly efficient iodine-catalyzed isomerization process.[5]

  • Materials:

    • This compound (ccDMM)

    • Methanol (MeOH)

    • Iodine (I₂)

  • Procedure:

    • Dissolve this compound in methanol in a suitable reaction vessel.

    • Add a catalytic amount of iodine to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) until the conversion to trans,trans-dimethyl muconate (ttDMM) is maximized (yields of up to 95% can be achieved in under an hour).

    • Upon completion, cool the reaction mixture to induce crystallization of the trans,trans-dimethyl muconate.

    • Isolate the purified trans,trans-dimethyl muconate crystals by filtration. The purity of the recovered product can exceed 98%.[5]

Diels-Alder Reaction of trans,trans-Dimethyl Muconate with Ethylene

This step involves the cycloaddition of the conjugated diene, trans,trans-dimethyl muconate, with a dienophile, ethylene, to form the cyclohexene ring structure.

  • Materials:

    • trans,trans-Dimethyl muconate (ttDMM)

    • Ethylene

    • Suitable solvent (e.g., methanol, tetrahydrofuran)

  • Procedure:

    • Dissolve trans,trans-dimethyl muconate in the chosen solvent in a high-pressure reactor.

    • Pressurize the reactor with ethylene gas.

    • Heat the reactor to the desired temperature to initiate the Diels-Alder reaction.

    • Maintain the reaction at temperature and pressure for a sufficient time to achieve high conversion (conversions of 77-100% and yields of 70-98% have been reported).[6]

    • After the reaction, cool the reactor and vent the excess ethylene.

    • The product, dimethyl 1,4-cyclohex-2-enedicarboxylate, can be isolated by removing the solvent under reduced pressure.

Dehydrogenation of Dimethyl 1,4-cyclohex-2-enedicarboxylate to Dimethyl Terephthalate

The final step is the aromatization of the cyclohexene ring to form the benzene ring of dimethyl terephthalate.

  • Materials:

    • Dimethyl 1,4-cyclohex-2-enedicarboxylate

    • Palladium on carbon (Pd/C) catalyst

    • Suitable solvent (e.g., tetrahydrofuran)

  • Procedure:

    • Dissolve dimethyl 1,4-cyclohex-2-enedicarboxylate in the chosen solvent in a reaction vessel.

    • Add the Pd/C catalyst to the solution.

    • Heat the reaction mixture under an air atmosphere.

    • Monitor the reaction until the dehydrogenation is complete (yields of up to 70% have been achieved).[6]

    • After the reaction, filter off the catalyst.

    • The dimethyl terephthalate can be purified by crystallization or distillation.

Process Visualization

The following diagram illustrates the key stages in the production of bio-based terephthalic acid from renewable resources.

Bio_TPA_Process Biomass Biomass (Sugars, Lignin) Fermentation Fermentation Biomass->Fermentation ccMA cis,cis-Muconic Acid Fermentation->ccMA Esterification Esterification ccMA->Esterification ccDMM This compound Esterification->ccDMM Isomerization Isomerization ccDMM->Isomerization ttDMM trans,trans-Dimethyl Muconate Isomerization->ttDMM DielsAlder Diels-Alder Reaction ttDMM->DielsAlder Cycloadduct Dimethyl 1,4-cyclohex- 2-enedicarboxylate DielsAlder->Cycloadduct Dehydrogenation Dehydrogenation Cycloadduct->Dehydrogenation DMT Dimethyl Terephthalate Dehydrogenation->DMT Hydrolysis Hydrolysis DMT->Hydrolysis TPA Terephthalic Acid Hydrolysis->TPA

References

A Comparative Study of Catalysts for the Esterification of cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Esterification of a Key Bio-based Platform Chemical.

The esterification of cis,cis-muconic acid, a versatile bio-based platform chemical, is a critical step in the synthesis of a wide array of valuable products, including polymers, resins, and pharmaceutical intermediates. The choice of catalyst for this transformation significantly impacts reaction efficiency, product yield, and overall process sustainability. This guide provides a comparative analysis of common catalytic systems—homogeneous, heterogeneous, and enzymatic—for the esterification of cis,cis-muconic acid, supported by experimental data and detailed protocols.

Comparative Performance of Catalysts

The selection of a suitable catalyst is contingent on various factors, including desired yield, reaction conditions, and considerations for catalyst separation and reuse. Below is a summary of quantitative data for different catalyst types.

Catalyst TypeCatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)Key Observations
Homogeneous Sulfuric Acid (H₂SO₄)MethanolReflux (approx. 65°C)1890High yield, but catalyst neutralization and separation are required.[1]
Heterogeneous Amberlyst-15Ethanol75Not specified for muconic acidHigh (up to 95.2% for acetic acid)Facilitates easier product separation and catalyst recycling. Performance can be influenced by substrate chain length.
Heterogeneous Zeolite (H-ZSM-5)MethanolNot specified for muconic acidNot specified for muconic acidHigh (up to 100% for isoamyl acetate)Offers high thermal stability and shape selectivity. Acidity and pore structure are critical for activity.
Enzymatic Candida antarctica Lipase B (CALB)VariousAmbient to moderateVariableGenerally highHigh selectivity, mild reaction conditions, and environmentally benign. Immobilization can enhance reusability.

Experimental Protocols

Detailed methodologies for the esterification of cis,cis-muconic acid using representative catalysts from each category are provided below.

Homogeneous Catalysis: Sulfuric Acid

Objective: To synthesize dimethyl muconate from cis,cis-muconic acid using sulfuric acid as a catalyst.

Materials:

  • cis,cis-Muconic acid (ccMA)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend cis,cis-muconic acid (e.g., 5.0 g, 35.2 mmol) in methanol (150 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 mL).

  • Reflux the mixture for 18 hours.

  • After cooling, concentrate the mixture under vacuum.

  • Dissolve the residue in ethyl acetate.

  • Extract the organic phase with a saturated sodium carbonate aqueous solution, followed by washing with brine.

  • Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[1]

Heterogeneous Catalysis: Amberlyst-15

Objective: To perform the esterification of cis,cis-muconic acid using Amberlyst-15 as a reusable solid acid catalyst. (Note: This is a representative protocol based on the esterification of other carboxylic acids).

Materials:

  • cis,cis-Muconic acid

  • Ethanol

  • Amberlyst-15 resin

  • Solvent (e.g., toluene, if necessary to remove water azeotropically)

Procedure:

  • In a round-bottom flask equipped with a condenser and a Dean-Stark trap (if using an azeotropic solvent), combine cis,cis-muconic acid, a molar excess of ethanol, and Amberlyst-15 (typically 5-10 wt% of reactants).

  • Heat the reaction mixture to the desired temperature (e.g., 75°C) with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots (e.g., by GC or HPLC).

  • Upon completion, cool the reaction mixture and separate the catalyst by simple filtration.

  • The catalyst can be washed with a solvent and dried for reuse.

  • The liquid product mixture can be purified by distillation or crystallization.

Enzymatic Catalysis: Candida antarctica Lipase B (CALB)

Objective: To achieve the selective esterification of cis,cis-muconic acid under mild conditions using an immobilized lipase. (Note: This is a representative protocol based on general lipase-catalyzed esterifications).

Materials:

  • cis,cis-Muconic acid

  • Alcohol (e.g., butanol)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Organic solvent (e.g., tert-butanol or a solvent-free system)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Dissolve or suspend cis,cis-muconic acid and the alcohol in the chosen organic solvent in a sealed vessel.

  • Add the immobilized lipase (typically 1-10% by weight of substrates).

  • If desired, add molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.

  • Incubate the mixture at a controlled temperature (e.g., 30-50°C) with gentle agitation.

  • Monitor the formation of the ester over time using an appropriate analytical technique.

  • After the reaction, recover the immobilized enzyme by filtration for subsequent reuse.

  • Isolate the product from the solvent, typically by evaporation.

Visualizing the Workflow and Catalyst Comparison

To better illustrate the experimental process and the logical framework for catalyst selection, the following diagrams are provided.

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation Reactants cis,cis-Muconic Acid + Alcohol Catalyst Add Catalyst (Homogeneous, Heterogeneous, or Enzymatic) Reactants->Catalyst Reaction Heating & Stirring (Controlled Temperature & Time) Catalyst->Reaction Separation Catalyst & Product Separation Reaction->Separation Purification Purification (Distillation, Crystallization, etc.) Separation->Purification Product Final Ester Product Purification->Product Catalyst_Comparison Start Catalyst Selection for cis,cis-Muconic Acid Esterification Homogeneous Homogeneous (e.g., H₂SO₄) Start->Homogeneous Heterogeneous Heterogeneous (e.g., Amberlyst, Zeolites) Start->Heterogeneous Enzymatic Enzymatic (e.g., Lipase) Start->Enzymatic Hom_Adv Advantages: - High activity - High yield Homogeneous->Hom_Adv Hom_Disadv Disadvantages: - Difficult separation - Corrosive - Waste generation Homogeneous->Hom_Disadv Het_Adv Advantages: - Easy separation - Reusable - Less corrosive Heterogeneous->Het_Adv Het_Disadv Disadvantages: - Potentially lower activity - Mass transfer limitations Heterogeneous->Het_Disadv Enz_Adv Advantages: - High selectivity - Mild conditions - Environmentally friendly Enzymatic->Enz_Adv Enz_Disadv Disadvantages: - Higher cost - Sensitivity to conditions - Slower reaction rates Enzymatic->Enz_Disadv

References

Validating the Purity of Synthesized cis,cis-Dimethyl Muconate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of methods to validate the purity of synthesized "cis,cis-Dimethyl muconate," a valuable platform chemical for the production of polymers and pharmaceuticals.

This document outlines a common synthesis method for dimethyl muconate isomers, details experimental protocols for key analytical techniques, and presents a framework for data analysis to confirm the presence and purity of the desired cis,cis isomer.

Synthesis and Isomeric Landscape

The synthesis of this compound typically involves the esterification of cis,cis-muconic acid. A significant challenge in this synthesis is the potential for isomerization to the more thermodynamically stable cis,trans and trans,trans isomers, especially under acidic or thermal conditions. Therefore, robust analytical methods are essential to distinguish between these isomers and accurately quantify the purity of the target cis,cis compound.

A common route to a mixture of dimethyl muconate isomers involves the reflux of cis,cis-muconic acid in methanol with a catalytic amount of sulfuric acid. This method often yields a mixture of cis,cis and cis,trans isomers. Subsequent purification or isomerization steps are then required to isolate the desired isomer. A more selective synthesis of this compound can be achieved by reacting purified cis,cis-muconic acid with dimethyl sulfate in the presence of a base at room temperature, which minimizes isomerization.

Purity Validation Workflow

A systematic workflow is crucial for the comprehensive validation of synthesized this compound. The following diagram illustrates a typical experimental workflow for synthesis, purification, and analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation cluster_result Result synthesis Esterification of cis,cis-Muconic Acid purification Column Chromatography / Recrystallization synthesis->purification Crude Product nmr NMR Spectroscopy (1H and 13C) purification->nmr Purified Product hplc HPLC Analysis purification->hplc ms Mass Spectrometry (GC-MS) purification->ms data Purity Assessment & Isomer Identification nmr->data hplc->data ms->data

Caption: Experimental workflow for the synthesis and purity validation of this compound.

Experimental Protocols

Detailed methodologies for the primary analytical techniques used to assess the purity of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and isomer differentiation.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized dimethyl muconate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Analysis: Obtain a standard proton spectrum. The chemical shifts (δ) and coupling constants (J) of the olefinic protons are characteristic for each isomer.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbonyl and olefinic carbons will differ between the isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for separating and quantifying the different dimethyl muconate isomers.

  • Mobile Phase: Prepare a mobile phase of water, methanol, and formic acid (e.g., 80:20:0.16 v/v/v).[1]

  • Column: Use a C18 reverse-phase column.

  • Instrumentation: An HPLC system equipped with a UV detector set to 265 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.

  • Analysis: Inject the sample and monitor the retention times. The different isomers will have distinct retention times, allowing for their separation and quantification.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

GC-MS provides information on the molecular weight and fragmentation pattern of the compound, which aids in its identification and purity assessment.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample into the GC. The components will be separated based on their boiling points and volatility before entering the mass spectrometer for ionization and fragmentation. The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

Data Presentation and Comparison

The following tables summarize the expected analytical data for this compound and its common isomeric impurities, cis,trans- and trans,trans-dimethyl muconate.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.8 (dd), ~6.0 (dd), ~3.7 (s)
cis,trans-Dimethyl muconate Signals will differ from the cis,cis and trans,trans isomers.
trans,trans-Dimethyl muconate 7.32 (dd, 2H), 6.20 (dd, 2H), 3.78 (s, 6H)[2]

Note: Specific coupling constants are crucial for definitive isomer identification and should be carefully analyzed.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbonyl Carbon (δ, ppm)Olefinic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)
This compound ~166~142, ~122~51
cis,trans-Dimethyl muconate Distinct signals from other isomers.Distinct signals from other isomers.Distinct signals from other isomers.
trans,trans-Dimethyl muconate Distinct signals from other isomers.Distinct signals from other isomers.Distinct signals from other isomers.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: HPLC Retention Times

CompoundApproximate Retention Time (min)
This compound To be determined experimentally.
cis,trans-Dimethyl muconate To be determined experimentally.
trans,trans-Dimethyl muconate To be determined experimentally.

Note: Retention times are highly dependent on the specific HPLC conditions (column, mobile phase, flow rate, temperature) and should be determined using pure standards for each isomer.

Table 4: GC-MS Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 170139 ([M-OCH₃]⁺), 111 ([M-COOCH₃]⁺), 79
cis,trans-Dimethyl muconate 170Similar fragmentation to the cis,cis isomer, but relative intensities may vary.
trans,trans-Dimethyl muconate 170Similar fragmentation to the cis,cis isomer, but relative intensities may vary.

Note: The fragmentation pattern is a key identifier. The loss of a methoxy group (31 Da) and a methoxycarbonyl group (59 Da) are characteristic fragmentation pathways for dimethyl muconate isomers.

Conclusion

Validating the purity of synthesized this compound requires a multi-technique approach. By comparing the experimental data from NMR, HPLC, and GC-MS with the reference data provided in this guide, researchers can confidently assess the isomeric purity of their product. The presence of signals corresponding to the cis,trans or trans,trans isomers in any of the analytical techniques would indicate an impure sample, necessitating further purification steps. The combination of these methods provides a robust and reliable strategy for ensuring the quality of synthesized this compound for its intended applications.

References

A Comparative Guide to the Life Cycle Assessment of Polymers from "cis,cis-Dimethyl muconate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative for sustainable materials has catalyzed research into bio-based polymers as alternatives to their petrochemical counterparts. Among these, polymers derived from "cis,cis-Dimethyl muconate," a derivative of biologically-produced muconic acid, present a promising avenue. This guide provides a comparative life cycle assessment (LCA) of these polymers, offering insights into their environmental performance relative to conventional polymers. Due to the nascent stage of research, direct and comprehensive LCA data for polymers specifically from "this compound" is not yet available. Therefore, this guide utilizes data from a closely related bio-based unsaturated polyester resin as a proxy for quantitative comparison.

Data Presentation: A Comparative Analysis of Environmental Impacts

The following table summarizes the life cycle assessment data for a bio-based unsaturated polyester resin, which serves as an analogue for polymers derived from muconic acid esters. This is compared with a conventional, oil-based unsaturated polyester resin. The data is presented for a "cradle-to-gate" system boundary, encompassing the production of the resin from raw materials.

Table 1: Comparative Life Cycle Assessment of Bio-based vs. Oil-based Unsaturated Polyester Resins [1][2]

Impact CategoryUnitBio-based UPROil-based UPRPercentage Change
Climate Change (Total) kg CO2 eq.-0.853.45-124.6%
Ozone Depletion kg CFC-11 eq.1.20E-074.50E-07-73.3%
Photochemical Ozone Formation kg NMVOC eq.0.300.41-26.8%
Acidification molc H+ eq.0.0220.010+120%
Eutrophication (Freshwater) kg P eq.0.00180.0008+125%
Eutrophication (Terrestrial) molc N eq.0.0450.011+309%
Resource Use (Fossils) MJ5585-35.3%
Resource Use (Minerals/Metals) kg Sb eq.2.00E-061.50E-05-86.7%
Non-renewable Primary Energy MJ5890-35.6%
Renewable Primary Energy MJ655+1200%

UPR: Unsaturated Polyester Resin. Negative values in the Climate Change category for the bio-based UPR reflect carbon sequestration during biomass growth.

The data indicates that the bio-based unsaturated polyester resin demonstrates a significantly lower environmental impact in several key categories, most notably in climate change, ozone depletion, and the use of fossil resources.[1][2] The negative value for climate change associated with the bio-based resin highlights the benefit of carbon uptake by the biomass feedstock during its growth.[1] However, the bio-based resin shows a higher impact in categories such as acidification and eutrophication, which are often linked to agricultural practices involved in biomass cultivation.[1][2]

Experimental Protocols: Synthesizing Polymers from Muconic Acid Esters

The synthesis of polymers from "this compound" can be approached through several methods. Below are detailed experimental protocols for enzymatic and free-radical polymerization of muconate diesters, which are foundational for producing polymuconates.

1. Enzymatic Polymerization of trans,trans-Dimethyl Muconate

This protocol describes the synthesis of unsaturated polyesters using an enzymatic catalyst.

  • Materials: trans,trans-dimethyl muconate (ttMUC), various diols (e.g., 1,4-butanediol, 1,6-hexanediol), Candida antarctica Lipase B (CALB), diphenyl ether (solvent), chloroform.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, add the immobilized CALB enzyme.

    • Add the monomers (ttMUC and a selected diol in a defined molar ratio) and diphenyl ether as the solvent. The solvent should be approximately 500 wt% of the total monomer weight.

    • Stir the reaction mixture slowly (around 200 rpm) and heat to 85°C for 2 hours under a nitrogen atmosphere.

    • Over the next 22 hours, gradually reduce the pressure to 2 mmHg to facilitate the removal of the methanol byproduct.

    • Increase the temperature to 95°C for the subsequent 24 hours, followed by a final increase to 110°C for the last 24 hours of the reaction.

    • After the polymerization is complete, allow the reaction mixture to cool to room temperature.

    • Dissolve the resulting polymer in chloroform for subsequent purification and characterization.

2. Free-Radical Polymerization of Dialkyl Muconates

This protocol outlines a method for the solution free-radical polymerization of dialkyl muconates.

  • Materials: Dialkyl muconate (e.g., diethyl muconate), a radical initiator (e.g., di-tert-butyl peroxide), and a suitable solvent.

  • Procedure:

    • Prepare a solution of the dialkyl muconate monomer in a suitable solvent at a concentration of 2 mol·L-1.

    • Add the radical initiator, di-tert-butyl peroxide, to the solution at a concentration of 0.5 x 10-3 mol·L-1.

    • Heat the reaction mixture to 120°C and maintain this temperature for 48 hours to allow for polymerization.

    • After the reaction period, precipitate the resulting polymer by adding the solution to methanol.

    • Collect the precipitated polymer by filtration and dry it under a vacuum.

Visualization of the Production Pathway

The following diagrams illustrate the conceptual workflow for the production of polymers from "this compound," from biomass to the final polymer product, and a logical diagram showing the inputs and outputs of the life cycle assessment.

Polymer Production Workflow Biomass Biomass (e.g., Lignocellulose) Fermentation Fermentation/ Biological Conversion Biomass->Fermentation Muconic_Acid cis,cis-Muconic Acid Fermentation->Muconic_Acid Esterification Esterification Muconic_Acid->Esterification Dimethyl_Muconate cis,cis-Dimethyl Muconate Esterification->Dimethyl_Muconate Polymerization Polymerization Dimethyl_Muconate->Polymerization Polymuconate Polymuconate Resin Polymerization->Polymuconate

Caption: Production workflow for polymuconates.

LCA System Boundary cluster_0 Cradle-to-Gate System Boundary Raw Material Acquisition Raw Material Acquisition Monomer Synthesis Monomer Synthesis Raw Material Acquisition->Monomer Synthesis Processed Biomass Outputs Outputs Raw Material Acquisition->Outputs Emissions, Waste Polymer Production Polymer Production Monomer Synthesis->Polymer Production This compound Monomer Synthesis->Outputs Emissions, Byproducts Polymer Production->Outputs Polymuconate Resin Polymer Production->Outputs Emissions, Waste Inputs Inputs Inputs->Raw Material Acquisition Biomass, Energy, Water Environmental Impacts Environmental Impacts Outputs->Environmental Impacts

Caption: LCA system boundary and flows.

References

A Comparative Guide to Microbial cis,cis-Muconic Acid Production: Benchmarking Key Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal microbial chassis is a critical step in establishing a robust and economically viable bioproduction process. This guide provides a comparative analysis of leading microbial strains engineered for the production of cis,cis-muconic acid, a valuable platform chemical for the synthesis of polymers, resins, and pharmaceuticals.

This document summarizes key performance indicators, outlines detailed experimental protocols, and visualizes the underlying metabolic pathways and experimental workflows to aid in the informed selection of a production host.

Performance Benchmark

The following table provides a quantitative comparison of cis,cis-muconic acid production across different engineered microbial platforms. These values represent some of the highest reported titers, yields, and productivities to date, achieved under optimized laboratory conditions.

Microbial StrainSubstrate(s)Titer (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Corynebacterium glutamicum Catechol85-2.4[1]
Corynebacterium glutamicum Glucose88.20.30 mol/mol-[2]
Escherichia coli Glucose64.5--[3]
Pseudomonas putida Glucose and Xylose47.20.50 C-mol/C-mol0.49[4]
Pseudomonas putida Glucose22.035.6% (mol/mol)0.21[5]
Saccharomyces cerevisiae Glucose22.577 mg/g0.191[6]
Saccharomyces cerevisiae Glucose20.866.2 mg/g0.139[7]

Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams illustrate the core metabolic pathway for cis,cis-muconic acid production and a generalized workflow for benchmarking different microbial strains.

Metabolic Pathway for cis,cis-Muconic Acid Production Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP PEP Phosphoenolpyruvate G6P->PEP E4P Erythrose-4-P PPP->E4P DAHP DAHP E4P->DAHP PEP->DAHP DHS 3-Dehydroshikimate DAHP->DHS AroZ aroZ (DHS Dehydratase) DHS->AroZ PCA Protocatechuic Acid AroY aroY (PCA Decarboxylase) PCA->AroY Catechol Catechol CatA catA (Catechol 1,2-Dioxygenase) Catechol->CatA ccMA cis,cis-Muconic Acid AroY->Catechol CatA->ccMA AroZ->PCA Heterologous Pathway Experimental Workflow for Benchmarking Microbial Strains Strain_Selection Strain Selection & Metabolic Engineering Preculture Pre-culture Preparation Strain_Selection->Preculture Fermentation Bioreactor Fermentation Preculture->Fermentation Sampling Time-course Sampling Fermentation->Sampling OD_Measurement OD600 Measurement (Cell Growth) Sampling->OD_Measurement HPLC_Analysis HPLC Analysis (Substrate & Product) Sampling->HPLC_Analysis Data_Analysis Data Analysis (Titer, Yield, Productivity) OD_Measurement->Data_Analysis HPLC_Analysis->Data_Analysis Conclusion Comparative Evaluation Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of cis,cis-Dimethyl Muconate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of cis,cis-Dimethyl muconate, a derivative of the versatile platform chemical muconic acid.

Summary of Key Safety and Disposal Information

Proper disposal of this compound should be managed by treating it as a hazardous waste. The primary recommended method of disposal is incineration by a licensed professional waste disposal service.[1] This process should involve dissolving or mixing the material with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.[1] It is imperative that this material and its container are never disposed of in regular household garbage or allowed to enter sewage systems.

Quantitative Data for cis,cis-Muconic Acid

The following table summarizes the key physical and chemical properties of cis,cis-muconic acid, which may be useful for handling and storage considerations.

PropertyValue
Physical State Powder Solid[2]
Appearance Light yellow[2]
Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
Melting Point/Range 194 - 195 °C / 381.2 - 383 °F[3]
Solubility Likely to be mobile in the environment due to its water solubility.[2]
Incompatible Materials Bases, Reducing Agents[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound, based on information for cis,cis-muconic acid.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses with side-shields (or goggles), chemical-resistant gloves (inspect before use), and a lab coat.[1]

2. Waste Collection:

  • Collect waste this compound in a suitable, labeled, and closed container.[1]

  • For spills, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[2]

3. Labeling and Storage:

  • Clearly label the waste container with the chemical name ("Waste this compound") and any associated hazards.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and reducing agents.[3]

4. Waste Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste material.

5. Final Disposal:

  • The EHS department will coordinate with a licensed waste disposal company for the final disposal, which should be conducted in accordance with all applicable regulations.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Step 1: Wear Appropriate PPE start->ppe collect_waste Step 2: Collect Waste in a Labeled, Closed Container ppe->collect_waste spill_handling Spill? Sweep up, avoid dust, and containerize collect_waste->spill_handling spill_handling->collect_waste Yes storage Step 3: Store in a Cool, Dry, Well-Ventilated Area spill_handling->storage No ehs_contact Step 4: Contact Institutional EHS Department storage->ehs_contact disposal_pickup Step 5: Arrange for Professional Waste Pickup ehs_contact->disposal_pickup final_disposal Final Disposal: Incineration by a Licensed Facility disposal_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling cis,cis-Dimethyl muconate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of cis,cis-Dimethyl muconate based on available data for the parent compound, cis,cis-muconic acid, and general information for dimethyl esters. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is crucial to handle this compound with care and to perform a thorough risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, the parent compound, cis,cis-muconic acid, is known to cause skin and serious eye irritation.[1][2] Esters can also be irritating to the skin and respiratory tract. Therefore, a cautious approach is warranted.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]To protect against potential splashes and eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should also be worn.[3][4]To prevent skin contact and potential irritation.
Respiratory Protection Not generally required for small-scale laboratory use with adequate ventilation. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[4]To avoid inhalation of any potentially irritating particles or vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Understand hazards Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Ensure safety equipment is available Weighing Weighing Prepare Work Area->Weighing Well-ventilated area Dissolving Dissolving Weighing->Dissolving Use appropriate solvent Reaction Reaction Dissolving->Reaction Monitor conditions Decontamination Decontamination Reaction->Decontamination After experiment completion Waste Segregation Waste Segregation Decontamination->Waste Segregation Clean equipment and surfaces Proper Disposal Proper Disposal Waste Segregation->Proper Disposal Follow institutional guidelines

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet for cis,cis-muconic acid and any available information on similar dimethyl esters.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring it is clean, uncluttered, and that a chemical fume hood is operational.

  • Handling:

    • Weighing: Conduct any weighing of the solid compound in a well-ventilated area or within a fume hood to minimize inhalation of any dust.

    • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Reaction: Perform all reactions within a chemical fume hood.

  • Cleanup:

    • Decontamination: Clean all glassware and equipment that came into contact with the compound using an appropriate solvent.

    • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Ventilate the area and clean the spill site thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Logical Relationship:

Unused Compound Unused Compound Hazardous Waste Container Hazardous Waste Container Unused Compound->Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Hazardous Waste Container Solvent Waste Solvent Waste Solvent Waste->Hazardous Waste Container Licensed Disposal Contractor Licensed Disposal Contractor Hazardous Waste Container->Licensed Disposal Contractor For proper disposal

Caption: Disposal pathway for this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place unused or waste this compound in a clearly labeled, sealed container for solid chemical waste.

    • Contaminated Materials: Any items such as gloves, absorbent paper, or pipette tips that are contaminated with the compound should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for organic solvents.

  • Disposal:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[3][5]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Do not pour any waste containing this compound down the drain.[6]

By adhering to these safety and logistical guidelines, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.